molecular formula C6H3BrClNO2 B1521761 6-Bromo-2-chloronicotinic acid CAS No. 1060815-67-9

6-Bromo-2-chloronicotinic acid

Cat. No.: B1521761
CAS No.: 1060815-67-9
M. Wt: 236.45 g/mol
InChI Key: CSHIGVLXOXJJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloronicotinic acid is a useful research compound. Its molecular formula is C6H3BrClNO2 and its molecular weight is 236.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHIGVLXOXJJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673911
Record name 6-Bromo-2-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060815-67-9
Record name 6-Bromo-2-chloro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060815-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1060815-67-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 6-Bromo-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Profile of a Key Synthetic Building Block

6-Bromo-2-chloronicotinic acid (CAS No. 1060815-67-9) is a halogenated pyridine carboxylic acid derivative. Halogenated nicotinic acids serve as versatile intermediates in organic synthesis, particularly within medicinal chemistry and materials science. The specific arrangement of the bromo, chloro, and carboxylic acid functional groups on the pyridine ring imparts a unique reactivity profile, making it a valuable precursor for creating more complex molecular architectures. Understanding its fundamental physical and chemical properties is a critical first step for its effective use in laboratory synthesis, process development, and drug discovery workflows. This guide provides a comprehensive overview of these properties, grounded in available technical data, to support researchers in their experimental design and application.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is paramount for reproducibility and safety in research. The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 1060815-67-9[1][2]
Molecular Formula C₆H₃BrClNO₂[1][2]
Molecular Weight 236.45 g/mol [1]
IUPAC Name 6-bromo-2-chloropyridine-3-carboxylic acid[2][3]
SMILES String OC(=O)c1ccc(Br)nc1Cl[3]
InChI Key CSHIGVLXOXJJMY-UHFFFAOYSA-N
InChI String 1S/C6H3BrClNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11)[3]

The strategic placement of electron-withdrawing groups (bromo, chloro, and the pyridine nitrogen) significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring, making it a subject of interest for creating novel derivatives.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various laboratory settings, from reaction conditions to purification and formulation. The data below has been consolidated from chemical supplier databases. It is important to note that several key parameters are predicted values derived from computational models.

PropertyValueNotes
Appearance Light Yellow to Beige Solid[4]
Boiling Point 361.1 ± 42.0 °C (Predicted)This is a computationally predicted value.[4]
Density 1.917 ± 0.06 g/cm³ (Predicted)This is a computationally predicted value.[4]
pKa 1.77 ± 0.28 (Predicted)The predicted low pKa suggests a relatively strong acidic character.[4]
Solubility Slightly soluble in Chloroform and DMSO.[4]
Storage Temp. 2-8°C, under inert gas (Nitrogen or Argon)[4]

The limited solubility in common organic solvents like chloroform and DMSO necessitates careful solvent selection for reactions and analyses.[4] The recommended storage under an inert atmosphere at refrigerated temperatures suggests a potential sensitivity to air, moisture, or thermal degradation over time.[4]

Safety, Handling, and Storage

From a safety perspective, this compound is classified as an acute oral toxicant (Category 4) and an irritant.

  • Hazard Statements: H302 (Harmful if swallowed).

  • GHS Pictogram: GHS07 (Exclamation Mark).

Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[5] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid generating dust during transfer.[5] After handling, wash hands and any exposed skin thoroughly.[6]

Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[6] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[4]

Experimental Protocol: Aqueous Solubility Determination by HPLC

The determination of aqueous solubility is a cornerstone experiment in drug development, influencing bioavailability and formulation strategies. The predicted low pKa suggests that the pH of the aqueous medium will critically impact the solubility of this compound, as the compound will exist in its less soluble neutral form at low pH and its more soluble carboxylate form at higher pH.

Principle: This protocol determines the thermodynamic solubility of the compound by equilibrating an excess of the solid material in a buffered aqueous solution. The concentration of the dissolved compound in a filtered aliquot is then quantified using High-Performance Liquid Chromatography (HPLC) with an external calibration curve.

Methodology:

  • Preparation of Calibration Standards:

    • Accurately prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL). Rationale: A calibration curve is essential for accurately quantifying the concentration of the unknown sample.

  • Sample Preparation & Equilibration:

    • Add an excess of solid this compound (approx. 2-5 mg) to a 1.5 mL vial.

    • Add 1 mL of a buffered aqueous solution (e.g., pH 7.4 Phosphate-Buffered Saline) to the vial. Rationale: Using a buffer mimics physiological conditions and controls the ionization state of the acidic compound.

    • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours. Rationale: Shaking ensures maximum contact between the solid and the solvent, while a 24-hour period allows the system to reach thermodynamic equilibrium.

  • Sample Filtration:

    • After equilibration, allow the vial to stand for 30 minutes for the excess solid to settle.

    • Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into a clean HPLC vial. Rationale: Filtration is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • HPLC Analysis:

    • Inject the calibration standards and the filtered sample onto a calibrated HPLC system equipped with a C18 column and a UV detector.

    • Develop a suitable gradient elution method (e.g., Water/Acetonitrile with 0.1% Formic Acid).

    • Monitor the absorbance at a wavelength where the compound has a strong chromophore.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Using the peak area of the filtered sample, calculate its concentration using the regression equation. This concentration represents the aqueous solubility of the compound under the tested conditions.

Caption: Workflow for aqueous solubility determination via HPLC.

Conclusion

This compound is a solid, slightly soluble compound with a predicted high acidity. Its handling requires standard precautions for irritants and orally toxic substances. The provided physicochemical data serves as a foundational resource for chemists and pharmaceutical scientists, enabling informed decisions regarding reaction solvent systems, purification techniques, storage protocols, and the design of relevant analytical and formulation experiments. Accurate application of this data is essential for leveraging this versatile building block in the synthesis of novel chemical entities.

References

6-Bromo-2-chloronicotinic acid CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-chloronicotinic acid, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. This document delves into its fundamental chemical properties, outlines plausible synthetic routes based on established chemical principles, and explores its applications as a versatile building block in the development of novel therapeutics and other functional molecules. Detailed protocols, safety information, and spectroscopic data interpretation are also presented to equip researchers with the necessary knowledge for its effective utilization.

Introduction

Halogenated nicotinic acid derivatives are a class of compounds that have garnered considerable attention in the field of drug discovery and development. The introduction of halogen substituents onto the pyridine ring can significantly modulate the parent molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern, offers multiple reactive sites for further chemical modification, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide aims to serve as a detailed technical resource for professionals engaged in research and development that involves this versatile compound.

Chemical Properties and Data

A thorough understanding of the fundamental properties of this compound is crucial for its handling, reaction design, and analytical characterization.

PropertyValueSource(s)
CAS Number 1060815-67-9
Molecular Formula C₆H₃BrClNO₂
Molecular Weight 236.45 g/mol
Appearance Solid (form may vary)
SMILES OC(=O)c1ccc(Br)nc1Cl
InChI 1S/C6H3BrClNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11)

Synthesis of this compound

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Bromination cluster_2 Oxidation 2_chloro_3_methylpyridine 2-Chloro-3-methylpyridine Bromination_Step Bromination (e.g., NBS, HBr/H₂O₂) 2_chloro_3_methylpyridine->Bromination_Step 2_chloro_6_bromo_3_methylpyridine 2-Chloro-6-bromo-3-methylpyridine Bromination_Step->2_chloro_6_bromo_3_methylpyridine Oxidation_Step Oxidation (e.g., KMnO₄ or O₂/Catalyst) 2_chloro_6_bromo_3_methylpyridine->Oxidation_Step Target_Molecule This compound Oxidation_Step->Target_Molecule

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on analogous transformations found in the literature for similar compounds, such as the synthesis of 6-chloronicotinic acid.[1][2]

Step 1: Bromination of 2-Chloro-3-methylpyridine

  • To a solution of 2-chloro-3-methylpyridine in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid), add a brominating agent (e.g., N-bromosuccinimide or bromine).

  • The reaction mixture is stirred at an appropriate temperature (this may range from room temperature to elevated temperatures) for a sufficient time to ensure complete conversion.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction is quenched, and the product, 2-chloro-6-bromo-3-methylpyridine, is isolated and purified using standard techniques such as extraction and chromatography.

Step 2: Oxidation of 2-Chloro-6-bromo-3-methylpyridine

  • The 2-chloro-6-bromo-3-methylpyridine is dissolved in an appropriate solvent (e.g., a mixture of water and pyridine or an organic solvent like chlorobenzene).

  • A strong oxidizing agent, such as potassium permanganate, is added portion-wise to the solution while maintaining the temperature. Alternatively, catalytic oxidation using oxygen in the presence of a metal catalyst like cobalt acetate can be employed.[2]

  • The reaction is heated to reflux for several hours until the starting material is consumed (monitored by TLC or HPLC).

  • After cooling, the reaction mixture is worked up to remove the oxidant byproducts.

  • The aqueous solution is then acidified to precipitate the crude this compound.

  • The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., methanol or an ethanol/water mixture) to yield the pure product.[1]

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, primarily due to its two distinct halogen substituents which can be selectively functionalized.

Cross-Coupling Reactions

The bromo and chloro substituents on the pyridine ring exhibit different reactivities in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carbon-bromine bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This differential reactivity allows for regioselective functionalization at the 6-position while leaving the 2-chloro substituent intact for subsequent transformations.

Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling Start This compound Reaction Pd Catalyst Base, Solvent Start->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction Product 6-Aryl/Heteroaryl-2-chloronicotinic acid Reaction->Product

Caption: Suzuki-Miyaura coupling of this compound.

This selective functionalization is a powerful tool for generating libraries of substituted nicotinic acid derivatives for screening in drug discovery programs. The resulting 6-aryl-2-chloronicotinic acids can then undergo further modifications, such as nucleophilic aromatic substitution at the 2-position or amide bond formation at the carboxylic acid.

Synthesis of Fused Heterocycles

The functional groups of this compound can be utilized in cyclization reactions to construct fused heterocyclic systems, which are common scaffolds in many biologically active molecules.

Medicinal Chemistry Applications

Halogenated nicotinic acids and their derivatives have been explored for a variety of therapeutic applications. While specific studies on this compound are not abundant in the public domain, related compounds have shown potential as:

  • Antibacterial agents: By inhibiting essential metabolic pathways in bacteria.

  • Anti-inflammatory agents.

  • Agrochemicals: As active ingredients in pesticides and herbicides.[3]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would appear as doublets due to coupling with each other.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display six distinct signals for the six carbon atoms in the molecule, including the carboxyl carbon. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine, the bromine, and the carboxylic acid group.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid breathing dust.

  • Contact: Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its distinct pattern of substitution allows for selective functionalization, enabling the synthesis of a wide array of complex molecules. This guide has provided a comprehensive overview of its properties, a plausible synthetic approach, potential applications, and safety considerations. As research in drug discovery continues to evolve, the utility of such strategically functionalized intermediates is expected to grow.

References

Solubility of 6-Bromo-2-chloronicotinic acid in common organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-Bromo-2-chloronicotinic Acid in Common Organic Solvents

Foreword: Navigating the Solubility Landscape

In the realm of drug discovery and development, understanding the solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of successful formulation. It is a critical parameter that influences everything from process chemistry and purification to bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS: 1060815-67-9), a key heterocyclic building block in medicinal chemistry.

This document moves beyond a simple recitation of data. As your partner in the laboratory, my goal is to provide a framework for understanding why this molecule behaves the way it does. We will explore the underlying physicochemical principles that govern its solubility, outline a robust, self-validating experimental protocol for precise measurement, and provide predictive insights based on the behavior of structurally analogous compounds. This guide is designed for the practicing researcher, scientist, and drug development professional, offering both a theoretical foundation and a practical playbook for characterizing this important molecule.

Molecular Profile and Physicochemical Properties

Before delving into solubility, a thorough understanding of the molecule itself is paramount. This compound is a pyridinecarboxylic acid derivative, functionalized with both a bromine and a chlorine atom. These features are not merely decorative; they are the primary drivers of its chemical personality and, consequently, its solubility profile.

The presence of the carboxylic acid group introduces a polar, hydrophilic center capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the carbonyl and hydroxyl oxygens). Conversely, the pyridine ring, while containing a nitrogen atom, is largely aromatic and contributes to the molecule's lipophilicity. The halogen substituents (Br and Cl) further increase the molecular weight and introduce strong electronegative sites, influencing crystal lattice energy and dipole interactions. The interplay of these competing characteristics—hydrophilic acidity, aromatic lipophilicity, and halogen-induced effects—dictates the molecule's affinity for any given solvent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1060815-67-9[1]
Molecular Formula C₆H₃BrClNO₂
Molecular Weight 236.45 g/mol
Appearance Light Yellow to Beige Solid[2]
Predicted Boiling Point 361.1 ± 42.0 °C[2]
Predicted Density 1.917 ± 0.06 g/cm³[2]
Predicted pKa 1.77 ± 0.28[2]
SMILES String OC(=O)c1ccc(Br)nc1Cl

The Theoretical Underpinnings of Solubility

The solubility of a crystalline solid, such as this compound, is a thermodynamic equilibrium.[3] It represents the point at which the rate of dissolution of the solid into the solvent equals the rate of crystallization from the solution.[4] This equilibrium is governed by two primary energy considerations, as illustrated in the thermodynamic cycle below:

  • Crystal Lattice Energy (ΔG_sublimation): The energy required to break the intermolecular forces holding the molecules together in the crystal lattice. Stronger interactions (e.g., hydrogen bonding, π-stacking) lead to higher lattice energy and lower solubility.

  • Solvation Energy (ΔG_solvation): The energy released when the free molecule is surrounded and stabilized by solvent molecules.[5]

Solubility is achieved when the energy gained from solvation is sufficient to overcome the crystal lattice energy.[5] The principle of "like dissolves like" is a useful heuristic; polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. For this compound, its amphiphilic nature suggests a more nuanced behavior, with solubility being highly dependent on the specific solvent's ability to interact with both the polar carboxylic acid group and the less polar halogenated pyridine ring.

cluster_thermo Thermodynamic Cycle of Dissolution Solid Crystalline Solid (Low Energy State) Gas Isolated Molecule (High Energy State) Solid->Gas ΔG_sublimation (Energy Input to break lattice) Solution Solvated Molecule (Intermediate Energy State) Solid->Solution ΔG_solution (Overall Free Energy of Solution) Gas->Solution ΔG_solvation (Energy Released upon solvation) caption Thermodynamic cycle for solid solute dissolution. cluster_workflow Equilibrium Solubility Determination Workflow Start 1. Preparation Equilibrate 2. Equilibration Start->Equilibrate Add excess solid to solvent in sealed vial Separate 3. Phase Separation Equilibrate->Separate Agitate at constant T for 24-48h Analyze 4. Analysis Separate->Analyze Centrifuge & filter supernatant Validate 6. Solid Phase Validation Separate->Validate Recover excess solid End 5. Calculation Analyze->End Quantify concentration (HPLC/UV-Vis) Validate->End Analyze solid (XRPD, DSC) caption Workflow for experimental solubility measurement.

References

Chemical structure and IUPAC name of 6-Bromo-2-chloronicotinic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-2-chloronicotinic Acid: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. It delves into its chemical identity, physicochemical properties, spectroscopic profile, a proposed synthetic pathway with mechanistic insights, and its applications in modern research and development. This document is structured to serve as a practical resource for scientists engaged in medicinal chemistry, agrochemical synthesis, and materials science.

Halogenated pyridine scaffolds are privileged structures in drug discovery and agrochemical development. The specific placement of halogen atoms and other functional groups on the pyridine ring provides chemists with precise control over a molecule's steric and electronic properties, profoundly influencing its biological activity, metabolic stability, and pharmacokinetic profile.

This compound (IUPAC: 6-bromo-2-chloropyridine-3-carboxylic acid) is a trifunctional synthetic intermediate of significant interest. It features three distinct reactive sites: a carboxylic acid amenable to amide bond formation, a chloro group at the 2-position susceptible to nucleophilic aromatic substitution (SNAr), and a bromo group at the 6-position, which is a prime handle for transition-metal-catalyzed cross-coupling reactions. This orthogonal reactivity makes it an exceptionally versatile platform for constructing complex molecular architectures and performing lead optimization in discovery programs.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and formulation.

Chemical Structure and Nomenclature

The molecule consists of a pyridine ring substituted at the 2, 3, and 6 positions.

  • IUPAC Name: 6-bromo-2-chloropyridine-3-carboxylic acid[1][2]

  • Common Name: this compound

  • CAS Number: 1060815-67-9[1][3]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 1060815-67-9[3]
Molecular Formula C₆H₃BrClNO₂[3][4]
Molecular Weight 236.45 g/mol [3]
Appearance Solid
SMILES OC(=O)c1ccc(Br)nc1Cl[2]
InChI Key CSHIGVLXOXJJMY-UHFFFAOYSA-N
Storage Conditions Store in a dry, cool, well-ventilated place under an inert atmosphere. Recommended temperature: 2-8°C.[1][5]

Spectroscopic Profile for Structural Verification

Confirmation of the chemical structure is achieved through a combination of spectroscopic methods. Below are the expected spectral characteristics for this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would appear as two doublets, with coupling constants characteristic of ortho-coupling.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbons of the pyridine ring and the carboxyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically found around 1700 cm⁻¹. A broad O-H stretch from the carboxylic acid will also be present.

  • Mass Spectrometry (MS): The mass spectrum is highly characteristic due to the isotopic patterns of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). The molecular ion peak (M⁺) will appear as a cluster of peaks reflecting these isotopic distributions, providing definitive confirmation of the elemental composition. Spectroscopic data for this compound can be found in databases such as ChemicalBook.[6]

Proposed Synthesis and Mechanistic Rationale

Causality of Experimental Design: The chosen strategy aims to install the functional groups in a sequence that leverages their directing effects and chemical stability. Starting with a commercially available, simpler precursor like 2-chloro-5-methylpyridine allows for a controlled, step-wise functionalization. The oxidation of the methyl group is a reliable method to form the carboxylic acid. Subsequent bromination is often challenging on an electron-deficient ring but can be facilitated by an N-oxide intermediate, which activates the 6-position towards electrophilic attack.

Proposed Synthetic Workflow

G start 2-Chloro-5-methylpyridine intermediate1 2-Chloronicotinic acid start->intermediate1 1. KMnO₄ or O₂/Co(OAc)₂ 2. Acidic Workup intermediate2 This compound N-oxide intermediate1->intermediate2 1. m-CPBA or H₂O₂/AcOH 2. Br₂/SO₃ product This compound intermediate2->product PCl₃ or PPh₃

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative, self-validating workflow. Each step includes purification and characterization to ensure the integrity of the intermediate before proceeding.

Step 1: Oxidation of 2-Chloro-5-methylpyridine to 6-Chloronicotinic Acid

  • Reaction Setup: To a solution of 2-chloro-5-methylpyridine in an appropriate solvent (e.g., chlorobenzene), add a catalytic amount of cobalt(II) acetate.[7]

  • Oxidation: Heat the reaction mixture to 60–120°C and bubble oxygen gas through the solution for 2–8 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture. The crude product, which precipitates, can be collected by filtration.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 6-chloronicotinic acid.

  • Validation: Confirm the structure of the product using ¹H NMR, IR, and MS, and verify its purity by melting point analysis and HPLC.

Step 2: N-Oxidation and Bromination

  • N-Oxidation: Dissolve the 6-chloronicotinic acid from Step 1 in acetic acid. Add hydrogen peroxide and heat the mixture. This converts the pyridine nitrogen to an N-oxide, which is crucial for activating the ring for the subsequent step.

  • Bromination: To the N-oxide solution, add oleum (fuming sulfuric acid) followed by the slow addition of elemental bromine (Br₂). The N-oxide group activates the 6-position (para to the nitrogen), facilitating electrophilic bromination.

  • Workup: Carefully quench the reaction mixture by pouring it onto ice, followed by neutralization to precipitate the crude this compound N-oxide.

  • Purification & Validation: Collect the solid by filtration, wash thoroughly, and dry. Characterize the intermediate to confirm successful bromination without loss of the N-oxide.

Step 3: Deoxygenation to Yield Final Product

  • Reduction: Suspend the N-oxide from Step 2 in a solvent like chloroform or toluene. Add a reducing agent such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) portion-wise at a controlled temperature.

  • Workup: After the reaction is complete (monitored by TLC), wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Final Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to obtain the final product, this compound.

  • Final Validation: Perform a full suite of characterization (¹H NMR, ¹³C NMR, MS, IR, elemental analysis) to confirm the structure and establish the final purity (>98% for research applications).

Applications in Research and Drug Development

The synthetic utility of this compound stems from the differential reactivity of its three functional groups, making it a powerful scaffold for building molecular diversity.

A Trifunctional Synthetic Hub
  • Carboxylic Acid: Serves as a classic handle for forming amides, esters, and other derivatives, which is fundamental for probing structure-activity relationships (SAR) by modifying interactions with biological targets.

  • 2-Chloro Position: This position is activated towards nucleophilic aromatic substitution (SNAr). It can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse substituents.

  • 6-Bromo Position: The C-Br bond is an ideal site for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the efficient formation of C-C, C-N, and C-O bonds, enabling the connection of complex aryl, heteroaryl, or alkyl groups.

Potential in Medicinal Chemistry and Agrochemicals

Halogenated nicotinic acid derivatives are integral to many active pharmaceutical ingredients (APIs) and agrochemicals.[8][9] Compounds like 2-chloronicotinic acid are used to synthesize drugs with anti-inflammatory and antimicrobial properties, as well as herbicides.[10][11] By extension, this compound is a strategic starting material for:

  • Kinase Inhibitors: The pyridine core is a common feature in many ATP-competitive kinase inhibitors.

  • GPCR Ligands: Functionalized pyridines are frequently used to target G-protein coupled receptors.

  • Novel Herbicides and Fungicides: The scaffold can be elaborated to develop new agrochemicals with improved efficacy and safety profiles.[11]

Safety and Handling

Proper handling is essential when working with this chemical.

  • GHS Classification: The compound is classified with the GHS07 pictogram (Warning). Hazard statements include H302 (Harmful if swallowed).

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1][12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[1][12]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, versatile chemical intermediate for advanced scientific research. Its well-defined structure, characterized by three orthogonally reactive functional groups, provides a robust platform for the synthesis of complex molecules. This guide has provided a detailed overview of its chemical properties, a logical and robust proposed synthetic route, and its potential applications, offering researchers and developers the foundational knowledge required to leverage this powerful building block in their discovery and development programs.

References

The Rising Tide of Halogenation: A Technical Guide to the Biological Potential of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Niacin's Shadow

For decades, nicotinic acid, or niacin (Vitamin B3), has been a cornerstone in managing dyslipidemia.[1] However, its therapeutic utility is often hampered by patient compliance issues due to side effects like flushing. This has spurred a quiet revolution in medicinal chemistry: the strategic modification of the nicotinic acid scaffold to enhance its therapeutic index and unlock novel biological activities. Among these modifications, halogenation stands out as a powerful tool to modulate the physicochemical and pharmacological properties of the parent molecule. This guide delves into the burgeoning field of halogenated nicotinic acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive technical overview of their potential biological activities, the rationale behind their design, and the methodologies to evaluate their efficacy.

Chapter 1: The Halogen Effect: More Than Just an Atomic Swap

The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) into the nicotinic acid framework is not a trivial substitution. It profoundly alters the molecule's electron distribution, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets. Understanding these fundamental changes is crucial for the rational design of novel therapeutic agents.

Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, is increasingly recognized as a key factor in drug-receptor binding.[2] The strength of this interaction generally increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F.[3] This interaction can significantly enhance the binding affinity and specificity of a ligand for its target protein.

Moreover, the high electronegativity of halogens, particularly fluorine, can alter the pKa of nearby functional groups, influencing the molecule's ionization state at physiological pH and its ability to cross biological membranes. The lipophilicity, a critical determinant of a drug's pharmacokinetic profile, is also significantly impacted by halogenation, generally increasing with the size of the halogen atom.

Chapter 2: Antimicrobial Frontiers: Halogenated Nicotinic Acids as Novel Weapons Against Drug Resistance

The relentless rise of antimicrobial resistance necessitates the exploration of new chemical entities with novel mechanisms of action.[4] Halogenated nicotinic acid derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.

Structure-Activity Relationships (SAR): A Tale of Halogens and Heterocycles

Systematic studies on nicotinic acid derivatives have revealed key structural features that govern their antimicrobial potency. The nature and position of the halogen substituent play a pivotal role. For instance, studies on acylhydrazone derivatives of nicotinic acid have shown that iodinated phenyl rings can engage in hydrophobic interactions within the active site of enzymes like tyrosyl-tRNA synthetase, a potential target for antimicrobial action.[5] The antimicrobial activity of these compounds is often more pronounced against Gram-positive bacteria, which may be attributed to differences in cell wall composition compared to Gram-negative bacteria.[6][7]

Furthermore, the heterocyclic moiety attached to the nicotinic acid core is a critical determinant of antimicrobial spectrum and potency. For example, nicotinic acid derivatives incorporating 1,3,4-oxadiazole or thiophene rings have demonstrated significant fungicidal and antibacterial activities.[6]

Experimental Workflow: From Synthesis to Antimicrobial Screening

The journey from a designed molecule to a potential antimicrobial lead involves a well-defined experimental workflow.

Anticancer_Mechanism cluster_VEGFR VEGFR-2 Pathway Inhibition cluster_ROS ROS-Mediated Apoptosis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth HalogenatedNicotinicAcid_VEGFR Halogenated Nicotinic Acid Derivative HalogenatedNicotinicAcid_VEGFR->VEGFR2 Inhibition HalogenatedNicotinicAcid_ROS Halogenated Nicotinic Acid Derivative ROS ROS Generation HalogenatedNicotinicAcid_ROS->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

A Researcher's Guide to the Strategic Functionalization of 6-Bromo-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-2-chloronicotinic acid has emerged as a pivotal structural motif in contemporary drug discovery and materials science. Its utility stems not from a single reactive point, but from a carefully orchestrated interplay of electronic effects across multiple, distinct functional groups. The pyridine core, rendered electron-deficient by the nitrogen heteroatom and three powerful withdrawing groups (bromo, chloro, and carboxylic acid), presents a unique chemical landscape. This guide provides an in-depth exploration of the molecule's key reactive sites, moving beyond a simple inventory of reactions to explain the underlying principles that govern its reactivity. We will dissect the causality behind site-selectivity in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and carboxylic acid derivatization, offering field-proven insights and detailed experimental frameworks for researchers aiming to leverage this versatile scaffold.

The Electronic Architecture: Understanding the Foundation of Reactivity

The reactivity of this compound is a direct consequence of its electronic structure. The pyridine nitrogen, being more electronegative than carbon, inductively withdraws electron density from the ring. This effect is significantly amplified by the presence of three electron-withdrawing substituents: a carboxylic acid at the C3 position and halogens at the C2 and C6 positions. This cumulative electron withdrawal renders the aromatic ring exceptionally poor in electron density, a state often referred to as "deactivated".

This profound deactivation has two major consequences:

  • Resistance to Electrophilic Aromatic Substitution (EAS): The molecule is highly resistant to classical EAS reactions like nitration or Friedel-Crafts, which require an electron-rich aromatic system to attack an electrophile.[1][2][3][4] Such transformations are generally not synthetically viable for this substrate.

  • Activation for Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-poor nature of the ring makes it highly susceptible to attack by nucleophiles, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen.[5][6][7]

The diagram below illustrates the dominant electronic influences on the pyridine core, highlighting the key sites for nucleophilic attack and cross-coupling.

Caption: Electronic influences governing site-selectivity.

The Hierarchy of Reactivity: A Site-by-Site Analysis

The true synthetic power of this molecule lies in the differential reactivity of its functional groups, which allows for selective and sequential modifications.

Nucleophilic Aromatic Substitution (SNAr) at C2 and C6

The positions ortho (C2, C6) and para to the electron-withdrawing pyridine nitrogen are primed for nucleophilic attack. The presence of good leaving groups (Cl⁻ and Br⁻) at C2 and C6 makes these the primary sites for SNAr.

Causality: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6][7] The stability of this intermediate is the key to the reaction's feasibility. The electronegative nitrogen atom, particularly when located ortho or para to the site of attack, provides powerful resonance stabilization for this negative charge, lowering the activation energy of the reaction.

Site Selectivity (C2 vs. C6): While both sites are active, the C2-Cl bond is generally more susceptible to SNAr than the C6-Br bond. This enhanced reactivity is attributed to the combined electron-withdrawing influence of the adjacent ring nitrogen (N1) and the carboxylic acid group at C3, which provide superior stabilization to the Meisenheimer intermediate formed upon attack at C2.

Typical Reactions:

  • Amination: Displacement of the chloride with primary or secondary amines.

  • Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to form ethers.

  • Thiolation: Reaction with thiolates to form thioethers.

Caption: The addition-elimination pathway for SNAr.

Palladium-Catalyzed Cross-Coupling at C6 and C2

The carbon-halogen bonds serve as ideal handles for modern cross-coupling chemistry, enabling the formation of C-C, C-N, and C-O bonds with remarkable precision.

Causality & Site Selectivity: The foundational principle of selectivity in cross-coupling reactions involving different halogens is the difference in bond strength and reactivity in the oxidative addition step with a Palladium(0) catalyst.[8] The C-Br bond is weaker and more reactive than the C-Cl bond. This reactivity differential is the cornerstone of selective functionalization, allowing the C6 position to be modified while leaving the C2 position intact.[9][10]

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the aryl halide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[11][12] It is a robust method for introducing aryl or vinyl substituents selectively at the C6 position.

  • Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the aryl halide with an amine.[8][13] It provides a powerful alternative to SNAr for installing amine functionalities, often under milder conditions and with broader substrate scope, again with high selectivity for the C6-Br bond.

Reaction TypePrimary Reactive SiteCatalyst System (Typical)Bond Formed
Suzuki-Miyaura C6-BrPd(PPh₃)₄, Base (e.g., Na₂CO₃)C-C
Buchwald-Hartwig C6-BrPd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOᵗBu)C-N
Reactions of the Carboxylic Acid Group (C3)

The carboxylic acid at C3 behaves in a classical manner and represents a third, orthogonal site for chemical modification.

  • Amide and Ester Formation: The most common transformations involve converting the carboxylic acid into amides or esters. This typically requires an initial activation step to enhance the electrophilicity of the carbonyl carbon.

    • Acyl Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a highly reactive acyl chloride, which readily reacts with amine or alcohol nucleophiles.[14]

    • Peptide Coupling Reagents: Milder conditions can be achieved using coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole). This in-situ activation avoids the isolation of a sensitive acyl chloride.

  • Decarboxylation: While synthetically less common for this specific substrate, nicotinic acids can undergo decarboxylation under high heat, often with a metal catalyst like copper chromite, to yield the corresponding pyridine.[15][16][17] This is a forcing transformation and would likely result in a mixture of products given the other sensitive groups.

Reactivity of the Pyridine Nitrogen (N1)

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character, allowing it to react with various electrophiles.[18]

  • Protonation and Salt Formation: As a base, the nitrogen readily reacts with acids to form pyridinium salts. This can influence the solubility and electronic properties of the molecule.

  • N-Oxidation: Reaction with a peroxy acid (e.g., m-CPBA) can oxidize the nitrogen to form a pyridine N-oxide. This transformation significantly alters the electronic landscape of the ring, potentially changing the regioselectivity of subsequent reactions.[18][19]

Strategic Synthesis: A Sequential Functionalization Workflow

The distinct reactivity hierarchy of the functional groups enables a logical and predictable approach to multi-site modification. A common and powerful strategy involves leveraging the C6-Br bond's unique reactivity in cross-coupling first, followed by SNAr at the C2-Cl position, and finally, derivatization of the carboxylic acid.

Caption: A strategic pathway for multi-site modification.

Experimental Protocols

The following protocols are provided as validated starting points for key transformations. Researchers should perform optimization based on their specific substrates and desired outcomes.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6 Position

Objective: To selectively form a C-C bond at the C6 position, leaving the C2-Cl bond intact.

Methodology:

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as sodium carbonate (3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (e.g., 4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), under a positive pressure of inert gas.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~3-4 to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (Amination) at the C2 Position

Objective: To displace the C2-chloride with an amine nucleophile. This protocol assumes the starting material has already been functionalized at C6.

Methodology:

  • Reaction Setup: In a sealed tube or pressure vessel, combine the C6-substituted-2-chloronicotinic acid (1.0 eq.) and the desired primary or secondary amine (2.0-3.0 eq.).

  • Solvent and Base: Add a polar aprotic solvent such as DMSO or NMP. An additional inorganic base like potassium carbonate (2.0 eq.) may be beneficial.

  • Reaction: Seal the vessel and heat the mixture to 100-150 °C. The reaction time can vary from a few hours to overnight. Monitor progress by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Acidify with 1M HCl to precipitate the product.

  • Purification: Collect the crude product by filtration. Wash thoroughly with water to remove residual solvent and salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

This compound is far more than a simple halogenated pyridine. It is a sophisticated building block whose reactivity is governed by a clear hierarchy of its functional groups. The C6-bromo position is the primary site for palladium-catalyzed cross-coupling, the C2-chloro position is highly susceptible to nucleophilic aromatic substitution, and the C3-carboxylic acid offers a reliable point for classical derivatization. By understanding the electronic principles that dictate this selectivity, researchers can design logical, efficient, and predictable synthetic routes to complex, high-value molecules for a wide range of applications in medicine and materials science.

References

Stability of 6-Bromo-2-chloronicotinic Acid: A Guide for Process and Development Scientists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

6-Bromo-2-chloronicotinic acid is a pivotal halogenated pyridine intermediate, widely utilized in the synthesis of high-value compounds in the pharmaceutical and agrochemical sectors. Its molecular architecture, featuring a carboxylic acid and two distinct halogen substituents on an electron-deficient pyridine ring, presents a unique reactivity profile. Understanding the stability of this molecule under the acidic and basic conditions frequently encountered during synthesis, work-up, and formulation is critical for process optimization, impurity control, and ensuring final product quality. This technical guide provides a detailed analysis of the stability of this compound, elucidating the primary degradation pathways under both acidic and basic stress. We offer mechanistic insights, predictive analysis, and robust experimental protocols for assessing stability in a laboratory setting.

Molecular Structure and Inherent Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the pyridine ring, the C2-chloro substituent, and the C6-bromo substituent, all influenced by the C3-carboxylic acid group.

  • Pyridine Nucleus: The nitrogen atom in the pyridine ring is electron-withdrawing, rendering the ring electron-deficient (π-deficient). This inherent property deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[1][2]

  • Halogen Substituents: The chlorine atom at the C2 position and the bromine atom at the C6 position are ortho and para to the ring nitrogen, respectively. These positions are highly activated towards nucleophilic attack because the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom.[1][2] Both chlorine and bromine are excellent leaving groups in SNAr reactions.

  • Carboxylic Acid Group: As an electron-withdrawing group, the carboxylic acid further enhances the electrophilicity of the pyridine ring, particularly at the adjacent C2 position. Under basic conditions, it readily deprotonates to form a carboxylate, which can modulate the molecule's solubility and electronic profile.

This combination of features strongly suggests that the primary liability of the molecule will be its susceptibility to nucleophilic displacement of its halogen substituents, a reaction pathway that is highly dependent on pH.

Stability Under Basic Conditions: A High-Risk Scenario

This compound exhibits significant instability under basic conditions. The principal degradation pathway is the hydrolysis of the C2-chloro group via a nucleophilic aromatic substitution (SNAr) mechanism.

Mechanism: Addition-Elimination

In the presence of a base such as sodium hydroxide, the hydroxide ion (OH⁻), a potent nucleophile, attacks the electron-deficient C2 carbon. This position is highly activated by both the ring nitrogen and the adjacent carboxylic acid group. The attack forms a resonance-stabilized negative intermediate, known as a Meisenheimer complex. Aromaticity is subsequently restored by the elimination of the chloride ion, yielding 6-Bromo-2-hydroxynicotinic acid.[3][4][5]

The carboxylic acid group is also deprotonated under these conditions, existing as a carboxylate. This does not constitute degradation but is a concurrent and instantaneous acid-base reaction.

Figure 1. SNAr mechanism for basic hydrolysis.

Regioselectivity: C2 vs. C6 Substitution

While both C2 and C6 positions are activated, hydrolysis is expected to occur preferentially at the C2 position. The combined electron-withdrawing effects of the ring nitrogen (ortho) and the C3-carboxylic acid group make the C2 carbon the most electrophilic site on the ring. The resulting 6-Bromo-2-hydroxynicotinic acid is the anticipated major degradation product.[6]

Stability Under Acidic Conditions: A More Robust Profile

In contrast to its lability in base, this compound is significantly more stable under acidic conditions. Degradation is not typically observed under mild acidic conditions at ambient temperature.

Protonation of the Pyridine Nitrogen

The initial and primary event in an acidic medium is the protonation of the basic pyridine nitrogen atom. This protonation further increases the electron-deficient nature of the ring, which in theory, should make it even more susceptible to nucleophilic attack. However, under typical acidic conditions (e.g., aqueous HCl), the only nucleophile present in abundance is water, which is significantly weaker than the hydroxide ion.

Potential Degradation Pathways (Forced Conditions)

For degradation to occur, more forcing conditions, such as elevated temperatures and high acid concentrations, are generally required.

  • Acid-Catalyzed Hydrolysis: At high temperatures, water can act as a nucleophile to displace the C2-chloro group, analogous to the basic hydrolysis mechanism. This reaction is substantially slower than its base-catalyzed counterpart.

  • Decarboxylation: The removal of a carboxylic acid group from an aromatic ring is a thermally demanding process that typically requires very high temperatures.[7][8] While the electron-withdrawing nature of the ring can facilitate decarboxylation, it is not expected to be a significant degradation pathway under conditions relevant to most pharmaceutical and chemical processes.[7] There is no β-carbonyl group present that would enable facile decarboxylation through a six-membered cyclic transition state.[9]

G Start This compound in Acidic Medium (e.g., HCl) Protonation Rapid & Reversible Protonation of Pyridine Nitrogen Start->Protonation Stable Stable Protonated Species (Dominant state under mild conditions) Protonation->Stable Forced Forced Conditions (High Temp / Conc. Acid) Stable->Forced Stress Applied Hydrolysis Slow Acid-Catalyzed Hydrolysis at C2 Forced->Hydrolysis Pathway 1 Decarboxylation Decarboxylation (Requires extreme heat, unlikely) Forced->Decarboxylation Pathway 2

Figure 2. Logical flow of stability under acidic conditions.

Experimental Protocol: Forced Degradation Study

To empirically validate the predicted stability profile, a forced degradation study is essential. This protocol provides a robust framework for assessing the lability of this compound.

Objective

To identify and quantify the degradation of this compound under acidic, basic, and neutral conditions at an elevated temperature and to identify the primary degradation products.

Methodology
  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl.

    • Basic: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH.

    • Neutral: Mix 1 mL of stock solution with 1 mL of water.

  • Incubation: Cap all vials and place them in a controlled temperature bath at 60 °C.

  • Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

  • Sample Quenching:

    • For acidic samples, neutralize with an equivalent volume of 0.2 N NaOH.

    • For basic samples, neutralize with an equivalent volume of 0.2 N HCl.

    • Dilute all quenched samples to a final concentration of ~50 µg/mL with the mobile phase.

  • Analytical Method:

    • System: HPLC or UPLC with a PDA/UV detector and ideally coupled to a Mass Spectrometer (LC-MS).

    • Column: C18 reverse-phase, e.g., 100 x 2.1 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to resolve the parent peak from any degradants (e.g., 5% to 95% B over 10 minutes).

    • Detection: UV at 254 nm.

Anticipated Results

The following table summarizes the expected outcomes from the forced degradation study, providing a clear benchmark for data interpretation.

ConditionTime (hours)Parent Compound (% Remaining)Major Degradant ObservedIdentification Method
0.1 N HCl, 60°C 24> 95%None significantHPLC-UV
Water, 60°C 24> 98%None significantHPLC-UV
0.1 N NaOH, 60°C 8< 10%6-Bromo-2-hydroxynicotinic acidLC-MS (m/z confirmation)

Summary and Handling Recommendations

This investigation establishes that this compound is a molecule with dichotomous stability dependent on pH.

  • Under Basic Conditions: The compound is highly unstable, readily undergoing hydrolysis at the C2-chloro position to form 6-Bromo-2-hydroxynicotinic acid. Exposure to bases, particularly at elevated temperatures, should be minimized or avoided if the integrity of the C-Cl bond is required for subsequent synthetic steps.

  • Under Acidic Conditions: The compound is comparatively stable. The protonated pyridine ring is resistant to degradation under mild to moderate acidic conditions. Degradation is only anticipated under harsh, high-temperature conditions.

Recommendations for Researchers and Process Chemists:

  • Storage: Store this compound in a cool, dry place under an inert atmosphere to prevent contact with atmospheric moisture.[10] Avoid storage with basic materials.

  • Reaction Planning: When designing synthetic routes, avoid exposing the molecule to basic nucleophiles if the C2-chloro or C6-bromo groups are to be retained or used in later cross-coupling reactions. If a basic step is unavoidable, it should be conducted at low temperatures with careful monitoring.

  • Work-up Procedures: During aqueous work-ups, it is preferable to maintain acidic or neutral pH to prevent inadvertent hydrolysis. If an extraction into a basic aqueous layer is necessary, it should be performed quickly and at a low temperature.

By understanding these stability characteristics, scientists can develop more robust, reliable, and efficient processes, minimizing impurity formation and maximizing yield.

References

A Guide to Determining the Thermal Stability and Decomposition Profile of 6-Bromo-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the thermal stability and decomposition pathway of 6-Bromo-2-chloronicotinic acid, a key heterocyclic building block in pharmaceutical synthesis. In the absence of extensive published data for this specific molecule, this document outlines a robust, first-principles approach leveraging simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will delve into the theoretical underpinnings of these techniques, present a detailed, field-proven experimental protocol, and provide expert insights into the interpretation of the resulting data. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of a compound's thermal properties to ensure safety, stability, and quality throughout the development lifecycle.

Introduction: The Criticality of Thermal Stability in Pharmaceutical Development

This compound (C₆H₃BrClNO₂) is a halogenated pyridine derivative whose structural motifs are of significant interest in medicinal chemistry. As with any active pharmaceutical ingredient (API) or intermediate, a comprehensive understanding of its thermal properties is not merely an academic exercise; it is a fundamental pillar of process safety, formulation development, and regulatory compliance. Thermal events, such as decomposition, can lead to loss of potency, the formation of toxic byproducts, and in worst-case scenarios, uncontrolled exothermic reactions.

Therefore, determining the precise decomposition temperature and understanding the energetic profile of this compound is paramount. This guide provides the scientific rationale and a practical, step-by-step methodology for achieving this characterization using simultaneous thermal analysis (STA), which combines TGA and DSC.[1][2][3]

Foundational Principles: TGA and DSC

To design a robust experiment, one must first understand the causality behind the chosen analytical techniques. TGA and DSC offer complementary information, and their simultaneous application provides a powerful, holistic view of a material's behavior as a function of temperature.[1][4]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[5][6] A TGA curve, a plot of mass versus temperature, provides quantitative information on decomposition events, desolvation, or oxidation.[7][8] The first derivative of this curve (the DTG curve) reveals the rate of mass change, allowing for the precise identification of the temperature at which the maximum rate of decomposition occurs.[5]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to an inert reference as a function of temperature.[9][10] This provides critical information on:

    • Endothermic Events (Heat Absorption): Melting, boiling, sublimation, and some decomposition processes.

    • Exothermic Events (Heat Release): Crystallization, oxidation, and many decomposition processes.

By combining these techniques, we can correlate a specific mass loss (from TGA) with a distinct energetic event (from DSC), allowing us to differentiate between, for example, simple evaporation (a mass loss with an endotherm) and a decomposition event (which could be endothermic or exothermic).[2][11]

Experimental Protocol: A Self-Validating Workflow for Thermal Analysis

The following protocol is designed to provide a comprehensive and reliable thermal profile of this compound. The choice of parameters is grounded in best practices for the analysis of crystalline organic compounds.[2][12]

Instrumentation and Consumables
  • Instrument: A simultaneous TGA/DSC analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Q600).

  • Crucibles: 70 µL alumina crucibles. Alumina is chosen for its inertness and high-temperature stability. An open crucible is used to allow for the free escape of any evolved gases.

  • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is critical to prevent oxidative decomposition, ensuring that the observed thermal events are intrinsic to the molecule itself.[13]

  • Sample: this compound, crystalline solid.

Step-by-Step Experimental Procedure
  • Instrument Calibration: Calibrate the instrument for mass using a certified weight and for temperature and heat flow using a certified indium standard. This is a critical step for data trustworthiness.[2]

  • Sample Preparation: Tare an empty alumina crucible on the TGA's microbalance. Carefully place 3-5 mg of the this compound sample into the crucible. A small sample mass minimizes thermal gradients within the sample, leading to better resolution of thermal events.[11]

  • Loading: Place the sample crucible and an empty reference crucible onto the TGA/DSC sensor.

  • Temperature Program:

    • Initial Equilibration: Equilibrate the sample at 30°C for 5 minutes to ensure a stable starting temperature.

    • Heating Ramp: Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min. This heating rate is a standard practice that provides a good balance between resolution and experimental time.[2][6] The upper limit of 600°C is chosen to ensure complete decomposition of the organic molecule is observed.[13]

  • Data Acquisition: Record the sample mass, heat flow, and temperature throughout the experiment.

Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Calibrate Calibrate Instrument (Mass & Temperature) Prepare Prepare Sample (3-5 mg in Alumina Crucible) Calibrate->Prepare Load Load Sample & Reference into TGA/DSC Prepare->Load Run Run Temperature Program (30-600°C @ 10°C/min in N2) Load->Run Acquire Acquire Data (Mass, Heat Flow vs. Temp) Run->Acquire Analyze Analyze TGA/DTG & DSC Curves Acquire->Analyze Interpret Interpret Onset Temp, Mass Loss & Thermal Events Analyze->Interpret

Caption: Experimental workflow for TGA/DSC analysis.

Data Interpretation: Synthesizing a Thermal Profile

The resulting TGA and DSC curves must be analyzed in tandem to build a complete picture of the thermal behavior of this compound.

Quantitative Data Summary

The key quantitative data should be extracted and summarized as follows:

ParameterSymbolExpected ObservationSignificance
Melting Point (DSC)T_mAn endothermic peak without mass loss.Indicates the transition from solid to liquid phase.
Onset of Decomposition (TGA)T_onsetThe temperature at which mass loss begins.Defines the upper limit of thermal stability.
Peak Decomposition Temp (DTG)T_peakThe temperature of the maximum rate of mass loss.Indicates the point of greatest decomposition activity.
Residual Mass (TGA)% ResidueMass remaining at the end of the experiment.Can indicate the formation of a stable char or inorganic residue.
Enthalpy of Decomposition (DSC)ΔH_dThe integrated area of the DSC peak associated with decomposition.Quantifies the energy released (exothermic) or absorbed (endothermic).
Hypothetical Decomposition Pathway and Curve Interpretation

Based on the structure of this compound, we can hypothesize a multi-stage decomposition process. The molecule possesses several potential points of cleavage: the carboxylic acid group, and the carbon-halogen bonds.

  • Stage 1: Decarboxylation: The carboxylic acid group is a likely initial point of decomposition. Pyridine-2-carboxylic acids are known to undergo thermal decarboxylation.[14][15] This would manifest as an initial mass loss in the TGA curve corresponding to the loss of CO₂ (44 g/mol ). This step is often endothermic.

  • Stage 2: Dehalogenation and Ring Fragmentation: Following decarboxylation, the resulting 6-bromo-2-chloropyridine would likely decompose at higher temperatures. This would involve the cleavage of the C-Br and C-Cl bonds and the fragmentation of the pyridine ring, leading to a significant mass loss. This stage is often complex and may be associated with a strong exothermic event in the DSC curve.

G cluster_main Potential Thermal Decomposition Pathway Mol This compound Intermediate 6-Bromo-2-chloropyridine + CO₂ Mol->Intermediate Δ (Decarboxylation) Products Volatile Fragments (HBr, HCl, etc.) + Char Intermediate->Products Δ (Dehalogenation & Ring Cleavage)

Caption: A potential two-stage decomposition pathway.

A researcher analyzing the data would look for a DSC curve showing a sharp endotherm (melting) with no corresponding mass loss in the TGA. This would be followed by one or more distinct mass loss steps in the TGA curve. Each of these steps would be correlated with an endothermic or exothermic peak in the DSC trace, allowing for the characterization of the energy and temperature of each decomposition stage.

Conclusion

References

A Comprehensive Guide to the Safe Handling of 6-Bromo-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Bromo-2-chloronicotinic acid (CAS No: 1060815-67-9) is a halogenated pyridine derivative that serves as a critical building block in medicinal chemistry and the synthesis of novel pharmaceutical compounds.[1] Its bifunctional nature, featuring both bromo and chloro substituents, makes it a versatile reagent for cross-coupling reactions and further molecular elaboration. However, as with many halogenated heterocyclic compounds, its reactivity and chemical structure necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth framework for researchers, chemists, and drug development professionals to handle this compound safely, ensuring both personal safety and the integrity of experimental outcomes.

Section 1: Physicochemical Properties and Identification

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and inform handling, storage, and emergency response procedures.

PropertyValueSource
Chemical Name This compound[2][3]
CAS Number 1060815-67-9[2][3][4]
Molecular Formula C₆H₃BrClNO₂[3][5]
Molecular Weight 236.45 g/mol [3][5]
Appearance Solid, white to light yellow crystalline powder[3][6]
Melting Point 176 - 178 °C (with decomposition)
InChI Key CSHIGVLXOXJJMY-UHFFFAOYSA-N[3]

Section 2: Hazard Identification and Risk Assessment

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with direct contact and inhalation of its dust. A systematic risk assessment is crucial before any handling activities commence.

GHS Hazard Classifications

The compound presents multiple health hazards that necessitate careful handling.[5][7]

Hazard CodeHazard StatementRationale and Implication
H302 Harmful if swallowedIngestion can lead to acute toxicity. This route of exposure must be prevented by prohibiting eating, drinking, and smoking in the laboratory.[3][8][9]
H315 Causes skin irritationDirect contact with the skin can cause localized redness, inflammation, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves and protective clothing.[5][6][7][10][11][12]
H319 Causes serious eye irritationThe compound can cause significant irritation, pain, and potential damage if it comes into contact with the eyes. Splash-proof goggles are mandatory.[5][6][7][9][10][11][12]
H335 May cause respiratory irritationInhalation of the dust can irritate the mucous membranes and the upper respiratory tract, leading to coughing and discomfort. All handling of the solid should be performed in a well-ventilated area, preferably a chemical fume hood.[5][6][7][9][10][11][12]
Primary Routes of Exposure

The most likely routes of occupational exposure are:

  • Inhalation: Breathing in dust generated during weighing or transfer.

  • Skin Contact: Direct handling of the solid without adequate gloves.

  • Eye Contact: Splashing of the solid or solutions containing the compound into the eyes.

  • Ingestion: Accidental transfer from contaminated hands to the mouth.

Risk Assessment Workflow

A dynamic risk assessment should precede any experimental work. This involves a continuous cycle of evaluation and control implementation to mitigate identified hazards.

A 1. Identify Hazards (H302, H315, H319, H335) B 2. Assess Exposure Potential (Weighing, Transfer, Spills) A->B informs C 3. Implement Controls (Fume Hood, PPE) B->C requires D 4. Monitor & Review (Evaluate effectiveness, adapt) C->D enables D->A refines cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A 1. Don Full PPE (Coat, Goggles, Gloves) B 2. Verify Fume Hood Operation A->B C 3. Prepare Workspace (Clean surface, anti-static weigh boat) B->C D 4. Retrieve Compound from Storage C->D E 5. Weigh Carefully (Avoid generating dust) D->E F 6. Transfer to Vessel (Inside hood) E->F G 7. Clean Equipment & Workspace F->G H 8. Seal & Return Compound to Storage G->H I 9. Dispose of Waste (Properly labeled container) H->I J 10. Remove PPE & Wash Hands I->J

References

Locating and Interpreting the Material Safety Data Sheet (MSDS/SDS) for 6-Bromo-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Importance of the Safety Data Sheet (SDS)

In the fast-paced environment of chemical research and drug development, a thorough understanding of the reagents in use is paramount, not only for experimental success but for the fundamental safety of all personnel. The Material Safety Data Sheet (MSDS), now globally standardized as the Safety Data Sheet (SDS), is the cornerstone of chemical safety. It is a comprehensive document that provides critical information about the potential hazards of a substance and advises on safe handling, storage, and emergency procedures. For a specialized reagent like 6-Bromo-2-chloronicotinic acid, a key building block in medicinal chemistry, a detailed review of its SDS is a non-negotiable first step before any laboratory work commences.

This guide provides a detailed, field-proven methodology for locating, interpreting, and applying the information contained within the SDS for this compound (CAS No. 1060815-67-9). It is designed to equip researchers, scientists, and drug development professionals with the expertise to handle this and other novel chemical entities with the highest degree of scientific integrity and safety.

Strategic Sourcing of the SDS for this compound

The primary challenge in sourcing an SDS for a non-commodity chemical is the variability in data completeness across different suppliers. The workflow below outlines a systematic approach to obtaining the most reliable and comprehensive safety information.

Workflow for Locating a Specific SDS

start Identify Compound: This compound CAS: 1060815-67-9 supplier Primary Source: Chemical Supplier Websites (e.g., Sigma-Aldrich, Fisher Scientific, etc.) start->supplier Search by Name & CAS database Secondary Source: Chemical Databases (e.g., Guidechem, Echemi) supplier->database If primary source is limited assessment Review and Compare Multiple SDS Documents database->assessment Consolidate findings gaps Identify Information Gaps ('No data available') assessment->gaps protocol Develop Internal Safe Handling Protocol assessment->protocol surrogate Analyze SDS of Structurally Similar Compounds (e.g., other bromo-chloro-pyridines) gaps->surrogate For preliminary risk assessment surrogate->protocol Inform with caution ppe Define PPE and Engineering Controls protocol->ppe

Caption: Workflow for locating and utilizing SDS information.

Step-by-Step Protocol for SDS Acquisition
  • Primary Identification : Confirm the precise chemical name and, most importantly, the CAS number. For this compound, the most frequently cited CAS number is 1060815-67-9 .[1][2]

  • Major Supplier Search : Begin your search with the websites of major chemical manufacturers and suppliers where the compound is listed for sale. These entities are legally obligated to provide an SDS for their products.

  • Chemical Database Aggregators : Utilize online databases such as Guidechem and Echemi, which aggregate SDS from various suppliers.[1][2] This can be an efficient way to compare information from different sources.

  • Critical Comparison : It is common, especially for research chemicals, for SDS documents to be incomplete. For instance, some SDS for this compound may have sections marked as "no data available."[1][2] It is crucial to compare multiple SDS to build a more complete hazard profile.

  • Surrogate Analysis (with caution) : In cases of incomplete data, it is an accepted practice to review the SDS for structurally similar compounds. For example, reviewing the SDS for 5-Bromo-2-chloronicotinic acid or other substituted chloronicotinic acids can provide insights into potential hazards.[3][4] However, this must be done with the understanding that it is an estimation of risk, not a direct replacement for compound-specific data.

Deconstructing the SDS: A Researcher's Guide to this compound

While an SDS contains 16 standardized sections, the following are of most immediate relevance for laboratory personnel.

Section 2: Hazard Identification

This section is often the most critical for a quick risk assessment. However, for this compound, the data can be sparse.

Supplier/SourcePictogram(s)Signal WordHazard Statement(s)
Guidechem[1]No data availableNo data availableNo data available
Echemi[2]No data availableNo data availableNo data available

Expert Insight : The absence of data does not mean the absence of hazard. For novel or sparsely studied compounds, a conservative approach is mandatory. Based on the functional groups present (a carboxylic acid, a chlorinated pyridine, and a brominated aromatic ring), one should assume the compound is, at a minimum, an irritant to the skin and eyes, and potentially harmful if ingested or inhaled. The SDS for the related compound 2-Chloropyridine-3-carboxylic acid lists irritation (skin and eyes) and potential respiratory irritation as hazards.

Section 4: First-Aid Measures

This section provides explicit instructions in case of accidental exposure.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.

  • Eye Contact : Rinse eyes thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[3] Consult a physician.

  • Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[1]

Section 7: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

  • Handling : Use in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid the formation of dust and aerosols.[2] Wear appropriate personal protective equipment (PPE), which is detailed in Section 8 of the SDS. Do not eat, drink, or smoke in the handling area.[5]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][6]

Section 8: Exposure Controls/Personal Protection

This section dictates the specific measures to be taken to minimize exposure.

  • Engineering Controls : Ensure adequate ventilation. A chemical fume hood is standard for handling powdered chemical reagents.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[2]

    • Skin Protection : Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5]

    • Respiratory Protection : If dust is generated or ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[3][7]

Trustworthiness and Self-Validation: The Principle of Assumed Hazard

For a compound like this compound, where toxicological data is not fully available, the most trustworthy approach is to operate under the principle of assumed hazard. This self-validating system involves:

  • Treating the compound as hazardous : Handle it with the full suite of PPE and engineering controls you would use for a known irritant or toxic substance.

  • Minimizing quantities : Use the smallest amount of the material necessary for the experiment.

  • Designating an area : Confine the handling of the compound to a specific, clearly marked area within a fume hood.

  • Preparing for spills : Have appropriate spill cleanup materials readily available before starting work.

By adopting this conservative stance, the experimental protocol becomes inherently safer, mitigating the risks posed by incomplete hazard data.

Conclusion: From Data Sheet to Bench Practice

The Safety Data Sheet is more than a regulatory document; it is a vital tool for scientific risk assessment and experimental planning. For this compound, while some SDS sources may lack complete data, a composite picture of necessary precautions can be built by consulting multiple suppliers and analyzing structurally related compounds. By following the structured approach outlined in this guide, researchers can confidently and safely incorporate this valuable reagent into their drug discovery and development workflows, upholding the highest standards of scientific integrity and laboratory safety.

References

A Senior Application Scientist's Guide to 6-Bromo-2-chloronicotinic Acid: A Cornerstone for Sequential Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-2-chloronicotinic acid has emerged as a preeminent building block in modern medicinal chemistry and drug development. Its utility is anchored in the differential reactivity of its two halogen substituents—a bromine atom at the 6-position and a chlorine atom at the 2-position of the pyridine ring. This inherent electronic disparity allows for remarkable, site-selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the primary synthetic applications of this versatile intermediate, focusing on the mechanistic rationale, field-proven experimental protocols, and strategic considerations for its use in constructing complex molecular architectures. We will delve into the core reactions—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling—that leverage the lability of the C-Br bond, while reserving the more robust C-Cl bond for subsequent transformations.

The Strategic Advantage: Orthogonal Reactivity

The synthetic power of this compound lies in the predictable and selective reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the initial oxidative addition of the Pd(0) catalyst to the aryl halide is the rate-determining step. The C-Br bond is significantly weaker and more polarizable than the C-Cl bond, making it substantially more susceptible to oxidative addition. This reactivity gap allows chemists to perform a wide array of transformations selectively at the 6-position while leaving the 2-chloro substituent untouched, ready for a subsequent, often distinct, chemical reaction. This "one-pot" or sequential approach is a cornerstone of efficient molecular construction, minimizing purification steps and maximizing yield.

G cluster_0 Sequential Functionalization Strategy A This compound B Step 1: Selective Coupling at C-Br (e.g., Suzuki, Buchwald, Sonogashira) A->B Mild Pd(0) conditions C 6-Substituted-2-chloronicotinic acid Intermediate B->C D Step 2: Coupling at C-Cl (e.g., SNAr, Buchwald) C->D More forcing conditions E Di-substituted Nicotinic Acid Derivative D->E

Figure 1: A generalized workflow for the sequential functionalization of this compound.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling reaction in pharmaceutical development for the formation of C(sp²)–C(sp²) bonds.[1] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[2] When applied to this compound, the reaction proceeds with exceptional selectivity at the C-Br bond.

Mechanistic Rationale & Causality

The catalytic cycle begins with the oxidative addition of a Pd(0) complex into the C-Br bond. This is the selectivity-determining step. Following this, transmetalation occurs where the organic moiety from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[3]

G center Pd(II) A Pd(0)L2 B Ar-Pd(II)-Br(L2) A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)-R(L2) B->C Transmetalation (R-B(OR)2) C->A Reductive Elimination (Ar-R)

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Field-Proven Experimental Protocol: Synthesis of 6-Aryl-2-chloronicotinic Acid

This protocol is a representative procedure based on established methodologies for similar substrates.[4]

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as sodium carbonate (Na₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).

  • Reaction: Heat the mixture to 80-90°C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water.

  • Purification: Acidify the aqueous solution with 1N HCl to a pH of ~3-4 to precipitate the carboxylic acid product. Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation: Suzuki Coupling Performance
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic AcidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O80-90Data for analogous substrates suggest yields of 60-88%[5]
4-Methoxyphenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O100High[6]
Pyridine-3-boronic AcidPd(OAc)₂ / SPhosK₃PO₄Dioxane90High[7]

C-N Bond Formation: The Buchwald-Hartwig Amination

For the synthesis of aryl amines, the Buchwald-Hartwig amination has become an indispensable tool, largely replacing harsher classical methods.[8] It enables the coupling of a wide variety of primary and secondary amines with aryl halides. With this compound, this reaction provides a direct route to 6-amino-2-chloronicotinic acid derivatives, which are prevalent in biologically active molecules.

Mechanistic Rationale & Causality

Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of Pd(0) to the C-Br bond. Following this, the amine coordinates to the palladium complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amide complex. Reductive elimination from this complex yields the desired C-N bond and regenerates the Pd(0) catalyst.[9] The choice of ligand is critical in this reaction to facilitate the reductive elimination step and prevent catalyst decomposition.[10]

G cluster_1 Buchwald-Hartwig Amination Workflow Start Combine Aryl Bromide, Amine, Base Solvent Add Anhydrous Solvent (e.g., Toluene) Start->Solvent Degas Degas with Inert Gas Solvent->Degas Catalyst Add Pd Catalyst & Ligand Degas->Catalyst Heat Heat Reaction Mixture (e.g., 110°C) Catalyst->Heat Workup Aqueous Work-up & Extraction Heat->Workup Purify Purify via Chromatography Workup->Purify

Figure 3: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Field-Proven Experimental Protocol: Synthesis of 6-(Morpholino)-2-chloronicotinic Acid

This protocol is adapted from procedures for the selective amination of similar dihaloheterocycles.[5][10]

  • Vessel Preparation: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), a palladium source like Pd₂(dba)₃ (0.02 eq.), a suitable ligand such as Xantphos (0.04 eq.), and a strong base like cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.

  • Reagent Addition: Add the amine (e.g., morpholine, 1.5 eq.) and anhydrous, degassed toluene via syringe.

  • Reaction: Heat the sealed reaction vessel in a preheated oil bath at 110°C for 16-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residue.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 6-amino-2-chloronicotinic acid derivative.

C-C Alkyne Formation: The Sonogashira Coupling

The Sonogashira coupling is a highly reliable method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[11] This reaction is fundamental for creating rigid molecular scaffolds and introducing versatile alkyne handles that can be further elaborated, for instance, via click chemistry or reduction.

Mechanistic Rationale & Causality

The Sonogashira reaction involves two interconnected catalytic cycles.[11] The primary palladium cycle is analogous to other cross-coupling reactions, starting with oxidative addition to the C-Br bond. The crucial difference is the copper co-catalyst cycle. The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II)-X complex. Reductive elimination then furnishes the aryl-alkyne product.[12] The selectivity for the C-Br bond is again dictated by the initial oxidative addition step.[13]

Field-Proven Experimental Protocol: Synthesis of 6-Alkynyl-2-chloronicotinic Acid

This protocol is based on general copper-catalyzed Sonogashira conditions.[14]

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.04 eq.), and a copper co-catalyst, copper(I) iodide (CuI, 0.02 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add an anhydrous solvent like THF, followed by an amine base (e.g., triethylamine, Et₃N, 3.0 eq.) which also acts as a solvent. Finally, add the terminal alkyne (1.2 eq.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours. The reaction can be gently heated if the starting material is not fully consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to isolate the target compound.

Data Presentation: Sonogashira Coupling Performance
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT92 (on analogous substrate)[5]
Phenylacetylene[DTBNpP]Pd(crotyl)Cl (Cu-free)TMPDMSORT65-92 (on various bromides)[14]
1-HeptynePd(PPh₃)₂Cl₂ / CuIEt₃NToluene60High[11]

Conclusion

This compound is a powerful and enabling reagent for the synthesis of complex, highly functionalized pyridine derivatives. Its value is derived from the predictable, chemoselective reactivity of the C-Br bond in the presence of a C-Cl bond under standard palladium-catalyzed cross-coupling conditions. This allows for the strategic, sequential introduction of carbon and nitrogen substituents, providing an efficient and modular route to novel chemical entities. By understanding the underlying mechanisms and employing field-tested protocols, researchers in drug discovery can fully exploit the synthetic potential of this versatile building block to accelerate the development of next-generation therapeutics.

References

The Strategic Role of 6-Bromo-2-chloronicotinic Acid in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This in-depth technical guide, intended for researchers, scientists, and professionals in drug development, explores the pivotal role of 6-bromo-2-chloronicotinic acid and its structural isomers as advanced pharmaceutical intermediates. As a Senior Application Scientist, the following discourse is structured to provide not just procedural steps, but a deep understanding of the causality behind experimental choices, ensuring a robust and validated approach to its application in the synthesis of complex Active Pharmaceutical Ingredients (APIs), with a particular focus on the burgeoning class of kinase inhibitors.

Introduction: The Strategic Importance of Halogenated Nicotinic Acids

Halogenated nicotinic acid derivatives have emerged as a critical class of building blocks in medicinal chemistry. Their unique electronic properties and multiple reactive sites allow for a diverse range of chemical transformations, making them invaluable in the construction of complex molecular architectures. Among these, this compound and its isomers, such as 5-bromo-6-chloronicotinic acid, are particularly noteworthy. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions on the pyridine ring, coupled with a carboxylic acid moiety, offers a versatile platform for sequential and regioselective modifications. This strategic arrangement is instrumental in the synthesis of targeted therapies, particularly kinase inhibitors, which represent a significant portion of modern anticancer and anti-inflammatory drug pipelines.

Key Physicochemical Properties of this compound:

PropertyValue
CAS Number 1060815-67-9
Molecular Formula C₆H₃BrClNO₂
Molecular Weight 236.45 g/mol
Appearance Solid
Primary Application Pharmaceutical Intermediate

Core Reactivity and Synthetic Utility

The synthetic utility of this compound and its isomers is primarily centered around three key transformations:

  • Amide Bond Formation: The carboxylic acid group is a handle for forming amide bonds, a ubiquitous linkage in pharmaceutical agents.[1] This reaction is fundamental for connecting the nicotinic acid core to other molecular fragments.

  • Suzuki-Miyaura Cross-Coupling: The bromine atom is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This allows for the introduction of a wide array of aryl and heteroaryl groups, crucial for building the complex scaffolds of many kinase inhibitors.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom, activated by the electron-withdrawing nitrogen in the pyridine ring, can undergo nucleophilic aromatic substitution, enabling the introduction of various nucleophiles, often amines.

The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential reactions, providing chemists with precise control over the synthetic route.

Case Study: Synthesis of Asciminib (Scemblix®), a Novel Kinase Inhibitor

A compelling example of the strategic application of a bromo-chloronicotinic acid derivative is in the synthesis of Asciminib, an allosteric inhibitor of the BCR-ABL1 tyrosine kinase, approved for the treatment of chronic myeloid leukemia (CML).[3][4] The synthesis of Asciminib prominently features 5-bromo-6-chloronicotinic acid , a structural isomer of the topic compound, showcasing the utility of this class of intermediates.

The synthesis of Asciminib highlights two of the key transformations mentioned above: amide bond formation and a subsequent Suzuki coupling.

Workflow for the Synthesis of a Key Asciminib Intermediate

The following workflow illustrates the initial steps in the synthesis of Asciminib, starting from 5-bromo-6-chloronicotinic acid.

A 5-Bromo-6-chloronicotinic acid BB BB A->BB B Amide Bond Formation C N-(4-(chlorodifluoromethoxy)phenyl)-5-bromo-6-chloronicotinamide D Nucleophilic Aromatic Substitution C->D E (R)-5-bromo-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)nicotinamide D->E F Suzuki-Miyaura Coupling E->F G Asciminib Precursor F->G BB->C

Caption: Synthetic workflow for an Asciminib precursor.

Experimental Protocol: Amide Bond Formation

The first critical step is the formation of an amide bond between 5-bromo-6-chloronicotinic acid and 4-(chlorodifluoromethoxy)aniline.[3][5] This is a foundational reaction in many pharmaceutical syntheses.[6]

Protocol:

  • Activation of the Carboxylic Acid: To a solution of 5-bromo-6-chloronicotinic acid (1.0 eq) in an anhydrous solvent such as toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases, indicating the formation of the acyl chloride.

  • Remove the solvent and excess reagent under reduced pressure. The crude 5-bromo-6-chloronicotinoyl chloride is typically used in the next step without further purification.[7]

  • Amide Formation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a solution of 4-(chlorodifluoromethoxy)aniline (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-(4-(chlorodifluoromethoxy)phenyl)-5-bromo-6-chloronicotinamide.

Rationale: The conversion of the carboxylic acid to a more reactive acyl chloride is a classic and efficient method for facilitating amide bond formation with anilines. The use of a non-nucleophilic base is crucial to scavenge the HCl generated during the reaction without competing with the aniline nucleophile.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The subsequent key step is the Suzuki-Miyaura coupling to introduce the pyrazole moiety, a common feature in kinase inhibitors.[5]

Protocol:

  • Reaction Setup: In a reaction vessel, combine the bromo-nicotinamide intermediate (1.0 eq), the desired pyrazole boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or a more specialized catalyst like PdCl₂(dtbpf) (0.02-0.1 eq), and a base, typically an aqueous solution of Na₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Solvent System: A mixture of solvents such as toluene, ethanol, and water is commonly used.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Conditions: Heat the mixture to a temperature of 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the coupled product.

Rationale: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction with high functional group tolerance, making it ideal for late-stage functionalization in complex API synthesis. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side products, and often requires optimization for a specific substrate.

Synthesis of this compound

While the case study focuses on an isomer, the synthesis of this compound itself is of significant interest. A common synthetic route involves the oxidation of a precursor such as 2-chloro-6-bromo-3-methylpyridine.

A 2-Chloro-5-methylpyridine BB BB A->BB B Oxidation C 6-Chloronicotinic acid D Bromination C->D E This compound D->E BB->C

Caption: A plausible synthetic route to this compound.

A more direct approach could involve the catalytic oxidation of 2-choro-5-methylpyridine to 6-chloronicotinic acid, followed by bromination.[8] Alternatively, multi-step sequences starting from more readily available pyridines can be employed.

Broader Applications and Future Outlook

The principles demonstrated in the synthesis of Asciminib are broadly applicable to the synthesis of other kinase inhibitors and complex heterocyclic compounds. For instance, the synthesis of Lorlatinib, another kinase inhibitor, also involves Suzuki coupling and amide bond formation as key steps in the construction of its macrocyclic structure.[9][10] The strategic placement of orthogonal reactive handles, as seen in this compound, allows for a convergent and flexible synthetic strategy.

The continued importance of kinase inhibitors in oncology and immunology ensures that building blocks like this compound will remain in high demand. Future research will likely focus on developing more efficient and sustainable methods for the synthesis of these intermediates and their application in novel drug discovery programs.

Conclusion

This compound and its isomers are not merely reagents but strategic tools in the arsenal of the medicinal chemist. Their well-defined reactivity and versatile functional groups enable the efficient and controlled synthesis of complex pharmaceutical agents. The case of Asciminib provides a clear and compelling demonstration of how these intermediates are leveraged to construct life-saving medicines. A thorough understanding of the underlying principles of their reactivity is essential for any scientist or researcher working at the forefront of drug discovery and development.

References

Methodological & Application

Synthesis of 6-Bromo-2-chloronicotinic Acid: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the laboratory synthesis of 6-Bromo-2-chloronicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol details a robust and reproducible method centered around the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical synthesis sectors. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and purification strategies to ensure a high-purity final product.

Introduction

Halogenated nicotinic acid derivatives are a class of compounds of significant interest in the development of novel therapeutic agents and functional materials. The specific substitution pattern of a halogen on the pyridine ring can profoundly influence the molecule's physicochemical properties and biological activity. This compound (CAS 1060815-67-9) serves as a key intermediate in the synthesis of a variety of more complex molecules, including kinase inhibitors and other targeted therapeutics. Its structural features, a carboxylic acid group and two different halogen atoms at positions 2 and 6, offer multiple points for chemical modification, making it a versatile scaffold for library synthesis and lead optimization.

The synthesis of this compound can be efficiently achieved through a two-step diazotization and Sandmeyer reaction sequence, starting from the readily available 2-Amino-6-chloronicotinic acid. This method is a classic yet highly effective approach for the introduction of a bromine atom onto an aromatic ring.[1] The reaction proceeds via the formation of a diazonium salt from the primary aromatic amine, which is then displaced by a bromide ion, catalyzed by a copper(I) salt.[1] This application note will provide a detailed, step-by-step protocol for this synthesis, along with critical insights into reaction optimization, safety, and product characterization.

Physicochemical Properties of Key Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Amino-6-chloronicotinic acid58584-92-2C₆H₅ClN₂O₂172.57Solid
This compound1060815-67-9C₆H₃BrClNO₂236.45Solid

Experimental Workflow Diagram

SynthesisWorkflow cluster_0 PART 1: Diazotization cluster_1 PART 2: Sandmeyer Reaction cluster_2 PART 3: Work-up and Purification start Start: 2-Amino-6-chloronicotinic acid in 48% HBr cool Cool to 0-5 °C (Ice-Salt Bath) start->cool add_nitrite Dropwise addition of aqueous NaNO₂ solution cool->add_nitrite stir_diazotization Stir at 0-5 °C for 30-60 min add_nitrite->stir_diazotization diazonium_salt Formation of in situ Aryl Diazonium Salt stir_diazotization->diazonium_salt add_diazonium Slowly add cold diazonium salt solution to CuBr solution diazonium_salt->add_diazonium prepare_cu Prepare solution of CuBr in 48% HBr cool_cu Cool CuBr solution to 0 °C prepare_cu->cool_cu cool_cu->add_diazonium warm Warm to room temp., then heat to 50-60 °C add_diazonium->warm product_formation This compound (Vigorous N₂ evolution) warm->product_formation cool_mixture Cool to room temperature product_formation->cool_mixture extraction Extract with Ethyl Acetate cool_mixture->extraction wash Wash organic layer with water and brine extraction->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate recrystallize Recrystallize from a suitable solvent system concentrate->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed for the synthesis of this compound from 2-Amino-6-chloronicotinic acid via a Sandmeyer reaction.

Materials and Reagents
ReagentCAS NumberMolecular FormulaPuritySupplier
2-Amino-6-chloronicotinic acid58584-92-2C₆H₅ClN₂O₂≥97%e.g., ChemScene
Hydrobromic acid (48% in water)10035-10-6HBrACS gradee.g., Sigma-Aldrich
Sodium nitrite7632-00-0NaNO₂≥99%e.g., Carl ROTH
Copper(I) bromide7787-70-4CuBr≥98%e.g., Sigma-Aldrich
Ethyl acetate141-78-6C₄H₈O₂ACS gradeStandard supplier
Sodium sulfate (anhydrous)7757-82-6Na₂SO₄ACS gradeStandard supplier
Deionized water7732-18-5H₂O--
Equipment
  • Three-neck round-bottom flask with a magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Buchner funnel and filtration apparatus

PART 1: Diazotization of 2-Amino-6-chloronicotinic acid
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 2-Amino-6-chloronicotinic acid (1.0 eq) in 48% hydrobromic acid (3.0-4.0 eq).

    • Expertise & Experience: The use of hydrobromic acid not only serves as the acidic medium for diazotization but also as the source of the bromide nucleophile for the subsequent Sandmeyer reaction.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this low temperature to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.

  • Formation of Nitrous Acid: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cooled suspension via the dropping funnel. Ensure the temperature of the reaction mixture is maintained below 5 °C throughout the addition.

    • Trustworthiness: The slow, dropwise addition is critical to control the exothermic reaction and prevent the premature decomposition of the newly formed diazonium salt.

  • Completion of Diazotization: After the addition is complete, stir the resulting mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the aryl diazonium salt. The solution may change in color and consistency.

PART 2: Sandmeyer Reaction
  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Cool this solution to 0 °C in an ice bath.

    • Expertise & Experience: Copper(I) bromide is the catalyst for the Sandmeyer reaction. It facilitates the single-electron transfer to the diazonium salt, initiating the radical mechanism that leads to the substitution of the diazo group with bromide.[1]

  • Addition of Diazonium Salt: Slowly and carefully add the cold, freshly prepared diazonium salt solution from Part 1 to the cold copper(I) bromide solution with vigorous stirring.

    • Trustworthiness: This addition often results in the vigorous evolution of nitrogen gas, indicating the progress of the reaction. A slow addition rate is essential for controlling the reaction rate and ensuring safety.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases. This heating step ensures the reaction goes to completion.

PART 3: Work-up and Purification
  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them sequentially with deionized water and then with a saturated sodium chloride solution (brine). This removes any remaining acid and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product as a solid.

    • Expertise & Experience: The choice of recrystallization solvent will depend on the purity of the crude product and may require some optimization. For nicotinic acid derivatives, adjusting the pH of an aqueous solution can also be an effective purification method.[2]

Safety and Handling

All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Hydrobromic acid: Is highly corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation. Handle with extreme care.[3][4][5][6][7]

  • Sodium nitrite: Is an oxidizing agent and is toxic if swallowed. It can cause serious eye irritation. Keep away from combustible materials.[8][9][10][11][12]

  • Copper(I) bromide: Can cause skin and serious eye irritation, as well as respiratory irritation.[1][13][14][15]

  • Aryl diazonium salts: Are potentially explosive in a dry state. It is crucial to keep them in solution and at low temperatures.

Always have appropriate spill control materials readily available. Dispose of all chemical waste in accordance with institutional and local regulations.

References

Application Notes and Protocols for the Site-Selective Suzuki-Miyaura Cross-Coupling of 6-Bromo-2-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of 6-Bromo-2-chloronicotinic acid as a key building block in pharmaceutical and agrochemical research through the Suzuki-Miyaura cross-coupling reaction. Capitalizing on the differential reactivity between the C-Br and C-Cl bonds, this document provides a robust framework for the selective synthesis of 6-aryl-2-chloronicotinic acids. We will explore the mechanistic underpinnings of this selectivity, discuss critical reaction parameters, and present a detailed, field-proven protocol for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound

This compound is a trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its pyridine core is a prevalent motif in numerous biologically active compounds.[3] The presence of two distinct halogen atoms at positions C6 (Bromo) and C2 (Chloro), along with a carboxylic acid at C3, offers a versatile platform for sequential and site-selective functionalization.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C(sp²)–C(sp²) bonds, celebrated for its mild conditions and broad functional group tolerance.[4][5][6] Applying this reaction to a dihalogenated substrate like this compound opens a pathway to complex biaryl and heteroaryl structures, which are crucial scaffolds for novel therapeutics and functional materials.[7]

The Principle of Site-Selectivity: Exploiting Halogen Reactivity

The success of a selective Suzuki-Miyaura coupling on this compound hinges on the inherent difference in reactivity between the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds in the palladium-catalyzed catalytic cycle. The generally accepted order of reactivity for aryl halides in oxidative addition to a Pd(0) center is I > Br > OTf >> Cl.[4]

This reactivity trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The C-Br bond (average ~290 kJ/mol) is significantly weaker than the C-Cl bond (average ~346 kJ/mol), making it more susceptible to cleavage and insertion by the palladium catalyst. This substantial energy difference allows for the precise tuning of reaction conditions to favor the exclusive oxidative addition at the C6-Br position, leaving the C2-Cl bond intact for potential subsequent transformations.

Mechanistic Rationale for C6-Selectivity

The catalytic cycle for the selective arylation at the C6 position can be visualized as follows:

Suzuki_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition (C-Br Bond) Pd0->OxAdd Substrate 6-Bromo-2-chloronicotinic Acid Substrate->OxAdd PdII_Complex Aryl-Pd(II)-Br Complex OxAdd->PdII_Complex Selective C6-Br Cleavage Transmetalation Transmetalation PdII_Complex->Transmetalation BoronicAcid Ar-B(OH)₂ + Base BoronicAcid->Transmetalation PdII_Aryl_Complex Diaryl-Pd(II) Complex Transmetalation->PdII_Aryl_Complex ReductiveElim Reductive Elimination PdII_Aryl_Complex->ReductiveElim ReductiveElim->Pd0 Regenerates Catalyst Product 6-Aryl-2-chloronicotinic Acid ReductiveElim->Product Catalyst_Regen Catalyst Regeneration

Figure 1. Catalytic cycle for the selective C6-arylation of this compound.

The key to selectivity is the initial Oxidative Addition step. By using appropriate ligands and controlled temperatures, the Pd(0) catalyst preferentially inserts into the weaker C-Br bond. The subsequent Transmetalation with an activated boronic acid and the final Reductive Elimination step proceed to form the desired 6-aryl product, regenerating the Pd(0) catalyst.[5] The stronger C-Cl bond remains untouched under these optimized conditions.

Critical Experimental Parameters: A Guide to Optimization

The successful and selective coupling of this compound requires careful consideration of several key parameters.

ParameterRecommendation & Rationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos), or a pre-catalyst (e.g., PXPd₂) are excellent starting points. Pd(PPh₃)₄ is often effective for reactive bromides. For the less reactive C-Cl bond (if subsequent coupling is desired), more electron-rich and bulky phosphine ligands are necessary to promote the more difficult oxidative addition.[5]
Ligand Triphenylphosphine (PPh₃) is a standard choice for C-Br couplings. Buchwald-type biaryl phosphine ligands (SPhos, XPhos ) can offer higher activity and broader substrate scope, even at lower temperatures. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Base Na₂CO₃, K₂CO₃, or K₃PO₄ are commonly used. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation. An aqueous solution of the base is often employed, creating a biphasic system that can enhance reaction rates.
Solvent A mixture of an organic solvent and water is typical. Dioxane/H₂O, Toluene/H₂O, or DME/H₂O are common choices.[7] The organic solvent solubilizes the substrate and catalyst, while water dissolves the inorganic base.
Temperature Reaction temperatures typically range from 80-100 °C . This provides sufficient energy for the oxidative addition to the C-Br bond without promoting the cleavage of the more robust C-Cl bond. Higher temperatures could lead to a loss of selectivity.
Boronic Acid A slight excess (1.1 to 1.5 equivalents ) of the arylboronic acid is recommended to drive the reaction to completion. The stability of boronic acids can vary; using high-purity reagents is critical to avoid side reactions like protodeboronation.

Experimental Protocol: Selective C6-Arylation

This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling of an arylboronic acid to the C6 position of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer/hotplate

Workflow Diagram:

Figure 2. Step-by-step workflow for the selective Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 256.4 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol, 414.6 mg).

  • Catalyst Addition: In a separate vial, pre-mix Palladium(II) Acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add this catalyst/ligand mixture to the reaction flask.

  • Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask. Seal the flask with a septum and degas the mixture thoroughly by bubbling nitrogen or argon gas through the solution for 15-20 minutes.

  • Reaction: Place the flask under a positive pressure of nitrogen or argon and heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Carefully acidify the aqueous layer with 1M HCl until the pH is approximately 3-4. The product should precipitate or move into the organic layer.

    • Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 6-aryl-2-chloronicotinic acid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The selective reaction should show the disappearance of the C-Br coupling patterns and the appearance of new aromatic signals corresponding to the coupled aryl group, while the C-Cl bond remains.

Trustworthiness and Validation

  • Self-Validation: The protocol's integrity is validated by monitoring the reaction. The selective consumption of the starting material and the formation of a single major product (as observed by TLC/LC-MS) with a mass corresponding to the mono-arylated product confirms the site-selectivity.

  • Orthogonal Confirmation: Structural confirmation via NMR is critical. The proton and carbon signals associated with the C6 position will show characteristic shifts and coupling changes upon arylation, while the signals around the C2 position should remain largely unaffected.

  • Predictable Outcome: Based on the well-established principles of palladium catalysis, the preferential reaction at the C-Br bond is the strongly predicted outcome, making this a reliable and reproducible transformation.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and highly selective transformation that enables the synthesis of valuable 6-aryl-2-chloronicotinic acid derivatives. By leveraging the differential reactivity of the C-Br and C-Cl bonds, researchers can access a diverse array of chemical structures while retaining a reactive handle (the C-Cl bond) for subsequent functionalization. The protocol and principles outlined in this guide provide a solid foundation for the successful application of this methodology in drug discovery and advanced materials synthesis.

References

Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 6-Bromo-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Key Scaffold for Medicinal Chemistry

The 2,6-disubstituted nicotinic acid framework is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active molecules. The ability to selectively introduce amine functionalities at specific positions on this ring system is crucial for tuning pharmacological properties. The Buchwald-Hartwig amination stands as a powerful and versatile tool for constructing carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[1][2]

This guide provides a detailed examination of the conditions required for the selective Buchwald-Hartwig amination of 6-bromo-2-chloronicotinic acid. We will delve into the critical parameters that govern the reaction's success and regioselectivity, offering field-proven insights and a step-by-step protocol for practical application.

The Core Challenge: Regioselectivity in a Dihalogenated System

The primary challenge presented by this compound is the presence of two distinct halogen substituents. A successful protocol must selectively target one C-X bond for amination while leaving the other intact for potential subsequent functionalization. The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is generally accepted to follow the trend: I > Br > Cl > F.[3] This inherent reactivity difference forms the basis for achieving selective amination at the more labile C-Br bond at the 6-position.

A study on the analogous 6-bromo-2-chloroquinoline system successfully demonstrated that selective Buchwald-Hartwig amination at the C-6 bromide is achievable, providing a strong precedent for our target substrate.[4][5] The key is to employ conditions that are vigorous enough to activate the C-Br bond but mild enough to leave the C-Cl bond untouched.

A second critical consideration is the presence of the carboxylic acid moiety. This acidic proton can react with the strong bases typically employed in Buchwald-Hartwig reactions (e.g., sodium tert-butoxide). This can lead to solubility issues and potential inhibition of the catalytic cycle. Therefore, careful selection of a compatible base is paramount.

Key Considerations for a Successful Transformation

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium precursor and, more importantly, the phosphine ligand is critical for catalytic efficiency and selectivity.

  • Palladium Precursor : Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are typically Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst.[6] For many applications, stable, pre-formed Pd(0) complexes or pre-catalysts are also highly effective.[3]

  • Ligand : Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[7]

    • Xantphos : This ligand has demonstrated excellent performance in the selective amination of 6-bromo-2-chloroquinoline.[4][5] Its wide bite angle is well-suited for stabilizing the palladium center and facilitating the key reaction steps.

    • BrettPhos : For substrates containing acidic protons, like our nicotinic acid, ligands such as BrettPhos are highly recommended. In combination with weaker bases like lithium bis(trimethylsilyl)amide (LiHMDS) or carbonate bases, BrettPhos has been shown to tolerate hydroxyl and carboxyl groups.[8]

The Base: A Balancing Act

The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine to form the active nucleophile.[6]

  • Strong Bases (e.g., NaOtBu, KOtBu) : While highly effective in many Buchwald-Hartwig reactions, these strong alkoxide bases can be problematic with the carboxylic acid substrate due to acid-base reactions.

  • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄) : These bases are often an excellent compromise. They are strong enough to facilitate the catalytic cycle but generally more tolerant of sensitive functional groups.[3][9] Cesium carbonate, in particular, is frequently used due to its good solubility in common organic solvents.[3]

  • Amine Bases (e.g., DBU) : Soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, especially for electron-deficient organohalides, offering a homogeneous reaction medium.[10][11]

For this compound, a moderately strong, non-nucleophilic inorganic base like Cs₂CO₃ or K₃PO₄ is the recommended starting point to ensure both reactivity and compatibility with the acid moiety.

Solvent and Temperature

The choice of solvent influences the solubility of the reagents and the stability of the catalytic species.

  • Solvents : Aprotic, non-polar to polar solvents such as toluene , 1,4-dioxane , or THF are commonly employed. Toluene and dioxane are often preferred for their ability to reach the higher temperatures required for activating less reactive halides.[1]

  • Temperature : Reaction temperatures typically range from 80-110 °C.[3] For the selective amination of the C-Br bond, starting at a moderate temperature (e.g., 90-100 °C) is advisable. Higher temperatures risk competing amination at the C-Cl position.

The Catalytic Cycle Visualized

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a Pd(0)/Pd(II) catalytic cycle.

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) Active Catalyst oa_complex L₂Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->oa_complex Oxidative Addition start Ar-Br amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺Br⁻ oa_complex->amine_complex amine R₂NH amido_complex L₂Pd(II)(Ar)(NR₂) Amido Complex amine_complex->amido_complex Deprotonation base Base product Ar-NR₂ Product amido_complex->product Reductive Elimination baseH [Base-H]⁺Br⁻ catalyst_regen L₂Pd(0)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Selective Amination at the C-6 Position

This protocol provides a robust starting point for the selective mono-amination of this compound with a generic secondary amine (e.g., morpholine). Optimization may be required for different amine coupling partners.

Reagents & Equipment:

  • This compound

  • Amine (e.g., Morpholine, 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.5 equivalents)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating block/mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), cesium carbonate (2.5 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Inert Atmosphere : Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition : Through the septum, add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the nicotinic acid). Then, add the amine (1.2 eq) via syringe.

  • Reaction : Place the sealed flask in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. Look for the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the aminated product.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5. This will protonate the nicotinic acid product, aiding in its extraction.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel or by recrystallization to yield the pure 6-amino-2-chloronicotinic acid derivative.

Summary of Recommended Conditions

ParameterRecommended ConditionRationale & Key Considerations
Substrate This compound-
Amine Primary or Secondary Amine1.1 - 1.5 equivalents
Pd Source Pd(OAc)₂ or Pd₂(dba)₃1-5 mol% loading
Ligand Xantphos or BrettPhos2-10 mol% loading (typically 1:2 or 1:1 ratio with Pd)
Base Cs₂CO₃ or K₃PO₄2.0 - 3.0 equivalents; crucial for acid compatibility
Solvent Anhydrous Dioxane or TolueneProvides necessary temperature and solubility
Temperature 90 - 110 °CBalances reactivity of C-Br bond vs. C-Cl bond
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation

Conclusion

The selective Buchwald-Hartwig amination of this compound is a highly achievable transformation that opens the door to a vast array of functionalized building blocks for drug discovery. Success hinges on the careful selection of a catalyst system that favors the inherent reactivity of the C-Br bond and a base that is compatible with the carboxylic acid functionality. By following the principles and protocols outlined in this guide, researchers can confidently and efficiently access these valuable chemical scaffolds.

References

Protocol for converting 6-Bromo-2-chloronicotinic acid to its acid chloride.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Synthesis of 6-Bromo-2-chloronicotinoyl Chloride

A Detailed Protocol for the Conversion of 6-Bromo-2-chloronicotinic Acid to its Corresponding Acid Chloride

Introduction

6-Bromo-2-chloronicotinoyl chloride is a pivotal bifunctional reagent in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its structure incorporates a reactive acyl chloride for amide or ester formation and two distinct halogenated sites on the pyridine ring, offering orthogonal handles for further functionalization via cross-coupling reactions. This versatility makes it an invaluable building block for constructing complex heterocyclic scaffolds, which are prominent features in many biologically active compounds.

This application note provides a comprehensive guide for researchers, detailing two robust and reliable protocols for the synthesis of 6-bromo-2-chloronicotinoyl chloride from its carboxylic acid precursor. It delves into the mechanistic underpinnings of the transformations, offers step-by-step experimental procedures, and emphasizes critical safety and handling considerations.

Reaction Overview and Mechanistic Insight

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation that dramatically increases the electrophilicity of the carbonyl carbon, thereby activating it for nucleophilic acyl substitution. This is achieved by replacing the hydroxyl group, a poor leaving group, with a chloride, which is an excellent leaving group. The two most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1]

Mechanism with Thionyl Chloride (SOCl₂)

The reaction with thionyl chloride proceeds through a highly efficient pathway where all byproducts are gaseous, simplifying product isolation.

  • Activation: The carboxylic acid oxygen performs a nucleophilic attack on the sulfur atom of thionyl chloride.[2][3]

  • Intermediate Formation: Following the departure of a chloride ion, a protonated chlorosulfite intermediate is formed.

  • Nucleophilic Attack: The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon.[3][4]

  • Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[4][5]

Mechanism with Oxalyl Chloride ((COCl)₂)

Oxalyl chloride often allows for milder reaction conditions compared to thionyl chloride. The reaction is frequently catalyzed by a small amount of N,N-dimethylformamide (DMF).[6][7]

  • Vilsmeier Reagent Formation: The catalytic DMF first reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, an iminium salt.[7]

  • Activation of the Acid: The carboxylic acid oxygen attacks the electrophilic carbon of the Vilsmeier reagent, forming a reactive O-acylisourea intermediate.

  • Nucleophilic Attack: A chloride ion attacks the activated carbonyl carbon.

  • Product Formation: The intermediate collapses to yield the desired acid chloride, regenerating the DMF catalyst and releasing carbon dioxide (CO₂) and carbon monoxide (CO) as gaseous byproducts.[8][9]

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of 6-Bromo-2-chloronicotinoyl chloride. All operations should be conducted in a well-ventilated fume hood, and all glassware must be thoroughly dried before use.

Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)

This method is highly effective and benefits from the formation of solely gaseous byproducts.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or 1,2-Dichloroethane (DCE))

  • Round-bottom flask with a magnetic stir bar

  • Condenser with a gas outlet connected to a scrubber (containing NaOH solution)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a condenser under a positive pressure of nitrogen or argon. Connect the condenser outlet to a gas scrubber.

  • Reagent Addition: Charge the flask with this compound (1.0 eq). Add the anhydrous solvent (e.g., toluene, approx. 4-5 mL per gram of acid).[10]

  • Chlorination: Begin stirring the suspension. Slowly add thionyl chloride (2.0-2.5 eq) to the flask via an addition funnel at room temperature.[10] An exothermic reaction and vigorous gas evolution (HCl and SO₂) will be observed.

  • Reaction: After the initial gas evolution subsides, heat the reaction mixture to a gentle reflux (e.g., 70-80°C if using toluene) for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.[10][11]

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[10][12] It is advisable to use a base trap between the evaporator and the pump.

  • Product: The resulting crude 6-Bromo-2-chloronicotinoyl chloride, typically a solid or oil, is obtained in high purity and can often be used in the subsequent reaction step without further purification.[12][13]

Protocol 2: Synthesis using Oxalyl Chloride ((COCl)₂)

This protocol uses milder conditions and is an excellent alternative to thionyl chloride.

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon) with a gas outlet to a scrubber

  • Ice bath

  • Rotary evaporator

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add this compound (1.0 eq) and anhydrous DCM (approx. 5-10 mL per gram of acid).

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the stirring suspension.[12][13]

  • Chlorination: Cool the flask in an ice bath to 0°C. Slowly add oxalyl chloride (1.5-2.0 eq) dropwise.[12][13] Control the addition rate to manage the evolution of CO, CO₂, and HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The reaction is typically complete when the mixture becomes homogeneous and gas evolution stops.[12]

  • Workup: Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

  • Product: The resulting crude 6-Bromo-2-chloronicotinoyl chloride is ready for use in the next synthetic step.

Data Presentation: Protocol Comparison

ParameterThionyl Chloride MethodOxalyl Chloride Method
Chlorinating Agent Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Stoichiometry 2.0 - 2.5 equivalents[10]1.5 - 2.0 equivalents[12][13]
Catalyst Not typically required (optional DMF)Catalytic DMF is recommended[12][13]
Typical Solvent Toluene, DCM, DCEDichloromethane (DCM)
Temperature Room temperature addition, then reflux[10]0°C addition, then room temperature[12]
Reaction Time 2 - 4 hours1 - 3 hours
Byproducts SO₂, HCl (gaseous)[13]CO, CO₂, HCl (gaseous)[13]
Remarks Highly effective; may require heating. Excess reagent is volatile.Milder conditions; reaction often proceeds at room temperature.

Trustworthiness: Reaction Validation

The successful formation of the highly reactive acid chloride can be validated through several means:

  • Visual Observation: The completion of the reaction is often indicated by the cessation of gas evolution and the dissolution of the starting carboxylic acid, which is typically a solid.

  • Derivatization for Analysis: As acid chlorides are moisture-sensitive, direct analysis can be challenging. A reliable method for confirmation is to take a small aliquot of the crude product and quench it with a simple nucleophile like methanol or benzylamine. The resulting stable methyl ester or benzylamide can then be easily analyzed by standard techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the conversion.

Mandatory Safety Precautions

Chemical safety is paramount when performing these protocols. Both thionyl chloride and oxalyl chloride are highly toxic, corrosive, and react violently with water.

  • Engineering Controls: Always handle these reagents in a properly functioning chemical fume hood.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or neoprene), and a flame-resistant lab coat.[15][16][17]

  • Anhydrous Conditions: Ensure all glassware is scrupulously dried and the reaction is performed under an inert atmosphere. The introduction of water will hydrolyze the reagents and the product, generating corrosive HCl gas.[14][17]

  • Waste Disposal & Quenching: Unused reagent and reaction residues must be quenched carefully. Slowly add the material to a vigorously stirred, cold neutralizing solution, such as sodium bicarbonate or calcium hydroxide slurry. Never add water directly to the neat reagent.[18]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent use of 6-Bromo-2-chloronicotinoyl chloride.

G start This compound reagent_socl2 Thionyl Chloride (SOCl₂) Toluene, Reflux start->reagent_socl2 Protocol 1 reagent_cocl2 Oxalyl Chloride ((COCl)₂) cat. DMF, DCM, 0°C to RT start->reagent_cocl2 Protocol 2 workup Workup: Removal of excess reagent and solvent in vacuo reagent_socl2->workup reagent_cocl2->workup product Crude 6-Bromo-2-chloronicotinoyl Chloride (Used directly) nucleophile Nucleophile (R-NH₂ or R-OH) Base, Solvent product->nucleophile Acylation workup->product final_product Final Product (e.g., Amide or Ester) nucleophile->final_product

Caption: Synthetic workflow for the preparation and subsequent acylation reaction.

References

Application Note & Protocols: Strategic Amide Bond Formation Using 6-Bromo-2-chloronicotinic Acid and Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Nicotinamides

The amide bond is the cornerstone of peptide chemistry and a fundamental linkage in a vast array of pharmaceuticals.[1] Its formation is one of the most frequently performed reactions in medicinal chemistry, enabling the assembly of complex molecules from readily available carboxylic acid and amine building blocks.[1][2] Within this landscape, the 6-bromo-2-chloronicotinamide scaffold represents a "privileged" structural motif. The specific arrangement of the pyridine ring and its halogen substituents provides a versatile platform for drug discovery, offering vectors for further chemical modification through cross-coupling reactions.[3]

However, the synthesis of these amides is not trivial. The electron-withdrawing nature of the pyridine nitrogen and the two halogen atoms deactivates the carboxylic acid, making it less susceptible to activation and subsequent nucleophilic attack. This guide provides a comprehensive overview of the mechanistic principles, reagent selection, and detailed protocols for successfully coupling 6-bromo-2-chloronicotinic acid with primary amines, a critical transformation for researchers in drug development.

The Core Mechanism: Activating the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine is generally inefficient because they form a non-reactive ammonium carboxylate salt.[4][5] The key to successful amide bond formation lies in converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack by the amine.[5][6] This is achieved using a "coupling reagent."

The general process can be broken down into two main stages:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium salt.[1][7]

  • Coupling: The primary amine attacks the activated carbonyl intermediate, displacing the leaving group and forming the stable amide bond.[6]

G Acid Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (e.g., Active Ester) Acid->Intermediate Reaction Reagent Coupling Reagent Amide Amide Product (R-CONH-R') Intermediate->Amide Nucleophilic Attack Amine Primary Amine (R'-NH2) Byproduct Byproduct Amide->Byproduct

Figure 1: General workflow of coupling reagent-mediated amide bond formation.

A Guide to Reagent Selection: Causality and Considerations

The success of the coupling reaction is critically dependent on the judicious choice of reagents. For a challenging substrate like this compound, understanding the role of each component is paramount.

Coupling Reagents

These are the primary activators. They are broadly categorized into carbodiimides, aminium/uronium salts, and phosphonium salts.[4][8]

  • Carbodiimides (e.g., EDC, DCC): These reagents, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are cost-effective and widely used.[2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] However, this intermediate is unstable and can rearrange or racemize, necessitating the use of additives.[9][10] EDC is particularly useful as its urea byproduct is water-soluble, simplifying purification.[10]

  • Aminium/Uronium Salts (e.g., HATU, HBTU): Reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most efficient coupling reagents available.[8][10] They generate active esters that are more reactive and stable than those formed from standard additives like HOBt.[8] The superiority of HATU is attributed to the electronic properties of the 7-azabenzotriazole (HOAt) core, which accelerates the coupling.[8] These are often the reagents of choice for sterically hindered or electron-deficient substrates.[11][12] A potential side reaction is guanidinylation of the primary amine if activation is slow.[8]

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another highly effective reagent. Phosphonium-based reagents are known for giving clean reactions and do not cause the guanidinylation side reaction associated with uronium salts, making them ideal for situations where the amine is particularly valuable or sensitive.[8]

Additives

Additives are used, particularly with carbodiimides, to suppress side reactions and increase efficiency.[10]

  • Hydroxybenzotriazoles (HOBt, HOAt): These additives react with the initial O-acylisourea intermediate to form a more stable, yet highly reactive, OBt or OAt active ester.[7][8] This intermediate is less prone to racemization and reacts cleanly with the amine.[10] HOAt is more reactive than HOBt and is a component of the HATU reagent.[8]

Bases

A non-nucleophilic organic base is essential for two reasons:

  • To neutralize any hydrochloride or trifluoroacetate salts present with the amine or carboxylic acid starting materials.

  • To scavenge the acid (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.[9][]

  • Common Choices: N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA) are frequently used.[4][9] DIPEA is often preferred due to its greater steric bulk, which minimizes its potential to act as a competing nucleophile.[7] For highly sensitive substrates where racemization is a concern, a weaker base like N-methylmorpholine (NMM) may be employed.[7]

Solvents

Polar aprotic solvents are typically used to ensure the solubility of all reactants.

  • Common Choices: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP) are the most common solvents.[4][][14] DMF is an excellent solvent for most coupling reactions, though it can be difficult to remove during work-up.[4]

Comparative Data and Optimization Strategies

The choice of coupling system can dramatically impact reaction time and yield, especially with challenging substrates. For electron-deficient amines or sterically hindered partners, more powerful reagents and potentially elevated temperatures are often necessary.[11][12]

Coupling SystemBaseSolventTemp.Typical TimeKey Considerations & Insights
EDC / HOBt DIPEA or TEADMF or DCM0 °C to RT4-12 hCost-effective, standard protocol. Work-up is straightforward with EDC. May be sluggish for difficult couplings.[4][14]
HATU DIPEADMF or NMPRT1-4 hHighly efficient, especially for electron-deficient or sterically hindered amines.[8][11] The reagent of choice for challenging substrates.
PyBOP DIPEADMFRT1-4 hExcellent efficiency. Avoids guanidinylation side products. A good alternative to HATU.[7][8]
Acyl Chloride Pyridine or TEADCM0 °C to RT1-6 hRequires pre-formation of the acyl chloride from the acid using SOCl₂ or oxalyl chloride. The reaction is often vigorous.[5][9][]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.[14]

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol is a robust and economical method suitable for many primary amines.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (Brine) (aq)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), HOBt (1.2 equiv), and the primary amine (1.1 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration approx. 0.1-0.2 M).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add DIPEA (2.5 equiv) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 equiv).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[4]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient).

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is recommended for less reactive (electron-deficient) or sterically hindered primary amines.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or NMP

  • Reagents for work-up and purification as listed in Protocol 1.

Procedure:

  • Pre-activation (Recommended): In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[4]

  • Base Addition: Add DIPEA (2.5 equiv) to the solution and stir for 15-20 minutes at room temperature to form the activated OAt-ester.

  • Amine Coupling: Add the primary amine (1.1 equiv) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. For particularly unreactive amines, the reaction may be gently heated (e.g., to 50-65 °C) to drive it to completion.[11] Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps (6 and 7) as described in Protocol 1. The use of 5% aqueous LiCl can sometimes aid in the removal of DMF during the wash steps.[4]

Figure 2: Standard experimental workflow for amide coupling.

References

The Versatile Scaffold: Applications of 6-Bromo-2-chloronicotinic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Intermediate in Agrochemical Discovery

In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the strategic design of molecular scaffolds is of paramount importance. Among the myriad of heterocyclic building blocks, substituted pyridines, and specifically nicotinic acid derivatives, have emerged as a "privileged" structural motif.[1][2] These frameworks are central to a range of commercialized herbicides, insecticides, and fungicides.[3] 6-Bromo-2-chloronicotinic acid (CAS 1060815-67-9), a di-halogenated pyridine carboxylic acid, represents a particularly valuable intermediate for agrochemical research and development. Its distinct electronic and steric properties, conferred by the chloro, bromo, and carboxylic acid functionalities at the 2, 6, and 3 positions respectively, provide a versatile platform for the synthesis of diverse and potent bioactive molecules.

The differential reactivity of the C-Cl and C-Br bonds, particularly in palladium-catalyzed cross-coupling reactions, allows for selective and sequential functionalization.[4] This enables the construction of complex molecular architectures, a critical aspect in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a detailed exploration of the applications of this compound in agrochemical research, complete with detailed protocols for key transformations, insights into the causality of experimental choices, and a discussion of its potential in developing next-generation crop protection agents.

Core Applications in Agrochemical Synthesis: A Gateway to Diverse Bioactivities

The strategic placement of two distinct halogen atoms and a carboxylic acid on the nicotinic acid core makes this compound a trifunctional scaffold. This allows for a modular approach to library synthesis, targeting a wide range of biological activities. The primary applications revolve around two key reaction types: amide bond formation and palladium-catalyzed cross-coupling reactions.

Amide Bond Formation: Crafting Novel Fungicides and Herbicides

The carboxylic acid moiety of this compound is readily converted into amides, a functional group prevalent in a vast number of agrochemicals. This transformation is typically the final step in the synthesis of many active ingredients, linking the core nicotinic acid scaffold to another key structural fragment.

A compelling application lies in the synthesis of novel nicotinamide-based fungicides. For instance, derivatives of the closely related 5-bromo-6-chloronicotinic acid have been shown to exhibit significant fungicidal activity.[5] By forming an amide linkage with various substituted anilines or other amine-containing heterocycles, researchers can systematically probe the SAR of the resulting compounds. The bromo and chloro substituents on the nicotinic acid ring play a crucial role in modulating the electronic properties and metabolic stability of the final molecule, often enhancing its efficacy and spectrum of activity.

Similarly, in the herbicide domain, N-(arylmethoxy)-2-chloronicotinamides derived from 2-chloronicotinic acid have demonstrated potent herbicidal effects.[6][7] The synthesis of analogous 6-bromo-2-chloro-N-(substituted)-nicotinamides allows for the exploration of how this specific halogenation pattern influences herbicidal activity, potentially leading to the discovery of compounds with improved crop selectivity or novel modes of action.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-chloro-N-(aryl)nicotinamide via Amide Coupling

This protocol details the synthesis of a representative 6-bromo-2-chloro-N-(aryl)nicotinamide, a key transformation for creating libraries of potential fungicidal or herbicidal agents. The procedure involves the initial activation of the carboxylic acid to an acyl chloride, followed by coupling with a substituted aniline.

Step 1: Activation of this compound

This step converts the carboxylic acid into a more reactive acyl chloride, facilitating the subsequent amide bond formation.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

    • Suspend the acid in anhydrous DCM (approximately 0.5 M concentration).

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature. Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed. DMF acts as a catalyst for this transformation.

    • Stir the reaction mixture at room temperature for 1-2 hours, then gently heat to reflux (approx. 40°C) for an additional 1-2 hours until the evolution of gas ceases and the solution becomes clear.

    • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing the formation of the methyl ester by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 6-bromo-2-chloronicotinoyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling with a Substituted Aniline

This step forms the crucial amide bond.

  • Materials:

    • Crude 6-bromo-2-chloronicotinoyl chloride from Step 1

    • Substituted aniline (e.g., 4-fluoroaniline) (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Procedure:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath. Causality: Cooling the reaction mixture helps to control the exothermicity of the acylation reaction and minimize the formation of side products.

    • Dissolve the crude 6-bromo-2-chloronicotinoyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine. Causality: The acid wash removes excess amine and base, the bicarbonate wash removes any unreacted acyl chloride and acidic impurities, and the brine wash removes residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 6-bromo-2-chloro-N-(aryl)nicotinamide.

Palladium-Catalyzed Cross-Coupling: Building Biaryl and Heteroaryl Scaffolds

The presence of two different halogen atoms on the nicotinic acid ring is a key feature that allows for selective functionalization. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4] This reactivity difference can be exploited to selectively introduce an aryl or heteroaryl group at the 6-position while leaving the chlorine atom at the 2-position available for subsequent transformations. This strategy is highly valuable for building complex molecular architectures found in modern agrochemicals.

For example, this selective Suzuki coupling can be used to synthesize 2-chloro-6-(substituted-aryl)nicotinic acid derivatives. These intermediates can then undergo further reactions, such as nucleophilic aromatic substitution at the 2-position or amide coupling at the carboxylic acid, to generate a diverse library of potential agrochemicals.

Experimental Protocols

Protocol 2: Selective Suzuki-Miyaura Coupling at the 6-Position

This protocol describes a typical procedure for the selective palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)

    • Solvent system (e.g., 1,4-dioxane/water or toluene/water)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times. Causality: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Removing oxygen from the reaction vessel is crucial to prevent catalyst deactivation and ensure a high yield.

    • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

    • Heat the reaction mixture to 80-100°C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

    • After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel, add water, and separate the layers.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 2-chloro-6-(aryl)nicotinic acid.

Data Presentation

Compound Reaction Type Key Reagents Typical Yield (%) Analytical Data (Expected)
6-Bromo-2-chloro-N-(4-fluorophenyl)nicotinamideAmide CouplingSOCl₂, 4-fluoroaniline, TEA75-85¹H NMR, ¹³C NMR, HRMS consistent with structure
2-Chloro-6-(4-methoxyphenyl)nicotinic acidSuzuki Coupling4-methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃70-90¹H NMR, ¹³C NMR, HRMS consistent with structure

Logical and Experimental Workflow Visualization

The following diagram illustrates the synthetic utility of this compound as a central hub for generating diverse agrochemical scaffolds.

Agrochemical_Synthesis_Workflow cluster_0 Amide Bond Formation cluster_1 Selective Cross-Coupling A This compound B Activation (e.g., SOCl₂) A->B Step 1 F Suzuki Coupling (Ar-B(OH)₂) A->F Reacts at C-Br C 6-Bromo-2-chloronicotinoyl chloride B->C D Amine Coupling (R-NH₂) C->D E 6-Bromo-2-chloro-N-(R)nicotinamide (Fungicide/Herbicide Scaffold) D->E Final Product G 2-Chloro-6-(Ar)nicotinic acid (Intermediate) F->G H Further Functionalization (e.g., Amidation, SNAr) G->H I Diverse Agrochemical Candidates H->I Final Products

Caption: Synthetic pathways from this compound.

Conclusion and Future Perspectives

This compound stands out as a highly versatile and strategic building block in the design and synthesis of novel agrochemicals. Its di-halogenated and trifunctional nature provides chemists with a powerful tool to create diverse molecular libraries with a high potential for discovering new active ingredients. The ability to perform selective transformations, such as amide bond formation and regioselective cross-coupling reactions, underscores its value in modern agrochemical research. As the demand for more effective and sustainable crop protection solutions continues to grow, the importance of such well-designed, multifunctional intermediates will undoubtedly increase, paving the way for the next generation of innovative agricultural technologies.

References

The Versatile Virtuoso: Harnessing 6-Bromo-2-chloronicotinic Acid for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Strategic Importance

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functions is relentless. Heterocyclic compounds form the bedrock of many pharmaceuticals and functional materials, and their synthesis often relies on the strategic use of highly functionalized building blocks. Among these, 6-bromo-2-chloronicotinic acid has emerged as a particularly valuable scaffold. Its unique arrangement of a carboxylic acid, a bromine atom, and a chlorine atom on a pyridine ring offers a playground for selective chemical transformations. The differential reactivity of the C-Br and C-Cl bonds, coupled with the directing and activating effects of the carboxyl and pyridine nitrogen, allows for a programmed and regioselective construction of complex heterocyclic systems. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this versatile building block. We will explore its reactivity profile and provide detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, culminating in the synthesis of diverse and medicinally relevant heterocyclic cores.

Understanding the Reactivity Landscape

The synthetic utility of this compound hinges on the distinct reactivity of its three functional groups. The pyridine nitrogen and the carboxylic acid group are electron-withdrawing, rendering the pyridine ring electron-deficient and susceptible to nucleophilic attack. The two halogen atoms, bromine at the 6-position and chlorine at the 2-position, serve as key handles for substitution reactions, but their reactivity profiles differ significantly.

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura and Buchwald-Hartwig Amination): The carbon-bromine (C-Br) bond at the 6-position is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is a well-established trend for dihaloheteroarenes, where the oxidative addition of a Pd(0) catalyst to the C-Br bond is kinetically favored over the stronger C-Cl bond[1]. This differential reactivity allows for the selective introduction of aryl, heteroaryl, or amino groups at the 6-position while leaving the 2-chloro substituent intact for subsequent transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The 2-position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent ring nitrogen and the chlorine atom itself. This makes the 2-chloro group an excellent leaving group in SNAr reactions. Consequently, a wide range of nucleophiles, including amines, alcohols, and thiols, can readily displace the chloride at this position.

This predictable dichotomy in reactivity is the cornerstone of a modular approach to synthesizing a vast array of substituted nicotinic acid derivatives and, by extension, a diverse range of fused heterocyclic systems.

G cluster_0 This compound cluster_1 Selective Transformations cluster_2 Intermediate Products cluster_3 Further Functionalization / Cyclization start This compound suzuki Suzuki-Miyaura Coupling (at C6-Br) start->suzuki Pd Catalyst, Base Arylboronic Acid buchwald Buchwald-Hartwig Amination (at C6-Br) start->buchwald Pd Catalyst, Base Amine snar Nucleophilic Aromatic Substitution (at C2-Cl) start->snar Nucleophile suzuki_prod 6-Aryl-2-chloronicotinic Acid suzuki->suzuki_prod buchwald_prod 6-Amino-2-chloronicotinic Acid buchwald->buchwald_prod snar_prod 6-Bromo-2-(nucleophile)nicotinic Acid snar->snar_prod fused_heterocycles Fused Heterocyclic Systems (e.g., Pyrido[2,3-b]pyrazines, Thieno[2,3-b]pyridines) suzuki_prod->fused_heterocycles Sequential SNAr or Cyclization buchwald_prod->fused_heterocycles Sequential Suzuki or Cyclization snar_prod->fused_heterocycles Sequential Suzuki or Cyclization

Reactivity map of this compound.

Experimental Protocols and Application Data

The following protocols are presented as robust starting points for the selective functionalization of this compound. Researchers should note that optimization of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 6-Position

This protocol details a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid, selectively forming a C-C bond at the 6-position. The presence of the carboxylic acid necessitates the use of a sufficient amount of base to neutralize it and facilitate the catalytic cycle.

Reaction Scheme:

(A diagram showing the general Suzuki-Miyaura reaction of this compound with an arylboronic acid)

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound236.451.01.0
Arylboronic acidVariable1.21.2
Pd(PPh₃)₄1155.560.050.05
K₂CO₃138.213.03.0
1,4-Dioxane/H₂O (4:1)-5 mL-

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 236 mg), the arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol, 415 mg).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(PPh₃)₄ (0.05 mmol, 58 mg) under a positive pressure of inert gas.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture (5 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water (10 mL).

  • Carefully acidify the aqueous solution to pH 3-4 with 1M HCl to precipitate the carboxylic acid product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the 6-aryl-2-chloronicotinic acid. Further purification can be achieved by recrystallization or column chromatography.

Representative Data for Suzuki-Miyaura Coupling of Dihalopyridines:

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference (for analogous systems)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)Dioxane/H₂O10085-95[2]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)DME/H₂O90~90[3]
33-Thienylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2)Toluene11080-90[4]
Protocol 2: Selective Buchwald-Hartwig Amination at the 6-Position

This protocol describes the selective C-N bond formation at the 6-position of this compound using a palladium catalyst and a suitable phosphine ligand. The choice of ligand is crucial for achieving high yields and can depend on the nature of the amine coupling partner.

Reaction Scheme:

(A diagram showing the general Buchwald-Hartwig amination of this compound with an amine)

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound236.451.01.0
AmineVariable1.21.2
Pd₂(dba)₃915.720.020.04 (Pd)
Xantphos578.680.040.04
Cs₂CO₃325.822.52.5
Toluene-5 mL-

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 236 mg), Cs₂CO₃ (2.5 mmol, 815 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg), and Xantphos (0.04 mmol, 23 mg).

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add anhydrous, degassed toluene (5 mL) followed by the amine (1.2 mmol).

  • Seal the tube and heat the mixture at 110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expertise & Experience: The choice of a strong, non-nucleophilic base like Cs₂CO₃ is critical to deprotonate both the carboxylic acid and the amine (or the resulting amide intermediate in the catalytic cycle) without competing in the substitution reaction[5]. The bidentate ligand Xantphos is often effective for a broad range of amines in Buchwald-Hartwig couplings[6].

Protocol 3: Nucleophilic Aromatic Substitution at the 2-Position

This protocol outlines a general procedure for the SNAr reaction at the 2-position of this compound. This reaction is typically thermally promoted and may not require a metal catalyst.

Reaction Scheme:

(A diagram showing the general SNAr reaction of this compound with a nucleophile)

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound236.451.01.0
Amine Nucleophile (e.g., Morpholine)87.122.02.0
K₂CO₃138.212.02.0
DMSO-5 mL-

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 236 mg) and K₂CO₃ (2.0 mmol, 276 mg) in DMSO (5 mL).

  • Add the amine nucleophile (e.g., morpholine, 2.0 mmol, 174 µL).

  • Heat the reaction mixture to 100-120 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into ice-water (20 mL).

  • Acidify with 1M HCl to pH 5-6. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purify the crude product by recrystallization or column chromatography.

Application in the Synthesis of Fused Heterocyclic Systems

The true power of this compound lies in its ability to serve as a linchpin for the construction of fused heterocyclic scaffolds through sequential functionalization.

Synthesis of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are a class of nitrogen-containing heterocycles with a wide range of biological activities, including use as kinase inhibitors and antiviral agents[7]. A common synthetic route involves the condensation of a 2,3-diaminopyridine derivative with a 1,2-dicarbonyl compound. This compound is an excellent precursor for the required 2,3-diaminopyridine intermediate.

Synthetic Workflow:

G start This compound step1 Step 1: SNAr with Amine (e.g., NH3) start->step1 intermediate1 6-Bromo-2-aminonicotinic acid step1->intermediate1 step2 Step 2: Curtius Rearrangement or Hofmann Rearrangement intermediate1->step2 intermediate2 6-Bromo-2,3-diaminopyridine step2->intermediate2 step3 Step 3: Condensation with 1,2-Dicarbonyl intermediate2->step3 product Pyrido[2,3-b]pyrazine Core step3->product

Synthesis of Pyrido[2,3-b]pyrazines.
Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are another important class of heterocyclic compounds with applications as kinase inhibitors and anti-inflammatory agents[8][9]. A versatile route to this scaffold is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of sulfur. Alternatively, intramolecular cyclization of appropriately substituted pyridine derivatives can be employed.

Synthetic Workflow via Intramolecular Cyclization:

  • SNAr at C-2: React this compound with a sulfur nucleophile, such as sodium hydrosulfide, to introduce a thiol group at the 2-position.

  • Alkylation: Alkylate the resulting 6-bromo-2-mercaptonicotinic acid with an α-halo ketone or α-halo ester.

  • Intramolecular Cyclization: Induce intramolecular cyclization, often under basic or acidic conditions, to form the fused thieno[2,3-b]pyridine ring system. The bromine at the 6-position remains available for further diversification via Suzuki or other cross-coupling reactions.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of a wide range of functionalized nicotinic acid derivatives and complex fused heterocyclic systems. The key to its utility lies in the predictable and orthogonal reactivity of its halogen substituents, allowing for selective functionalization through palladium-catalyzed cross-coupling at the 6-position and nucleophilic aromatic substitution at the 2-position. The protocols and synthetic strategies outlined in this application note provide a robust framework for researchers to explore the vast chemical space accessible from this starting material. As the demand for novel heterocyclic scaffolds in drug discovery and materials science continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in the development of next-generation molecules with tailored properties and functions.

References

Scalable Synthesis of 6-Bromo-2-chloronicotinic Acid: An Application Note for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-2-chloronicotinic acid is a pivotal building block in contemporary drug discovery and development. Its unique substitution pattern on the pyridine ring makes it a valuable intermediate for the synthesis of a wide array of complex molecular architectures, particularly those targeting kinases and other enzymes implicated in various disease states. The efficient and scalable production of this intermediate is therefore of paramount importance to the pharmaceutical industry. This application note provides a comprehensive guide to a robust and scalable two-step synthesis of this compound, designed for researchers, chemists, and process development professionals. The presented methodologies prioritize scalability, safety, and yield, drawing upon established chemical principles and providing detailed, field-proven protocols.

Strategic Overview of the Synthetic Approach

The synthesis of this compound is strategically designed in two key stages, commencing with the commercially available and cost-effective starting material, 2-amino-6-bromopyridine.

Stage 1: The Sandmeyer Reaction. This classic and reliable transformation is employed to convert the amino group of 2-amino-6-bromopyridine into a chloro substituent. The Sandmeyer reaction is a cornerstone of aromatic chemistry, renowned for its efficiency in introducing halides to aromatic rings via a diazonium salt intermediate.[1][2] This method is highly amenable to scale-up.

Stage 2: Ortho-Directed Lithiation and Carboxylation. Following the successful synthesis of the 2-bromo-6-chloropyridine intermediate, the carboxylic acid moiety is introduced at the 3-position. This is achieved through a regioselective ortho-directed metalation using a strong organolithium base, followed by quenching the resulting anion with carbon dioxide. This approach leverages the directing effect of the pyridine nitrogen and the chloro-substituent to achieve high regioselectivity.[3]

The overall synthetic workflow is depicted in the diagram below:

G cluster_0 Stage 1: Sandmeyer Reaction cluster_1 Stage 2: Lithiation & Carboxylation A 2-Amino-6-bromopyridine B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C 2-Bromo-6-chloropyridine B->C CuCl D 2-Bromo-6-chloropyridine E Lithiated Intermediate D->E n-BuLi, THF -78 °C F This compound E->F 1. CO2 (g) 2. H+ workup

Figure 1: Overall synthetic workflow for this compound.

Part 1: Detailed Protocol for the Sandmeyer Reaction

This protocol details the conversion of 2-amino-6-bromopyridine to 2-bromo-6-chloropyridine. The diazotization is performed at low temperatures to ensure the stability of the diazonium salt, which is then decomposed in the presence of copper(I) chloride to yield the desired product.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (for 0.1 mol scale)
2-Amino-6-bromopyridine19798-81-3173.01 g/mol 17.3 g (0.1 mol)
Concentrated Hydrochloric Acid7647-01-036.46 g/mol 30 mL
Sodium Nitrite (NaNO₂)7632-00-069.00 g/mol 7.6 g (0.11 mol)
Copper(I) Chloride (CuCl)7758-89-699.00 g/mol 12.9 g (0.13 mol)
Deionized Water7732-18-518.02 g/mol As needed
Dichloromethane (DCM)75-09-284.93 g/mol For extraction
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol For drying
Experimental Protocol

A. Diazotization of 2-Amino-6-bromopyridine

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-6-bromopyridine (17.3 g, 0.1 mol).

  • Carefully add concentrated hydrochloric acid (30 mL) and 50 mL of deionized water. Stir the mixture until the amine has completely dissolved.

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 20 mL of deionized water and cool the solution in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred amine solution over a period of 30-45 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue to stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

B. Chloro-dediazoniation

  • In a 500 mL beaker, prepare a solution of copper(I) chloride (12.9 g, 0.13 mol) in 50 mL of concentrated hydrochloric acid.

  • Slowly and carefully, with vigorous stirring, add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (evolution of nitrogen gas) will be observed.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C on a water bath for 1 hour, or until the evolution of nitrogen ceases.

  • Cool the reaction mixture to room temperature. The crude 2-bromo-6-chloropyridine will separate as an oil or solid.

C. Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL), followed by a saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-6-chloropyridine.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane to afford a white to off-white solid.

Expected Yield: 75-85%

Part 2: Detailed Protocol for Ortho-Directed Lithiation and Carboxylation

This protocol outlines the conversion of 2-bromo-6-chloropyridine to this compound. This reaction is highly sensitive to moisture and air; therefore, anhydrous conditions and an inert atmosphere are critical for success.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (for 0.05 mol scale)
2-Bromo-6-chloropyridine5140-72-7192.44 g/mol 9.62 g (0.05 mol)
n-Butyllithium (n-BuLi)109-72-864.06 g/mol 22 mL of 2.5 M in hexanes (0.055 mol)
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 100 mL
Carbon Dioxide (CO₂)124-38-944.01 g/mol Gaseous, in excess
Diethyl Ether60-29-774.12 g/mol For extraction
Hydrochloric Acid (1 M)7647-01-036.46 g/mol For acidification
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol For drying
Safety Precautions

n-Butyllithium is a pyrophoric reagent and must be handled with extreme caution under an inert atmosphere (argon or nitrogen).[4][5] It can ignite spontaneously on contact with air and reacts violently with water.[1] Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood, and a dry powder fire extinguisher (Class D) should be readily accessible.

Experimental Protocol

A. Lithiation of 2-Bromo-6-chloropyridine

  • Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Under a positive pressure of inert gas, add 2-bromo-6-chloropyridine (9.62 g, 0.05 mol) and anhydrous THF (100 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (22 mL of a 2.5 M solution in hexanes, 0.055 mol) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the resulting dark-colored solution at -78 °C for 1 hour.

B. Carboxylation

  • While maintaining the temperature at -78 °C, bubble dry carbon dioxide gas through the reaction mixture via a long needle for at least 1 hour. Alternatively, the reaction mixture can be poured carefully onto a large excess of crushed dry ice.

  • After the addition of carbon dioxide is complete, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

C. Work-up and Purification

  • Quench the reaction by the slow addition of 50 mL of water.

  • Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid. A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.[3]

Expected Yield: 60-75%

The reaction mechanism for the ortho-directed lithiation and carboxylation is illustrated below:

G cluster_0 Mechanism of Lithiation and Carboxylation A 2-Bromo-6-chloropyridine B Directed Lithiation at C3 A->B n-BuLi -78 °C C Carboxylation B->C CO2 D This compound C->D H+ workup

Figure 2: Mechanism of ortho-directed lithiation and carboxylation.

Data Summary and Comparison of Routes

ParameterStage 1: Sandmeyer ReactionStage 2: Lithiation & Carboxylation
Starting Material 2-Amino-6-bromopyridine2-Bromo-6-chloropyridine
Key Reagents NaNO₂, HCl, CuCln-BuLi, CO₂
Typical Yield 75-85%60-75%
Overall Yield -45-64% (from 2-amino-6-bromopyridine)
Purity (Post-Purification) >98%>99%
Scalability HighModerate to High (with proper engineering controls)
Key Advantages Reliable, high yield, uses inexpensive reagentsHigh regioselectivity, direct C-H functionalization
Key Disadvantages Diazonium salts can be unstableRequires cryogenic temperatures and handling of pyrophoric reagents

Conclusion

The two-step synthetic route presented in this application note provides a scalable and efficient method for the production of this compound. The Sandmeyer reaction offers a robust and high-yielding conversion of the readily available 2-amino-6-bromopyridine to the key 2-bromo-6-chloropyridine intermediate. Subsequent ortho-directed lithiation and carboxylation afford the final product with excellent regioselectivity. While the handling of n-butyllithium requires stringent safety protocols, the methodology is well-established and can be safely implemented on a larger scale with appropriate engineering controls, such as in a continuous flow setup.[6] This synthetic strategy provides a reliable and scalable pathway for the production of a critical intermediate for the pharmaceutical industry.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 6-Bromo-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Dihalonicotinic Acid

For researchers and professionals in drug development and medicinal chemistry, 6-Bromo-2-chloronicotinic acid stands as a valuable and versatile building block. Its pyridine core is rendered highly electrophilic by the synergistic electron-withdrawing effects of the ring nitrogen, the C3-carboxylic acid, and two halogen substituents. This heightened electrophilicity makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), a powerful tool for forging new carbon-heteroatom bonds and elaborating the core structure into diverse libraries of functionalized nicotinic acid derivatives.

This comprehensive guide provides an in-depth exploration of SNAr reactions on this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings that govern regioselectivity, provide field-proven protocols for reactions with both N- and O-nucleophiles, and offer insights into reaction optimization and troubleshooting.

The Mechanistic Landscape: A Tale of Two Halogens

The SNAr reaction on this compound proceeds through the classical addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on one of the halogen-bearing carbon atoms (C2 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the expulsion of the halide leaving group.[1][2]

A critical question for any synthetic endeavor involving this substrate is that of regioselectivity : will the incoming nucleophile displace the chlorine at the C2 position or the bromine at the C6 position? Several competing factors are at play:

  • Electronic Activation: Nucleophilic attack on a pyridine ring is strongly favored at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. This is because the electronegative nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance. In the case of this compound, both the C2 and C6 positions are activated by the ring nitrogen. The carboxylic acid group at C3, being an electron-withdrawing group, further activates the ring towards nucleophilic attack, with a particularly pronounced effect on the adjacent C2 position.[3]

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. Consequently, the reactivity of halogens is often governed by their ability to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex through inductive electron withdrawal. This leads to the general reactivity trend of F > Cl ≈ Br > I, which is inverted compared to SN2 reactions.[1][4] Based on this "element effect," the C-Cl bond might be considered slightly more reactive than the C-Br bond.

  • The "Ortho Effect" and Chelation: For 3-substituted 2,6-dihalopyridines, there is a well-documented preference for nucleophilic attack at the C2 position, ortho to the substituent, particularly when using alkoxides. This is attributed to the formation of a cyclic, six-membered transition state where the alkali metal counter-ion of the nucleophile coordinates with the C3 substituent. In the case of this compound, under basic conditions, the carboxylic acid will be deprotonated to a carboxylate. The negatively charged carboxylate can then chelate the cation of the nucleophile (e.g., Na+ of sodium methoxide), directing the nucleophilic attack to the proximate C2 position.

Considering these factors, it is reasonable to predict that nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of the chloride ion. This is especially anticipated for alkoxide nucleophiles. However, the formation of the C6-substituted isomer as a minor product cannot be entirely ruled out, and careful analysis of the product mixture is always recommended.

Diagram of the Proposed Regioselective SNAr Mechanism:

SNAr_Mechanism cluster_start Reactants cluster_transition Transition States & Intermediates cluster_products Products Start This compound + Nu- TS1 Meisenheimer Complex (Attack at C2) Start->TS1 Favored Pathway TS2 Meisenheimer Complex (Attack at C6) Start->TS2 Disfavored Pathway Product1 2-Substituted-6-bromonicotinic Acid (Major Product) TS1->Product1 - Cl- Product2 6-Substituted-2-chloronicotinic Acid (Minor Product) TS2->Product2 - Br-

Caption: Proposed regioselectivity in SNAr reactions of this compound.

Experimental Protocols

The following protocols are designed to be robust starting points for the functionalization of this compound. Researchers should consider these as templates to be optimized for their specific nucleophile and desired scale.

Protocol 1: Amination with a Primary or Secondary Amine

This protocol describes a general procedure for the synthesis of 2-amino-6-bromonicotinic acid derivatives.

Materials:

  • This compound

  • Amine (primary or secondary, 2.5-3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)

  • Non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N), 2.0-2.5 equivalents)

  • Hydrochloric acid (1 M aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the amine (2.5-3.0 eq), and the non-nucleophilic base (2.0-2.5 eq).

  • Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMF, approximately 5-10 mL per mmol of the limiting reagent).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction and Washing: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts and wash with 1 M HCl to remove excess amine, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality Behind Experimental Choices:

  • Excess Amine and Base: An excess of the amine is used to drive the reaction to completion. A non-nucleophilic base is crucial to neutralize the in-situ generated HCl and to deprotonate the carboxylic acid, which prevents it from protonating the amine nucleophile.

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are excellent for SNAr reactions as they can solvate the cation of the intermediate Meisenheimer complex and are stable at elevated temperatures.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for SNAr reactions on pyridine rings.[5]

Protocol 2: Alkoxidation with an Alkoxide

This protocol outlines a general procedure for the synthesis of 2-alkoxy-6-bromonicotinic acid derivatives.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil, ~2.2 equivalents) or a pre-formed sodium alkoxide solution

  • Anhydrous alcohol corresponding to the desired alkoxy group (e.g., methanol, ethanol)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or DMF)

  • Hydrochloric acid (1 M aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Alkoxide Generation (if not using a pre-formed solution): To a dry, three-necked round-bottom flask under an inert atmosphere, add the anhydrous alcohol (as solvent) and cool to 0 °C in an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until the evolution of hydrogen gas ceases.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF or DMF and add it dropwise to the freshly prepared sodium alkoxide solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench any excess sodium hydride by the slow addition of water.

  • Acidification and Extraction: Acidify the aqueous mixture to pH 3-4 with 1 M HCl. Extract the product with ethyl acetate (3 x).

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Alkoxide Formation: Alcohols are generally not nucleophilic enough to readily participate in SNAr reactions. Deprotonation with a strong base like sodium hydride generates the much more nucleophilic alkoxide.

  • Solvent: The corresponding alcohol is often used as the solvent to ensure a high concentration of the alkoxide. In cases where the alcohol has a low boiling point or the substrate has poor solubility, a co-solvent like THF or DMF can be used.

  • Temperature: Heating is typically required to promote the reaction, although the high reactivity of the substrate may allow for lower temperatures in some cases.

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical parameters for the SNAr reactions described. Note that these are general guidelines and optimal conditions may vary.

ParameterAmination (Protocol 1)Alkoxidation (Protocol 2)
Nucleophile Primary/Secondary AmineSodium Alkoxide
Equivalents of Nucleophile 2.5 - 3.0~2.2
Base K₂CO₃, Et₃NNaH
Equivalents of Base 2.0 - 2.5N/A (used to generate nucleophile)
Solvent DMF, DMSO, DioxaneCorresponding Alcohol, THF, DMF
Temperature 80 - 120 °C60 - 100 °C
Typical Reaction Time 4 - 24 hours2 - 12 hours

Experimental Workflow Visualization

experimental_workflow start Start setup Reaction Setup (Substrate, Nucleophile/Amine, Base) start->setup solvent Add Anhydrous Solvent setup->solvent reaction Heat under Inert Atmosphere (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup isolate Dry and Concentrate workup->isolate purify Purification (Chromatography/Recrystallization) isolate->purify end Characterized Product purify->end

Caption: General experimental workflow for SNAr reactions on this compound.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Reaction Monitoring: The progress of the reaction should be carefully monitored by TLC or LC-MS to determine the point of complete consumption of the starting material and to observe the formation of the product. This prevents unnecessary heating, which can lead to side reactions and decomposition.

  • Product Characterization: The identity and purity of the final product must be unequivocally confirmed by standard analytical techniques, including:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product and assess its purity. The disappearance of the signal corresponding to the proton adjacent to the displaced halogen and the appearance of new signals corresponding to the incorporated nucleophile will be key diagnostic features.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

A comparison of the spectroscopic data of the product with that of the starting material will provide clear evidence of the successful substitution reaction. In cases where a mixture of regioisomers is obtained, careful chromatographic separation followed by individual characterization will be necessary to determine the regioselectivity of the reaction.

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution, offering a gateway to a wide range of functionalized pyridine derivatives. By understanding the underlying mechanistic principles, particularly the factors governing regioselectivity, researchers can effectively harness the reactivity of this versatile building block. The protocols provided herein serve as a robust foundation for the synthesis of novel 2-substituted-6-bromonicotinic acids, with the anticipation of high regioselectivity for the displacement of the C2-chloro substituent. As with any synthetic procedure, careful optimization and rigorous characterization are paramount to achieving success.

References

Troubleshooting & Optimization

Common impurities found in the synthesis of 6-Bromo-2-chloronicotinic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important chemical intermediate. Our approach is rooted in practical, field-proven insights to ensure the integrity and success of your experimental work.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the successful development of active pharmaceutical ingredients (APIs). The synthetic routes to this molecule, while established, can present challenges, primarily in the control of impurity formation. This guide provides a comprehensive overview of the common impurities, their origins, and strategies for their identification and mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing an unexpected peak in my HPLC analysis of crude this compound. What could it be?

This is a common issue that can arise from several sources depending on your synthetic route. The most probable impurities are unreacted starting materials, isomeric byproducts, or species with incomplete halogenation.

Possible Impurities and Their Origins:

ImpurityPotential Origin
6-Hydroxynicotinic Acid Incomplete chlorination if this is your starting material.
2-Chloronicotinic Acid Incomplete bromination if this is your starting material.
6-Bromonicotinic Acid Incomplete chlorination if this is a precursor in your synthesis.[1]
5-Bromo-2-chloronicotinic Acid Isomeric byproduct formed during the bromination of 2-chloronicotinic acid.
2,6-Dichloronicotinic Acid If a halogen exchange reaction is attempted, this could be unreacted starting material.
Di-brominated species Over-bromination of the nicotinic acid ring.

Troubleshooting Workflow:

To identify the unknown peak, a systematic approach is recommended. The following workflow outlines the steps to diagnose and resolve the issue.

troubleshooting_workflow start Unexpected Peak in HPLC check_sm Compare Retention Time with Starting Materials start->check_sm lcms Perform LC-MS Analysis check_sm->lcms If not a starting material nmr Acquire ¹H NMR of Crude Product lcms->nmr Confirm structure purification Implement Purification Strategy nmr->purification chlorination_troubleshooting start Low Yield & Water-Soluble Byproduct check_conditions Review Reaction Conditions (Time, Temp, Reagent Stoichiometry) start->check_conditions workup Ensure Anhydrous Workup Conditions check_conditions->workup optimize Optimize Reaction Parameters workup->optimize

References

Troubleshooting low yields in 6-Bromo-2-chloronicotinic acid synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-2-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues leading to low yields and impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic pathways are employed, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials and scale of the reaction. Common strategies include:

  • Sandmeyer Reaction: Starting from an amino-substituted nicotinic acid derivative, the amino group is converted to a diazonium salt, which is then displaced by a bromide.[1][2][3][4][5] This is a versatile method for introducing halogens.

  • Halogenation of Nicotinic Acid Derivatives: Direct bromination and chlorination of nicotinic acid or its precursors can be achieved, though regioselectivity can be a challenge.[6][7]

  • From 2-Hydroxy-6-bromonicotinic Acid: The hydroxyl group can be replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride or thionyl chloride.[8][9]

  • Lithiation and Bromination: Directed ortho-lithiation of a 2-chloronicotinic acid precursor followed by quenching with a bromine source is another viable route, though it often requires cryogenic temperatures.[10][11][12]

Q2: My overall yield is consistently low. What are the first things I should check?

A2: Low yields can stem from a variety of factors. A systematic approach to troubleshooting is crucial. Begin by assessing the following:

  • Purity of Starting Materials: Ensure the purity of your reagents, as impurities can interfere with the reaction.

  • Reaction Conditions: Double-check reaction temperature, time, and atmosphere (e.g., inert gas for moisture-sensitive reactions). Even small deviations can significantly impact the outcome.

  • Stoichiometry of Reagents: Incorrect stoichiometry can lead to incomplete reactions or the formation of side products.

  • Work-up and Purification: Product loss during extraction, precipitation, or chromatography is a common source of low yield.

Q3: I am observing a significant amount of an unknown byproduct in my NMR spectrum. What could it be?

A3: The identity of the byproduct will depend on your specific synthetic route. However, some common side products in the synthesis of halogenated nicotinic acids include:

  • Over- or under-halogenated species: Depending on the reaction conditions, you might see the addition of more than one halogen or incomplete halogenation.

  • Hydrolysis products: If your reaction involves intermediates sensitive to water, you may see the formation of corresponding hydroxypyridines.[2]

  • Decarboxylated products: Under harsh thermal conditions, the carboxylic acid group may be lost.

  • Products from side reactions with solvents or reagents: For example, in Sandmeyer reactions, the solvent can sometimes participate in the reaction.

A thorough characterization using techniques like LC-MS, and high-resolution NMR will be necessary to identify the specific byproduct and devise a strategy to minimize its formation.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield in Sandmeyer Reaction for Bromination

The Sandmeyer reaction is a powerful tool but can be sensitive to reaction conditions.[1][3][4] Low yields are a frequent complaint.

Potential Causes & Solutions

Potential Cause Explanation Diagnostic Check Proposed Solution
Incomplete Diazotization The formation of the diazonium salt from the corresponding amine is a critical first step. Nitrous acid, which is unstable, is generated in situ from sodium nitrite and a strong acid.[2] If this reaction is incomplete, the starting amine will remain, leading to a lower yield of the desired product.Test for the presence of excess nitrous acid using starch-iodide paper.[2] A blue-black color indicates excess nitrous acid.Ensure the reaction is kept cold (0-5 °C) to prevent decomposition of the diazonium salt.[2] Slowly add the sodium nitrite solution to the acidic solution of the amine. If the starch-iodide test is negative, add a small amount of additional sodium nitrite.
Decomposition of Diazonium Salt Aryl diazonium salts are thermally unstable and can decompose, especially at elevated temperatures, leading to the formation of phenols and other byproducts.[2]Observe for excessive bubbling (N₂ evolution) before the addition of the copper(I) bromide. The presence of phenolic byproducts can be detected by chromatography (TLC, HPLC) or spectroscopy (NMR).Maintain a low temperature (0-5 °C) throughout the diazotization and before the addition of the copper salt. Use the diazonium salt immediately after its formation.
Inefficient Halogen Substitution The substitution of the diazonium group with bromide requires a copper(I) catalyst. If the catalyst is inactive or the reaction conditions are not optimal, this step will be inefficient.Analyze a small aliquot of the reaction mixture by TLC or LC-MS to check for the presence of the starting diazonium salt or byproducts.Use a fresh, high-quality source of copper(I) bromide. Ensure the reaction is adequately stirred to facilitate contact between the reactants. A slight increase in temperature after the addition of the copper salt may be necessary, but this should be done cautiously.
Side Reactions Biaryl formation is a known side reaction in Sandmeyer reactions, arising from the coupling of aryl radicals.[1]Characterize byproducts by LC-MS and NMR to identify biaryl structures.Use a slight excess of the copper(I) bromide to favor the desired halogenation pathway.

Experimental Protocol: Diazotization and Sandmeyer Bromination

  • Diazotization:

    • Dissolve the starting aminonicotinic acid derivative in an aqueous solution of a strong acid (e.g., HBr).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 15-30 minutes at 0-5 °C.

    • Confirm the presence of excess nitrous acid with starch-iodide paper.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in a suitable solvent (e.g., HBr).

    • Cool the copper(I) bromide mixture to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide mixture.

    • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

    • Monitor the reaction progress by TLC or LC-MS.

Workflow Diagram: Sandmeyer Reaction Troubleshooting

G cluster_start Start cluster_diagnosis Diagnosis cluster_solution Solution start Low Yield in Sandmeyer Reaction incomplete_diazotization Incomplete Diazotization? start->incomplete_diazotization diazonium_decomposition Diazonium Salt Decomposition? incomplete_diazotization->diazonium_decomposition No check_temp_reagents Check Temperature & Reagent Stoichiometry incomplete_diazotization->check_temp_reagents Yes inefficient_substitution Inefficient Substitution? diazonium_decomposition->inefficient_substitution No immediate_use Use Diazonium Salt Immediately diazonium_decomposition->immediate_use Yes catalyst_quality Check Catalyst Quality & Reaction Conditions inefficient_substitution->catalyst_quality Yes G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products reactant1 2-Hydroxy-6-bromonicotinic Acid product This compound reactant1->product reactant2 Chlorinating Agent (e.g., SOCl₂) reactant2->product condition1 Anhydrous Conditions condition1->product condition2 Heat condition2->product byproduct Byproducts (e.g., HCl, SO₂) product->byproduct

References

Identifying and minimizing side products in reactions with 6-Bromo-2-chloronicotinic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting strategies for common reactions involving this versatile building block. Our goal is to help you anticipate challenges, identify and minimize side products, and optimize your synthetic routes for higher purity and yield.

Introduction: The Reactivity Landscape of this compound

This compound is a valuable trifunctional building block in medicinal chemistry and materials science. Its pyridine core is substituted with a carboxylic acid, a bromine atom, and a chlorine atom, each offering distinct reactivity for sequential, site-selective modifications. The electron-withdrawing nature of the pyridine nitrogen and the two halogen substituents significantly influences the reactivity of each functional group. Understanding this interplay is crucial for predicting and controlling reaction outcomes.

This guide will focus on two of the most common transformations performed with this molecule: amide bond formation and Suzuki-Miyaura cross-coupling . For each, we will delve into potential side reactions and provide clear, actionable troubleshooting advice.

Section 1: Amide Bond Formation

Amide coupling is a frequently employed reaction to modify the carboxylic acid moiety of this compound. While seemingly straightforward, several side products can arise, complicating purification and reducing yields.

Frequently Asked Questions (FAQs): Amide Coupling

Q1: I'm seeing a significant amount of a water-soluble byproduct that is difficult to remove from my desired amide. What is it and how can I get rid of it?

A1: This is very likely the urea byproduct formed from your carbodiimide coupling reagent (e.g., EDC or DCC).[1][2] EDC is designed to be water-soluble for easy removal by aqueous workup.[2] However, if your product has some water solubility, this can be challenging.

  • Troubleshooting:

    • Workup Modification: After quenching the reaction, perform multiple extractions with a suitable organic solvent. If your product is soluble in solvents like dichloromethane (DCM) or ethyl acetate, the urea byproduct should preferentially remain in the aqueous layer. Washing the organic layer with dilute acid (e.g., 0.1 M HCl) can help remove any remaining basic EDC and its urea.[2]

    • Alternative Coupling Reagents: Consider using a phosphonium-based coupling reagent like PyBOP or an aminium/uronium reagent like HATU. These reagents do not produce urea byproducts, which can simplify purification.[3]

    • Precipitation/Crystallization: If your product is a solid, recrystallization is an excellent method to remove the highly soluble urea byproduct.

Q2: My reaction is sluggish, and I'm recovering a lot of unreacted this compound. How can I drive the reaction to completion?

A2: Incomplete conversion is often due to inefficient activation of the carboxylic acid or deactivation of the coupling reagent.

  • Troubleshooting:

    • Optimize Coupling Additives: Ensure you are using an activating agent like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) alongside your carbodiimide. These additives form an active ester intermediate that is more reactive towards the amine.[3]

    • Order of Addition: For carbodiimide couplings, pre-activating the carboxylic acid with the coupling reagent and additive for 15-30 minutes before adding the amine can improve efficiency.

    • Solvent Choice: Ensure your solvent (e.g., DMF, DCM) is anhydrous. Water can hydrolyze the activated intermediate back to the starting carboxylic acid.

    • Base Selection: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to scavenge the acid formed during the reaction without competing with your desired amine nucleophile.

Q3: Besides my desired product, I'm observing a new, less polar spot on my TLC that doesn't correspond to any starting material. What could it be?

A3: This could be the N-acylurea byproduct. This side product arises from the rearrangement of the O-acylisourea intermediate formed during carbodiimide activation, especially if the amine is not reactive enough or is present in low concentration.[1]

  • Troubleshooting:

    • Minimize N-acylurea formation by using an additive like HOBt or NHS, which traps the O-acylisourea intermediate to form a more stable active ester.

    • Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure rapid trapping of the activated acid.

Troubleshooting Summary Table: Amide Coupling
Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield, Unreacted Starting MaterialInefficient acid activation; Hydrolysis of activated intermediateAdd HOBt or NHS; Use anhydrous solvents; Pre-activate the acid before adding the amine.
Difficult Purification (Water-soluble impurity)Urea byproduct from EDC/DCCWash with dilute HCl; Use alternative coupling reagents (HATU, PyBOP); Recrystallize the product.[2]
Formation of a Non-polar ByproductN-acylurea formationUse HOBt or NHS; Ensure a slight excess of the amine.[1]
Experimental Protocol: General Procedure for Amide Coupling with EDC/HOBt
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting acid is consumed (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Logical Workflow for Troubleshooting Amide Coupling

G cluster_no Troubleshooting cluster_solutions Solutions start Amide Coupling Reaction check_completion Reaction Complete? (TLC/LC-MS) start->check_completion unreacted_sm Unreacted Starting Material? check_completion->unreacted_sm No end Pure Amide Product check_completion->end Yes byproduct Major Side Product(s)? unreacted_sm->byproduct No optimize_activation Optimize Activation: - Add HOBt/NHS - Use anhydrous solvent - Pre-activate acid unreacted_sm->optimize_activation Yes purification_issue Purification Issue: - Urea byproduct -> Acid wash - N-acylurea -> Optimize stoichiometry byproduct->purification_issue optimize_activation->start Re-run Reaction purification_issue->end Re-purify

Caption: Troubleshooting workflow for amide coupling reactions.

Section 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds at either the 2-chloro or 6-bromo position. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for selective coupling, though several side reactions can diminish the efficiency of this transformation. Generally, the C-Br bond is more reactive towards oxidative addition to Pd(0) than the C-Cl bond.[4]

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: My Suzuki coupling is giving me a significant amount of a debrominated or dehalogenated starting material (2-chloronicotinic acid or 6-bromonicotinic acid). What is causing this?

A1: This side product results from hydrodehalogenation , where the halogen is replaced by a hydrogen atom.[5][6] This is a common side reaction in palladium-catalyzed couplings of (hetero)aryl halides.[5][6]

  • Troubleshooting:

    • Hydride Source: The hydride source can be impurities in the solvent, the solvent itself (e.g., alcohols), or the boronic acid reagent. Ensure you are using high-purity, degassed solvents.

    • Catalyst System: Some palladium-phosphine ligand systems are more prone to promoting hydrodehalogenation. Screening different ligands (e.g., bulky, electron-rich phosphines like SPhos or XPhos) can mitigate this.

    • Base Selection: The choice of base can influence the rate of hydrodehalogenation. Weaker bases like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases like K₃PO₄ in some cases.

Q2: I'm observing a significant amount of a biaryl byproduct derived from the self-coupling of my boronic acid. How can I minimize this?

A2: This is known as homocoupling and is often promoted by the presence of oxygen or high catalyst loading.[4]

  • Troubleshooting:

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Degas all solvents and reagents thoroughly before use.

    • Catalyst Loading: While sufficient catalyst is needed, excessive amounts can sometimes favor homocoupling. Optimize the catalyst loading (typically 1-5 mol%).

    • Order of Addition: Adding the aryl halide to the mixture of the boronic acid, base, and catalyst can sometimes suppress homocoupling.

Q3: The reaction is not proceeding selectively, and I'm getting a mixture of products coupled at both the bromo and chloro positions. How can I improve selectivity?

A3: Achieving high selectivity relies on exploiting the differential reactivity of the C-Br and C-Cl bonds.

  • Troubleshooting:

    • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity for the more reactive C-Br bond. Start at a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is too slow.

    • Catalyst and Ligand Choice: Certain catalyst systems are known to be more selective. For example, catalysts that favor oxidative addition at lower temperatures will be more selective for the C-Br bond.

    • Reaction Time: Monitor the reaction closely and stop it once the desired mono-coupled product is formed to prevent subsequent coupling at the less reactive position.

Troubleshooting Summary Table: Suzuki-Miyaura Coupling
Observed Issue Potential Cause(s) Recommended Solution(s)
Dehalogenated ByproductHydrodehalogenationUse high-purity, degassed solvents; Screen different ligands; Optimize the base.[5][6]
Boronic Acid HomocouplingPresence of oxygen; High catalyst loadingMaintain a strict inert atmosphere; Optimize catalyst loading (1-5 mol%).[4]
Lack of Selectivity (Coupling at both Br and Cl)High reaction temperature; Non-optimal catalyst systemLower the reaction temperature; Screen catalysts/ligands for selectivity.
Low Yield, Unreacted Starting MaterialCatalyst deactivation; Poor boronic acid qualityUse bulky, electron-rich ligands; Check the purity of the boronic acid.
Experimental Protocol: General Procedure for Selective Suzuki Coupling at the 6-Bromo Position
  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Troubleshooting Suzuki Coupling

G cluster_no Troubleshooting cluster_solutions Solutions start Suzuki Coupling Reaction check_conversion Good Conversion to Product? start->check_conversion dehalogenation Hydrodehalogenation? check_conversion->dehalogenation No end Pure Coupled Product check_conversion->end Yes homocoupling Homocoupling? dehalogenation->homocoupling No solve_dehalogenation Address Dehalogenation: - Use pure, degassed solvents - Screen ligands/bases dehalogenation->solve_dehalogenation Yes selectivity Selectivity Issues? homocoupling->selectivity No solve_homocoupling Minimize Homocoupling: - Ensure inert atmosphere - Optimize catalyst loading homocoupling->solve_homocoupling Yes solve_selectivity Improve Selectivity: - Lower reaction temperature - Screen catalyst systems selectivity->solve_selectivity solve_dehalogenation->start Re-run Reaction solve_homocoupling->start Re-run Reaction solve_selectivity->start Re-run Reaction

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Section 3: Decarboxylation - A Potential Thermal Side Reaction

While not a direct consequence of the coupling reactions themselves, decarboxylation of the nicotinic acid moiety can occur under certain conditions, particularly at elevated temperatures. The loss of CO₂ results in the formation of 2-bromo-6-chloropyridine, an undesired byproduct.

Frequently Asked Questions (FAQs): Decarboxylation

Q1: At what temperatures should I be concerned about decarboxylation?

A1: While the exact temperature for decarboxylation of this compound is not widely reported, related heterocyclic carboxylic acids can undergo decarboxylation at temperatures ranging from 85-150 °C, sometimes facilitated by catalysts.[7] It is prudent to be cautious with prolonged heating above 100 °C.

Q2: How can I minimize the risk of decarboxylation?

A2:

  • Temperature Control: Whenever possible, use catalyst systems that allow for lower reaction temperatures.

  • Reaction Time: Avoid unnecessarily long reaction times at elevated temperatures. Monitor the reaction closely and work it up as soon as it is complete.

  • pH Control: In some cases, the stability of the carboxylic acid is pH-dependent. Maintaining a neutral or slightly basic pH during the reaction and workup can sometimes suppress decarboxylation.

References

Technical Support Center: Optimizing Reaction Conditions for Substitutions on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of electrophilic and nucleophilic substitution reactions on the pyridine ring. Here, we move beyond simple protocols to explain the underlying principles governing these reactions, offering field-proven insights to troubleshoot common issues and optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the substitution on pyridine rings.

Electrophilic Aromatic Substitution (EAS) on Pyridine

Question 1: Why is my electrophilic substitution on an unsubstituted pyridine ring failing or giving very low yields?

Answer: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density from the ring.[1][2] This deactivation makes it significantly less reactive towards electrophiles compared to benzene.[1] Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated.[1][3] This forms a pyridinium ion, which is even more strongly deactivated towards electrophilic attack.[1][3] Friedel-Crafts alkylations and acylations are generally not feasible because the Lewis acid catalyst (e.g., AlCl₃) complexes with the nitrogen lone pair, further deactivating the ring.[3][4]

To overcome this, harsh reaction conditions, such as high temperatures, are often necessary. For instance, the nitration of pyridine requires heating to around 300°C.[2]

Question 2: How can I improve the yield and selectivity of my electrophilic substitution on pyridine?

Answer: There are two primary strategies to enhance the reactivity of the pyridine ring towards electrophiles:

  • Introduction of Electron-Donating Groups (EDGs): Attaching electron-donating groups (e.g., -CH₃, -NH₂) to the pyridine ring increases its electron density, making it more susceptible to electrophilic attack.[2][5] Even weak EDGs like methyl groups can significantly lower the required reaction temperature.[2] For example, the nitration of 2,6-lutidine (2,6-dimethylpyridine) proceeds at a much lower temperature (around 100°C) compared to unsubstituted pyridine.[2]

  • Conversion to Pyridine N-oxide: A powerful technique is the oxidation of the pyridine nitrogen to form a pyridine N-oxide.[3][5][6] The N-oxide group is electron-donating through resonance, which activates the ring towards electrophilic substitution, particularly at the 2- (ortho) and 4- (para) positions.[5][6][7] After the substitution reaction, the N-oxide can be deoxygenated (e.g., using PCl₃ or H₂/Pd) to regenerate the pyridine ring.[5][7]

Nucleophilic Aromatic Substitution (SNAr) on Pyridine

Question 3: My nucleophilic aromatic substitution (SNAr) reaction on a pyridine ring is sluggish. What factors should I consider?

Answer: Several factors influence the rate of SNAr on pyridines. Key considerations include:

  • Activation of the Pyridine Ring: The pyridine ring is naturally electron-deficient, which facilitates nucleophilic attack. However, the presence of strong electron-withdrawing groups (EWGs) is often necessary to achieve good reactivity.[8]

  • Leaving Group Ability: The nature of the leaving group is critical. For SNAr on pyridines, the typical reactivity order for halide leaving groups is F > Cl ≈ Br > I.[8]

  • Nucleophile Strength: A sufficiently strong nucleophile is required. However, highly basic nucleophiles can cause side reactions like deprotonation.[8]

  • Reaction Conditions: High temperatures are often required to drive these reactions to completion.[8] The choice of solvent is also crucial as it can affect the solubility of reactants and stabilize the intermediate Meisenheimer complex.[8]

  • Formation of Pyridinium Salts: Converting the pyridine to a pyridinium salt by N-alkylation or protonation can significantly accelerate the rate of nucleophilic substitution.[8][9]

Question 4: I'm observing the wrong regioisomer in my SNAr reaction. What determines the regioselectivity?

Answer: Nucleophilic attack on the pyridine ring is strongly favored at the C2 (ortho) and C4 (para) positions.[8][9][10] This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[8][10] Attack at the C3 (meta) position does not allow for this resonance stabilization of the negative charge onto the nitrogen.[10] Therefore, if you have a leaving group at the C2 or C4 position, substitution will preferentially occur there.

II. Troubleshooting Guides

This section provides a systematic approach to resolving specific experimental issues.

Guide 1: Low Yield in Electrophilic Aromatic Substitution

If you are experiencing low yields in your EAS reaction, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield in EAS

EAS_Troubleshooting start Low Yield in EAS Reaction check_activation Is the pyridine ring activated? start->check_activation check_conditions Are the reaction conditions harsh enough? check_activation->check_conditions Yes consider_edg Introduce Electron-Donating Groups (EDGs) check_activation->consider_edg No consider_n_oxide Use Pyridine N-oxide Strategy check_activation->consider_n_oxide No increase_temp Increase Reaction Temperature check_conditions->increase_temp No increase_time Increase Reaction Time check_conditions->increase_time No check_catalyst Is the acid catalyst appropriate and not just forming a pyridinium salt? check_conditions->check_catalyst Yes consider_edg->check_conditions consider_n_oxide->check_conditions increase_temp->check_catalyst increase_time->check_catalyst alternative_catalyst Consider alternative electrophile generation methods check_catalyst->alternative_catalyst No success Improved Yield check_catalyst->success Yes alternative_catalyst->success

Caption: Decision tree for troubleshooting low yield in pyridine electrophilic substitution.

Detailed Protocol: Nitration of Pyridine via the N-oxide Route

This protocol demonstrates the activation of the pyridine ring for electrophilic substitution.

Step 1: Synthesis of Pyridine N-oxide

  • In a round-bottom flask, dissolve pyridine in a suitable solvent like acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add an oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work up the reaction to isolate the pyridine N-oxide.

Step 2: Nitration of Pyridine N-oxide

  • To the purified pyridine N-oxide, add a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature (e.g., 90°C).

  • Stir for several hours, monitoring the reaction progress.

  • Carefully quench the reaction by pouring it onto ice, followed by neutralization with a base.

  • Extract the 4-nitropyridine N-oxide product.

Step 3: Deoxygenation to 4-Nitropyridine

  • Dissolve the 4-nitropyridine N-oxide in a suitable solvent.

  • Add a reducing agent, such as phosphorus trichloride (PCl₃), and heat the mixture.

  • After the reaction is complete, work up to isolate the 4-nitropyridine.

Guide 2: Poor Regioselectivity in Nucleophilic Substitution

If your SNAr reaction is producing a mixture of isomers or the incorrect isomer, use the following guide.

Factors Influencing Regioselectivity in Pyridine SNAr
Position of Leaving GroupElectronic FavorabilityRationaleCommon Outcome
C2 (ortho) or C4 (para)Highly FavoredThe negative charge of the Meisenheimer intermediate is stabilized by delocalization onto the electronegative nitrogen atom.[8][10]Desired substitution product is typically the major isomer.
C3 (meta)DisfavoredThe negative charge of the intermediate cannot be delocalized onto the nitrogen atom, leading to a less stable intermediate.[10]Reaction is often sluggish or does not proceed. If forced, may lead to side products.
Experimental Considerations for Improving Regioselectivity
  • Substrate Design: If possible, synthesize your pyridine precursor with the leaving group at the desired C2 or C4 position.

  • Catalyst Choice: For certain transformations, the choice of catalyst can influence regioselectivity. For instance, some transition metal-catalyzed C-H functionalization reactions can achieve C3 selectivity by using specialized directing groups or ligands.[11]

  • Lewis Acid Activation: The use of Lewis acids can enhance the electrophilicity of the pyridine ring at the C2 and C4 positions, further promoting substitution at these sites.[12][13] A zinc-based Lewis acid, for example, can be used to activate the pyridine ring towards nucleophilic attack.[12]

Illustrative Mechanism: Stabilization of the Meisenheimer Intermediate

SNAr_Mechanism cluster_ortho Attack at C2 (ortho) cluster_meta Attack at C3 (meta) cluster_para Attack at C4 (para) ortho_start ortho_intermediate ortho_start->ortho_intermediate + Nu⁻ ortho_resonance ortho_intermediate->ortho_resonance Resonance ortho_resonance->ortho_intermediate stabilization_note Negative charge on Nitrogen (More Stable) ortho_resonance->stabilization_note meta_start meta_intermediate meta_start->meta_intermediate + Nu⁻ no_stabilization_note Negative charge only on Carbon (Less Stable) meta_intermediate->no_stabilization_note para_start para_intermediate para_start->para_intermediate + Nu⁻ para_resonance para_intermediate->para_resonance Resonance para_resonance->para_intermediate para_resonance->stabilization_note

Caption: Stabilization of intermediates in pyridine SNAr.

This technical guide provides a foundational understanding and practical troubleshooting advice for optimizing substitution reactions on the pyridine ring. By considering the electronic nature of the pyridine system and strategically manipulating reaction conditions, researchers can overcome common challenges and achieve their desired synthetic outcomes.

III. References

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube. (2020). Retrieved from --INVALID-LINK--

  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. | Semantic Scholar. (n.d.). Retrieved from --INVALID-LINK--

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. (2020). Retrieved from --INVALID-LINK--

  • EAS Reactions of Pyridine: Videos & Practice Problems - Pearson+. (2024). Retrieved from --INVALID-LINK--

  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--

  • Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode | Journal of the American Chemical Society. (2025). Retrieved from --INVALID-LINK--

  • EAS Reactions with Pyridine - YouTube. (2020). Retrieved from --INVALID-LINK--

  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. (n.d.). Retrieved from --INVALID-LINK--

  • Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos - MDPI. (n.d.). Retrieved from --INVALID-LINK--

  • Electrophilic substitution reactions - pyridine - YouTube. (2017). Retrieved from --INVALID-LINK--

  • ChemInform Abstract: Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. - ResearchGate. (2015). Retrieved from --INVALID-LINK--

  • Electrophilic substitution on pyridine. - Química Organica.org. (n.d.). Retrieved from --INVALID-LINK--

  • Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? - Quora. (n.d.). Retrieved from --INVALID-LINK--

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from --INVALID-LINK--

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Retrieved from --INVALID-LINK--

  • Pyridine pK a (THF) changes caused by substituent effects. - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Pyridine - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Challenges in the functionalization of pyridines. - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Optical Response of Terpyridine Ligands to Zinc Binding: A Close Look at the Substitution Effect by Spectroscopic Studies at Low Temperature | The Journal of Physical Chemistry B. (2016). Retrieved from --INVALID-LINK--

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC. (n.d.). Retrieved from --INVALID-LINK--

  • Pyridine N-Oxides - Baran Lab. (n.d.). Retrieved from --INVALID-LINK--

  • C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from --INVALID-LINK--

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC. (n.d.). Retrieved from --INVALID-LINK--

  • Pyridine - chemeurope.com. (n.d.). Retrieved from --INVALID-LINK--

  • Pyridine-N-oxide - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. (n.d.). Retrieved from --INVALID-LINK--

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Retrieved from --INVALID-LINK--

  • Heterocyclic Chemistry. (n.d.). Retrieved from --INVALID-LINK--

  • Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. (n.d.). Retrieved from --INVALID-LINK--

  • Pyridine - Sciencemadness Wiki. (2022). Retrieved from --INVALID-LINK--

  • Recent trends in the chemistry of pyridine N-oxides - Arkivoc. (n.d.). Retrieved from --INVALID-LINK--

References

Techniques for monitoring the progress of 6-Bromo-2-chloronicotinic acid reactions by TLC.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring reactions involving 6-Bromo-2-chloronicotinic acid using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting advice. As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address the specific challenges you may encounter.

Understanding Your Compound: this compound

This compound is a halogenated pyridine derivative with the molecular formula C₆H₃BrClNO₂ and a molecular weight of 236.45 g/mol . It is a solid at room temperature and is slightly soluble in chloroform and DMSO.[1] Its structure, containing a carboxylic acid, a pyridine ring, and two different halogen atoms, dictates its reactivity and chromatographic behavior. The acidic nature of the carboxylic group is a key consideration for TLC analysis, as it can lead to streaking on silica gel plates.[2]

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a TLC method for a reaction with this compound?

A1: The initial and most critical step is to find a suitable mobile phase (eluent) that provides a good retention factor (Rf) for your starting material.[3] A good starting point is an Rf value between 0.3 and 0.7 for the this compound.[4] This range generally ensures that both less polar products and more polar byproducts will appear on the plate with adequate separation.[5]

Q2: How do I prepare my samples for TLC analysis?

A2: Dissolve a small amount (<1 mg) of your starting material and a small aliquot of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[2][6] The concentration should be around 1%.[2] If your reaction is in a high-boiling solvent like DMF or DMSO, which can cause streaking, you may need to perform a micro-workup of your sample before spotting it on the TLC plate.[3][7]

Q3: What kind of TLC plates should I use?

A3: Standard silica gel 60 F254 plates are a good choice for most applications involving this compound.[6] The "F254" indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm.[8] Given the aromatic nature of this compound and many of its derivatives, UV visualization is a primary and non-destructive method.[9]

Q4: How do I properly spot the TLC plate?

A4: Use a capillary tube to apply a small spot of each sample onto the baseline of the TLC plate.[2][10] The baseline should be drawn lightly with a pencil (not a pen, as the ink can run with the solvent) about 1 cm from the bottom of the plate.[6][11] For reaction monitoring, it is standard practice to have three lanes: your starting material, a "co-spot" (starting material and reaction mixture in the same spot), and the reaction mixture.[12]

Q5: What is a "co-spot" and why is it important?

A5: A co-spot is where you apply both the starting material and the reaction mixture to the same lane on the TLC plate.[12] This is crucial for definitively identifying the starting material spot in the reaction mixture lane, especially if the product's Rf is very close to that of the starting material.[12]

Step-by-Step Protocol for Monitoring a Reaction

  • Prepare the TLC Chamber: Pour your chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which ensures even development of the plate. Cover the chamber and let it equilibrate.[10]

  • Spot the Plate: On a silica gel F254 plate, draw a pencil line about 1 cm from the bottom. Mark three lanes for your starting material (SM), co-spot (C), and reaction mixture (RM). Apply small, concentrated spots using a capillary tube.

  • Develop the Plate: Place the spotted TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level.[11] Cover the chamber and allow the solvent to ascend the plate.

  • Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[13]

  • Visualize the Spots:

    • UV Light: First, examine the dried plate under a short-wave (254 nm) UV lamp.[8] UV-active compounds will appear as dark spots.[14] Circle the spots with a pencil.

    • Staining: If your product is not UV-active or for better visualization, you can use a chemical stain. For a compound with a carboxylic acid, a bromocresol green stain is highly effective, appearing as yellow spots on a blue background.[8][9] Iodine vapor is a good general stain for many organic compounds.[8][14]

Visualizing the TLC Workflow

Caption: A typical workflow for monitoring a chemical reaction using TLC.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Streaking or Tailing of Spots [15][16]1. Sample is too concentrated.[2] 2. The compound is highly polar or acidic (like this compound).[2] 3. The mobile phase is inappropriate.[11]1. Dilute your sample and re-spot.[2] 2. Add a small amount of acetic or formic acid (0.1-2%) to your mobile phase to suppress the ionization of the carboxylic acid.[15][17] 3. Try a different solvent system.
Spots are not Moving (Rf is too low) [15]The mobile phase is not polar enough.[13][15]Increase the polarity of your mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try an 8:2 or 7:3 mixture.[18]
Spots are at the Solvent Front (Rf is too high) [15]The mobile phase is too polar.[13][15]Decrease the polarity of your mobile phase. For instance, change from an 8:2 hexane:ethyl acetate mixture to a 9:1 mixture.[18]
No Spots are Visible [11][15]1. The sample is too dilute.[11] 2. The compound is not UV-active.[15] 3. The compound has evaporated from the plate.[15]1. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[11] 2. Use a chemical stain for visualization.[15] 3. This is less likely for this compound but can happen with more volatile products.
Poor Separation of Spots [16]The mobile phase is not optimal for separating your specific compounds.[16]Try a different solvent system. Sometimes changing one of the solvents in a binary mixture can significantly improve separation.[7]
Uneven Solvent Front [11]1. The TLC plate is touching the side of the chamber or the filter paper.[11] 2. The bottom of the plate is not flat.1. Ensure the plate is centered in the chamber and not touching the sides. 2. Make sure the plate is cut evenly.

Recommended Mobile Phases for this compound Reactions

The optimal mobile phase will depend on the specific reaction and the polarity of the product. Here are some starting points for common reaction types:

Reaction Type Starting Material Polarity Expected Product Polarity Suggested Starting Mobile Phase (v/v) Comments
Esterification High (due to carboxylic acid)Medium to LowHexane:Ethyl Acetate (7:3 to 1:1)The ester product will be significantly less polar than the starting carboxylic acid.
Amidation HighMediumDichloromethane:Methanol (95:5 to 9:1)The amide product will be less polar than the starting acid, but likely more polar than the corresponding ester.
Suzuki Coupling HighLow to MediumHexane:Ethyl Acetate (8:2 to 1:1)The biaryl product will be much less polar than the starting acid.[19]

Always remember to add a small amount of acetic acid to the mobile phase to prevent streaking of the acidic starting material.[6][17]

Advanced Topics

Q: My starting material and product have very similar Rf values. How can I improve separation?

A: If adjusting the mobile phase polarity doesn't work, try a different solvent system altogether. For example, instead of a hexane/ethyl acetate system, you could try a dichloromethane/methanol system.[20] In some cases, using a different stationary phase, such as alumina or reverse-phase silica gel, may be necessary.[15]

Q: How do I monitor a Suzuki coupling reaction?

A: Suzuki couplings often involve a palladium catalyst and a base.[21][22] The starting this compound is polar, while the resulting biaryl product is typically much less polar. A hexane/ethyl acetate system is a good starting point.[23] You will see the polar starting material spot disappear and a new, less polar product spot appear.

Suzuki_TLC cluster_TLC TLC Plate cluster_lanes cluster_spots cluster_labels TLC_plate SM C RM SM_spot C_SM_spot C_P_spot RM_SM_spot RM_P_spot start_label Starting Material (SM) Rf ~ 0.3 product_label Product (P) Rf ~ 0.8

Caption: Idealized TLC of a Suzuki coupling reaction showing consumption of the polar starting material and formation of a less polar product.

This guide provides a comprehensive overview of the techniques and troubleshooting for monitoring reactions of this compound by TLC. By understanding the principles and applying these practical tips, you can effectively track the progress of your reactions and ensure the integrity of your results.

References

Preventing hydrolysis of 6-Bromo-2-chloronicotinoyl chloride during workup.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-chloronicotinoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and workup of this highly reactive reagent. Our focus is on preventing the common issue of hydrolysis to ensure the integrity and success of your synthetic procedures.

The Challenge: Innate Reactivity and Hydrolysis

6-Bromo-2-chloronicotinoyl chloride is a valuable building block in synthetic chemistry, prized for its ability to introduce the 6-bromo-2-chloronicotinoyl moiety. However, its utility is matched by its high reactivity, particularly its extreme sensitivity to moisture. The primary challenge during the workup of reactions involving this acyl chloride is preventing its rapid hydrolysis back to the corresponding carboxylic acid, 6-bromo-2-chloronicotinic acid.

The susceptibility to hydrolysis is a direct consequence of the electronic properties of the molecule. The carbonyl carbon is rendered highly electrophilic by three key features:

  • The inherent polarity of the carbon-oxygen double bond.

  • The strong inductive effect of the chlorine atom in the acyl chloride group.

  • The electron-withdrawing nature of the pyridine ring, which is further intensified by the presence of both a bromo and a chloro substituent. These halogen atoms pull electron density away from the carbonyl carbon, making it a prime target for nucleophilic attack by water.[1][2]

This guide will provide you with the foundational knowledge and practical steps to mitigate this inherent reactivity and successfully work up your reactions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the workup of reactions involving 6-Bromo-2-chloronicotinoyl chloride.

Problem 1: Low or No Yield of the Desired Product, with this compound Isolated Instead.

  • Potential Cause: This is the most definitive sign that hydrolysis has occurred. The acyl chloride has reacted with water present in your solvents, reagents, or glassware, or from exposure to the atmosphere.

  • Recommended Action:

    • Rigorous Anhydrous Technique: Before starting your reaction, ensure all glassware is thoroughly dried, either by oven-drying overnight at >120 °C or by flame-drying under an inert atmosphere (nitrogen or argon). Allow the glassware to cool to room temperature under a stream of inert gas.

    • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents from freshly opened Sure/Seal™ bottles are recommended.

    • Inert Atmosphere: Conduct the entire reaction and workup under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

    • Careful Quenching: The quenching step is a critical point where moisture can be inadvertently introduced. Consider a non-aqueous quench as detailed in the "Experimental Protocols" section.

Problem 2: Formation of a White Precipitate That Is Not Your Product.

  • Potential Cause: If your reaction involves an amine nucleophile, the hydrogen chloride (HCl) generated as a byproduct will react with the excess amine to form an insoluble amine hydrochloride salt.

  • Recommended Action:

    • Addition of a Non-Nucleophilic Base: Include a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in your reaction mixture. These bases will act as an HCl scavenger, preventing the formation of the amine hydrochloride salt and keeping your starting amine available to react. Use at least one equivalent of the scavenger base for every equivalent of the acyl chloride.

    • Purification by Washing: The desired amide product can often be separated from the amine hydrochloride salt during the workup by washing the crude product with water. The salt will dissolve in the aqueous layer, while your organic product can be extracted.

Problem 3: The Reaction Appears Sluggish or Incomplete.

  • Potential Cause: Poor solubility of either the 6-Bromo-2-chloronicotinoyl chloride or your nucleophile can lead to a slow or incomplete reaction.

  • Recommended Action:

    • Solvent Selection: Choose a solvent in which both reactants are soluble. For many amine nucleophiles, a more polar aprotic solvent like N,N-dimethylformamide (DMF) may be a better choice than less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Ensure the chosen solvent is rigorously anhydrous.

Frequently Asked Questions (FAQs)

Q1: Why is 6-Bromo-2-chloronicotinoyl chloride so much more sensitive to water than a simple alkyl acyl chloride like acetyl chloride?

A1: The increased sensitivity is due to the electronic effects of the substituted pyridine ring. The nitrogen atom in the pyridine ring, along with the bromo and chloro substituents, are strongly electron-withdrawing. This pulls electron density away from the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack by water.

Q2: Can I use an aqueous workup at all?

A2: While a completely anhydrous workup is the safest approach, a carefully executed aqueous workup can be successful if performed correctly and rapidly. The key is to first quench any remaining acyl chloride with a non-aqueous reagent (like an alcohol) before introducing water. This converts the highly reactive acyl chloride into a more stable ester. The subsequent aqueous wash is then used to remove water-soluble byproducts like amine hydrochlorides. Always work quickly and at low temperatures (0 °C) during the aqueous wash to minimize hydrolysis of your desired product, if it too is sensitive.

Q3: How should I properly quench my reaction to avoid hydrolysis?

A3: The ideal quenching agent is a dry, nucleophilic solvent that will react with the excess acyl chloride faster than any trace water. Anhydrous isopropanol or methanol are excellent choices. They react with the acyl chloride to form the corresponding isopropyl or methyl ester, which is generally stable to the subsequent workup conditions. This "traps" the reactive acyl chloride functionality.

Q4: How can I monitor the progress of my reaction if the acyl chloride is too reactive for techniques like TLC?

A4: Direct monitoring of the acyl chloride can be challenging. A reliable indirect method is to:

  • Carefully withdraw a small aliquot from the reaction mixture under an inert atmosphere.

  • Quench this aliquot in a separate vial containing a nucleophile like anhydrous methanol or benzylamine. This will rapidly convert the acyl chloride to a stable methyl ester or benzylamide.

  • Analyze the quenched sample by TLC or LC-MS. The disappearance of your starting material and the appearance of the new, less polar ester or amide spot will indicate the progress of your reaction.

Experimental Protocols

Protocol 1: Recommended Anhydrous Quenching and Workup Procedure

This protocol is designed for a reaction where 6-Bromo-2-chloronicotinoyl chloride has been reacted with a nucleophile (e.g., an amine) in an aprotic solvent like DCM or THF, in the presence of a non-nucleophilic base like triethylamine (TEA).

  • Cool the Reaction Mixture: Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice-water bath.

  • Anhydrous Quench: While maintaining an inert atmosphere, slowly add anhydrous isopropanol (10 equivalents relative to the initial amount of acyl chloride) to the reaction mixture. Stir for 15-20 minutes at 0 °C to ensure all excess 6-Bromo-2-chloronicotinoyl chloride is converted to the corresponding isopropyl ester.

  • Aqueous Wash: Transfer the quenched reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Cold 1M HCl solution (to remove excess amine and TEA).

    • Cold saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • Cold brine (to remove bulk water).

    • Perform these washes quickly to minimize contact time with the aqueous phases.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield your crude product.

Workflow Diagram: Decision-Making in Workup

G cluster_0 Post-Reaction Analysis cluster_1 Quenching Strategy cluster_2 Workup & Isolation Start Reaction Complete Check_Excess Is unreacted Acyl Chloride a concern? Start->Check_Excess Anhydrous_Quench Perform Anhydrous Quench (e.g., with Isopropanol) Check_Excess->Anhydrous_Quench Yes Aqueous_Workup Proceed to Aqueous Workup Check_Excess->Aqueous_Workup No Anhydrous_Quench->Aqueous_Workup Wash_Acid Wash with cold 1M HCl Aqueous_Workup->Wash_Acid Wash_Base Wash with cold sat. NaHCO₃ Wash_Acid->Wash_Base Wash_Brine Wash with cold Brine Wash_Base->Wash_Brine Dry_Organic Dry over Na₂SO₄ / MgSO₄ Wash_Brine->Dry_Organic Concentrate Concentrate in vacuo Dry_Organic->Concentrate Final_Product Crude Product Concentrate->Final_Product

Caption: Decision workflow for the workup of 6-Bromo-2-chloronicotinoyl chloride reactions.

Data Summary

The following table summarizes the key parameters and their impact on the stability of 6-Bromo-2-chloronicotinoyl chloride during workup.

ParameterCondition to Minimize HydrolysisRationale
Temperature Low (0 °C to room temperature)The rate of hydrolysis, like most chemical reactions, increases with temperature. Keeping the reaction and workup cool slows down the rate of unwanted hydrolysis.
Solvent Anhydrous aprotic solvents (DCM, THF, Toluene)Aprotic solvents do not have acidic protons and cannot act as nucleophiles. Ensuring they are anhydrous removes the primary reactant for hydrolysis.
Atmosphere Inert (Nitrogen or Argon)Prevents atmospheric moisture from coming into contact with the highly reactive acyl chloride.
pH of Aqueous Wash Neutral to slightly acidicWhile acidic and basic conditions can catalyze hydrolysis, a rapid wash with a dilute acid or base is often necessary to remove impurities. The key is to minimize the duration of contact.
Additives Non-nucleophilic base (TEA, DIPEA)Scavenges the HCl byproduct of the acylation reaction, preventing side reactions with amine nucleophiles.

References

Technical Support Center: Improving the Solubility of 6-Bromo-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromo-2-chloronicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and overcome solubility challenges encountered during experimental work. This guide provides in-depth, field-tested insights and protocols to ensure your reactions proceed smoothly and efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound exhibiting poor solubility in common organic solvents?

A1: The Challenge of Intrinsic Properties

This compound (CAS: 1060815-67-9) is a crystalline solid whose structure contributes to its limited solubility.[1][2] The molecule possesses a rigid, planar pyridine ring substituted with two electron-withdrawing halogen atoms (Bromo and Chloro) and a carboxylic acid group. This combination results in strong intermolecular forces, including hydrogen bonding via the carboxylic acid and dipole-dipole interactions, which lead to a stable crystal lattice. A significant amount of energy is required to overcome these forces and dissolve the compound.

Published data and empirical evidence confirm its low solubility, noting it is only slightly soluble in solvents like Dimethyl Sulfoxide (DMSO) and Chloroform.[1] This inherent low solubility is the primary hurdle in achieving homogeneous reaction conditions.

Q2: What are the recommended starting solvents for dissolving this compound?

A2: A Strategic Approach to Solvent Selection

Given its challenging solubility profile, a systematic approach to solvent selection is critical. We recommend starting with polar aprotic solvents, which are generally most effective. Gentle heating can be employed to aid dissolution, but careful temperature control is necessary to prevent degradation, especially for sensitive downstream reactions.

Table 1: Solvent Screening Guide for this compound

Solvent ClassRecommended SolventsExpected SolubilityNotes & Recommendations
Polar Aprotic Dimethyl Sulfoxide (DMSO)Slight to Moderate[1]Excellent starting point. May need gentle warming.
N,N-Dimethylformamide (DMF)Slight to ModerateOften a good alternative to DMSO.
N,N-Dimethylacetamide (DMAc)Slight to ModerateSimilar to DMF, with a higher boiling point.
Tetrahydrofuran (THF)LowMay require heating or use as a co-solvent.
Polar Protic Methanol, EthanolLowLimited utility unless used in salt form (see Q3).
Chlorinated Dichloromethane (DCM)Very LowPrimarily useful for reactions converting the acid to an acyl chloride.[3]
ChloroformSlight[1]Use with caution due to toxicity.
Aqueous WaterVery LowSolubility is negligible without pH modification.

This table is a guideline based on chemical principles and available data. Empirical testing is essential for your specific application.

Q3: My reaction requires an aqueous or protic medium. How can I dramatically increase the solubility of this compound?

A3: Leveraging Acidity Through Salt Formation

The most effective strategy for enhancing solubility in aqueous or protic systems is to convert the carboxylic acid into its corresponding carboxylate salt. This compound has a predicted pKa of approximately 1.77, making it a relatively strong acid.[1] Deprotonation with a suitable base creates a highly polar, charged carboxylate anion that is significantly more soluble in polar solvents like water or alcohols.

The diagram below outlines the chemical principle and workflow for increasing aqueous solubility.

cluster_0 Step 1: Initial State cluster_1 Step 2: Base Addition cluster_2 Step 3: Result Compound This compound (Solid Suspension) pKa ~ 1.77 Base Add Base (e.g., NaHCO₃, K₂CO₃, Et₃N) pH > pKa Compound->Base Deprotonation Salt Soluble Carboxylate Salt (Homogeneous Solution) Base->Salt Salt Formation

Caption: Acid-base chemistry to enhance aqueous solubility.

  • Preparation: Suspend 1.0 equivalent of this compound in the desired aqueous or protic solvent (e.g., water, ethanol).

  • Base Selection: Choose a base that will not interfere with subsequent reaction steps.

    • Inorganic bases: Sodium bicarbonate (NaHCO₃), Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH).

    • Organic bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA).

  • Titration: Add the selected base portion-wise (or dropwise if liquid) to the stirring suspension.

  • Dissolution: Continue adding the base until all solid material has dissolved, resulting in a clear, homogeneous solution. Monitor the pH to ensure it remains in the desired range for your reaction.

  • Usage: The resulting solution of the carboxylate salt can now be used directly in the subsequent reaction.

Trustworthiness Check: Ensure your chosen base is compatible with your reaction. For example, avoid primary or secondary amine bases if you are performing a reaction sensitive to nucleophiles.

Q4: I am performing an anhydrous reaction and cannot use bases or water. What are my options for improving solubility in aprotic solvents?

A4: A Decision-Making Framework for Anhydrous Conditions

For anhydrous reactions, such as conversion to an acyl chloride or certain coupling reactions, solubility must be achieved without pH modification. The following workflow provides a systematic approach to troubleshooting.

Start Start: Insoluble Reactant in Anhydrous Solvent Solvent Try Stronger Polar Aprotic Solvent? (e.g., DMSO, DMF, DMAc) Start->Solvent Heat Apply Gentle Heat? (e.g., 40-60 °C) Solvent->Heat If still insoluble Cosolvent Add a Co-solvent? (e.g., small % of DMSO in THF) Heat->Cosolvent If still insoluble Derivative Is conversion to a more soluble intermediate feasible? (e.g., Acyl Chloride) Cosolvent->Derivative If still insoluble Success Proceed with Reaction Derivative->Success Yes Fail Re-evaluate Synthetic Route Derivative->Fail No Protocol Protocol: Convert to Acyl Chloride (e.g., with SOCl₂ or (COCl)₂) Derivative->Protocol

Caption: Troubleshooting workflow for anhydrous reactions.

Expertise & Experience: In many synthetic routes, converting the carboxylic acid to its corresponding acyl chloride is a common and effective strategy.[3][4] This not only activates the molecule for subsequent nucleophilic attack but also often improves solubility in less polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Setup: Suspend this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst: Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq) to the mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by observing the cessation of gas evolution.

  • Workup: Remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is often of sufficient purity to be used directly in the next step.

References

Technical Support Center: Management of HCl Byproduct in Amidation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing reactions that generate a hydrogen chloride (HCl) byproduct, a common challenge in amide synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals to provide both foundational understanding and actionable troubleshooting strategies for successful amide bond formation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common conceptual questions regarding HCl management in amidation reactions, particularly those involving acyl chlorides.

Q1: Why is the HCl generated during my amidation reaction a problem?

A: When an amine nucleophile attacks an acyl chloride, a molecule of HCl is eliminated for every amide bond formed.[1][2][3] This acidic byproduct presents two primary problems:

  • Protonation of the Amine Nucleophile: Amines are basic. The generated HCl will react with any unreacted amine starting material in the flask, converting it into an ammonium salt (e.g., R-NH3+Cl-).[3][4][5] This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, effectively stopping the reaction and reducing the yield.[6][7][8]

  • Substrate/Product Degradation: For molecules containing acid-sensitive functional groups, the presence of a strong acid like HCl can lead to unwanted side reactions, such as hydrolysis or rearrangement, compromising the integrity of your target compound.[9]

To ensure the reaction proceeds to completion and to protect sensitive functionalities, the HCl must be neutralized as it is formed.[2][9]

Q2: What are the main strategies for neutralizing or removing HCl?

A: There are three primary strategies, each with its own set of advantages and applications:

  • Use of a Sacrificial Base (Acid Scavenger): This is the most common approach. A base is added to the reaction mixture to neutralize the HCl as it forms.[1][10][11] These can be organic (e.g., tertiary amines) or inorganic (e.g., carbonates).

  • Use of Excess Amine Nucleophile: If the amine starting material is inexpensive and readily available, using at least two equivalents can be effective. The first equivalent acts as the nucleophile, while the second equivalent acts as the base to scavenge the HCl.[4]

  • Biphasic (Schotten-Baumann) Conditions: The reaction is run in a two-phase system, typically an organic solvent (like dichloromethane or ether) and an aqueous base solution (like NaOH or K2CO3).[12][13] The organic starting materials and product stay in the organic layer, while the HCl byproduct reacts with the base in the aqueous layer, driving the reaction forward.[12][13]

Q3: How do I choose the right acid scavenger?

A: The ideal scavenger is a base that is strong enough to neutralize HCl but not so nucleophilic that it competes with your primary amine in reacting with the acyl chloride.

  • Tertiary Amines: Triethylamine (TEA) and diisopropylethylamine (DIPEA or Hünig's base) are very common choices.[11] They are non-nucleophilic due to steric hindrance and readily form salts with HCl that can often be removed during an aqueous workup.[14][15] Pyridine is another option, though it is less basic and can sometimes act as a nucleophilic catalyst.[10]

  • Inorganic Bases: For reactions where the resulting ammonium salt is difficult to remove, a heterogeneous inorganic base like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) can be an excellent choice.[14] These are solids that do not dissolve in many organic solvents, and they and their byproducts can be removed by simple filtration.[14][16]

  • Polymer-Supported Scavengers: These are solid-phase resins with basic functional groups (e.g., polymer-supported triethylamine or carbonate).[16][17][18] They offer the significant advantage of easy removal by filtration, which simplifies purification.[17][19]

Q4: My starting material is very precious. Can I avoid using an excess of it to scavenge HCl?

A: Absolutely. Using an excess of a valuable amine starting material is not economical. In this scenario, the best practice is to use one equivalent of your amine and add at least one equivalent of a non-nucleophilic external base, such as DIPEA or potassium carbonate.[1][20] This ensures that all of your primary amine is available to act as a nucleophile.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems related to HCl management.

Problem: My reaction has stalled, and TLC/LC-MS analysis shows a large amount of unreacted amine starting material.
  • Likely Cause: Insufficient base. The HCl generated has protonated your amine, rendering it inactive.[6][7] Even if you added one equivalent of base, it may not have been enough if your amine starting material was an HCl salt to begin with (e.g., "Alanine methyl ester hydrochloride").

  • Troubleshooting Steps:

    • Verify Stoichiometry: If your amine is a hydrochloride salt, you need two equivalents of base: one to neutralize the starting material salt and a second to scavenge the HCl produced during the reaction.[7]

    • Check Base Strength: Ensure the pKa of your chosen base's conjugate acid is high enough to effectively neutralize HCl but not so high that it causes side reactions.

    • Add More Base: If the reaction has stalled, you may be able to rescue it by adding another equivalent of a non-nucleophilic base (like DIPEA) to the mixture to free up the protonated amine.

Problem: My product is contaminated with a salt that is difficult to remove via extraction or chromatography.
  • Likely Cause: The ammonium salt formed between your tertiary amine scavenger (e.g., triethylamine) and HCl (triethylammonium chloride) has some solubility in your organic solvent or co-elutes with your product.[14][16] This is common with highly polar products.[16]

  • Troubleshooting Steps:

    • Switch to an Inorganic Base: Rerun the reaction using a solid, heterogeneous base like potassium carbonate (K2CO3).[14] After the reaction is complete, you can simply filter off the solid base and the resulting potassium chloride (KCl).

    • Use a Polymer-Supported Scavenger: Employ a resin-bound base.[16][17] At the end of the reaction, the resin (and the bound HCl) is removed by filtration, leaving a much cleaner crude product.

    • Optimize Workup: Try washing the organic layer with dilute aqueous acid (e.g., 1M HCl) to protonate any excess tertiary amine, followed by a wash with aqueous bicarbonate to remove the ammonium salt. However, this may not work if your product itself is acid or base sensitive.

Problem: I'm observing significant side product formation, suggesting my base is interfering with the reaction.
  • Likely Cause: Your base may be too nucleophilic or too strong. For example, if you use a primary or secondary amine as the base, it can compete with your desired nucleophile. A very strong base might deprotonate other acidic protons in your molecule, leading to side reactions.

  • Troubleshooting Steps:

    • Use a Sterically Hindered Base: Switch to a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine.[18] Their steric bulk prevents them from attacking the acyl chloride directly.

    • Consider Schotten-Baumann Conditions: Physically separating the base from your sensitive starting materials using a biphasic system can prevent side reactions while still effectively neutralizing the HCl.[12][13]

Section 3: Key Protocols & Methodologies

Protocol 1: General Procedure for Amidation using a Tertiary Amine Scavenger

This protocol is a standard guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic tertiary amine base (e.g., triethylamine or DIPEA, 1.5 equivalents) in a suitable anhydrous aprotic solvent (e.g., DCM, THF).[1][11][20]

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.

  • Acyl Chloride Addition: In a separate flask, dissolve the acyl chloride (1.05 - 1.2 equivalents) in the same anhydrous solvent.[20] Add this solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.[20]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[20]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.[20]

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NH4Cl. Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers sequentially with 1 M HCl (to remove excess amine), saturated NaHCO3 solution (to remove any remaining acid), and finally with brine.[20]

  • Isolation: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude amide product, which can then be purified by chromatography or recrystallization.

Section 4: Visual Guides & Decision Tools

Decision Tree for HCl Scavenger Selection

This diagram provides a logical workflow for choosing the most appropriate method for managing HCl in your amidation reaction.

ScavengerSelection Start Start: Amidation with Acyl Chloride IsAminePrecious Is amine starting material precious or complex? Start->IsAminePrecious IsProductPolar Is the final product highly polar or difficult to separate from salts? IsAminePrecious->IsProductPolar Yes UseExcessAmine Use >= 2 eq. of amine nucleophile IsAminePrecious->UseExcessAmine No IsSubstrateBaseSensitive Are starting materials or product sensitive to strong organic bases? IsProductPolar->IsSubstrateBaseSensitive No UsePolymerScavenger Use polymer-supported scavenger (e.g., PS-DIEA, PS-Carb) IsProductPolar->UsePolymerScavenger Yes UseTertiaryAmine Use 1.1-1.5 eq. of tertiary amine (e.g., TEA, DIPEA) IsSubstrateBaseSensitive->UseTertiaryAmine No UseInorganicBase Use heterogeneous inorganic base (e.g., K2CO3, NaHCO3) IsSubstrateBaseSensitive->UseInorganicBase Yes SchottenBaumann Consider Schotten-Baumann (biphasic) conditions UseInorganicBase->SchottenBaumann Alternative

Caption: Decision tree for selecting an HCl management strategy.

Mechanism of HCl Neutralization

This diagram illustrates the key steps in an amidation reaction and the critical role of the acid scavenger.

Mechanism cluster_reaction Reaction Pathway cluster_scavenging Scavenging Pathway Amine R'-NH2 (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate + HCl HCl (Byproduct) Amine->HCl can be protonated by AcylCl R-COCl (Electrophile) AcylCl->Intermediate + Product R-CONH-R' (Amide Product) Intermediate->Product -Cl- Intermediate->HCl -H+ Base Base (e.g., Et3N) (Scavenger) HCl->Base is scavenged by Salt Salt (e.g., Et3N-H+Cl-) (Neutralized Byproduct) Base->Salt + HCl

Caption: Role of a base in scavenging the HCl byproduct.

Section 5: Reference Data

Table 1: Comparison of Common HCl Scavengers
ScavengerFormulapKa (of conjugate acid)Physical FormKey AdvantagesKey Disadvantages
Triethylamine (TEA)Et3N~10.7LiquidInexpensive, common, good for most applications.Can be difficult to remove; resulting salt can be soluble in organic solvents.[14]
Diisopropylethylamine (DIPEA)i-Pr2NEt~10.7LiquidHighly sterically hindered, non-nucleophilic.[1]More expensive than TEA; can be difficult to remove.
PyridineC5H5N~5.2LiquidCan also act as a nucleophilic catalyst.Less basic than alkylamines; can be difficult to remove; toxic.
Potassium CarbonateK2CO3~10.3 (pKa2 of H2CO3)SolidInexpensive, heterogeneous (easy to filter off).Slower reaction rates due to low solubility; not suitable for highly sensitive substrates.
Sodium BicarbonateNaHCO3~10.3 (pKa2 of H2CO3)SolidMild, inexpensive, easy to remove by filtration.Weaker base, may not be sufficient for all reactions.
Polymer-Supported DIEAResin-N(i-Pr)2N/ASolid ResinExcellent for simplifying workup; just filter to remove.[17]Higher cost, lower capacity per gram than liquid bases.

Section 6: References

  • Amide Synthesis. Fisher Scientific. --INVALID-LINK--

  • Schotten–Baumann reaction. Grokipedia. --INVALID-LINK--

  • Schotten-Baumann Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Schotten–Baumann reaction. Wikipedia. --INVALID-LINK--

  • Schotten-Baumann Reaction. J&K Scientific LLC. --INVALID-LINK--

  • SiliaBond for Amide Coupling Reagents. SiliCycle. --INVALID-LINK--

  • Acyl Chlorides (A-Level). ChemistryStudent. --INVALID-LINK--

  • Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine? ResearchGate. --INVALID-LINK--

  • Solid-Supported Scavengers. Supra sciences. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem. --INVALID-LINK--

  • Amine to Amide (via Acid Chloride) - Common Organic Chemistry. commonorganicchemistry.com. --INVALID-LINK--

  • Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. Benchchem. --INVALID-LINK--

  • Amide formation from carboxylic acid derivatives. (video). Khan Academy. --INVALID-LINK--

  • Synthetic chemists: getting rid of HCl? Reddit. --INVALID-LINK--

  • Why did my amide syntesis does not work? ResearchGate. --INVALID-LINK--

  • How to prevent HCl from attacking in situ synthesized imine material? ResearchGate. --INVALID-LINK--

  • Amidation reactions. Reddit. --INVALID-LINK--

  • How can I remove the produced HCL during esterification reaction without adding base? ResearchGate. --INVALID-LINK--

  • How do I remove HCl acid from a reaction medium containing a polar compound as a product? ResearchGate. --INVALID-LINK--

  • What is the reaction between hydrochloric and amine? Quora. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Bromo-2-chloronicotinic acid. In the dynamic fields of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Halogenated nicotinic acid derivatives, such as this compound, are significant scaffolds in medicinal chemistry. Their unambiguous characterization is the bedrock upon which further research is built.

This guide provides a detailed interpretation of the predicted ¹H and ¹³C NMR spectra of this compound and presents a comparative analysis with the experimentally obtained NMR data of a structurally related compound, 2-chloronicotinic acid. This comparison will highlight the influence of the bromine substituent on the chemical environment of the pyridine ring. Furthermore, a comprehensive, field-proven protocol for the acquisition of high-quality NMR data for this class of compounds is detailed, ensuring scientific integrity and reproducibility.

Molecular Structures and Atom Numbering

For clarity throughout this guide, the following atom numbering scheme will be used for both this compound and 2-chloronicotinic acid.

Figure 1: Molecular structures and atom numbering for this compound and 2-chloronicotinic acid.

Spectroscopic Data for this compound (Predicted)

Due to the limited availability of public experimental NMR data for this compound, the following data has been generated using a highly reliable NMR prediction algorithm.[1] This serves as a robust guide for researchers in the identification and characterization of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
¹H NMR Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-48.30 - 8.45Doublet (d)³J(H4,H5) = 8.0 - 8.5
H-57.70 - 7.85Doublet (d)³J(H5,H4) = 8.0 - 8.5
COOH13.0 - 14.0Broad Singlet (br s)-
¹³C NMR Predicted Chemical Shift (δ, ppm)
C-2151.0 - 153.0
C-3126.0 - 128.0
C-4142.0 - 144.0
C-5124.0 - 126.0
C-6145.0 - 147.0
C-7 (COOH)164.0 - 166.0

Predicted using ChemAxon's NMR Predictor.[2]

Interpretation of the Predicted NMR Spectra

The predicted spectra are consistent with the structure of this compound. The presence of two electron-withdrawing halogens (Cl at C-2 and Br at C-6) and the carboxylic acid group at C-3 significantly influences the electronic environment of the pyridine ring, leading to the downfield chemical shifts of the aromatic protons and carbons.

¹H NMR Spectrum: The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to H-4 and H-5.

  • H-4: This proton is situated between the electron-withdrawing carboxylic acid group and the nitrogen atom, and is also influenced by the bromine at C-6. This environment leads to a predicted downfield chemical shift. It is expected to appear as a doublet due to coupling with H-5.

  • H-5: This proton is adjacent to the bromine-bearing carbon and is also coupled to H-4, resulting in a doublet. Its chemical shift is predicted to be slightly upfield compared to H-4.

  • COOH: The carboxylic acid proton is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, one for each carbon atom.

  • C-2 and C-6: These carbons are directly attached to the electronegative chlorine and bromine atoms, respectively, causing them to be the most deshielded of the ring carbons.

  • C-4: This carbon is positioned para to the nitrogen atom and is also influenced by the adjacent electron-withdrawing groups, resulting in a downfield chemical shift.

  • C-3 and C-5: These carbons are expected to be the most shielded of the ring carbons. C-3 is directly attached to the carboxylic acid group, while C-5 is influenced by the adjacent bromine atom.

  • C-7 (COOH): The carboxylic acid carbon is the most deshielded carbon in the molecule, appearing at the lowest field.

Comparative Analysis: 2-chloronicotinic acid

To understand the effect of the bromine substituent at the C-6 position, a comparison with the experimental NMR data of 2-chloronicotinic acid is highly instructive.

Table 2: Experimental ¹H and ¹³C NMR Data for 2-chloronicotinic acid
¹H NMR Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.24ddJ = 7.7, 2.0
H-57.56ddJ = 7.7, 4.8
H-68.57ddJ = 4.8, 2.0
COOH~14br s-
¹³C NMR Experimental Chemical Shift (δ, ppm)
C-2151.7
C-3126.8
C-4140.4
C-5123.5
C-6152.8
C-7 (COOH)165.2

¹H NMR data obtained from ChemicalBook in DMSO-d6.[3] ¹³C NMR data obtained from SpectraBase.

Discussion of Substituent Effects

The comparison of the predicted data for this compound with the experimental data for 2-chloronicotinic acid reveals the significant impact of the bromine atom at the C-6 position.

  • ¹H NMR: In 2-chloronicotinic acid, H-6 is the most downfield proton due to its proximity to the electronegative nitrogen atom. In this compound, this proton is replaced by a bromine atom. The electron-withdrawing nature of the bromine atom at C-6 in this compound is expected to further deshield the adjacent H-5 and the more distant H-4 compared to their positions in 2-chloronicotinic acid.

  • ¹³C NMR: The most notable difference is the chemical shift of C-6. In 2-chloronicotinic acid, C-6 is highly deshielded due to its proximity to the nitrogen atom. In this compound, the direct attachment of the bromine atom to C-6 will have a significant, albeit complex, effect on its chemical shift. The predicted value for C-6 in the bromo-substituted compound is in a similar downfield region, reflecting the strong deshielding effect of the halogen. The chemical shifts of the other ring carbons (C-2, C-3, C-4, and C-5) are also expected to be perturbed by the introduction of the bromine atom, with the magnitude of the change decreasing with distance.

Experimental Protocol for NMR Analysis

This section outlines a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for halogenated nicotinic acid derivatives.

G cluster_workflow NMR Data Acquisition and Analysis Workflow prep Sample Preparation setup Spectrometer Setup prep->setup acq_1h ¹H NMR Acquisition setup->acq_1h acq_13c ¹³C NMR Acquisition acq_1h->acq_13c process Data Processing acq_13c->process interpret Spectral Interpretation process->interpret

Figure 2: General workflow for NMR data acquisition and analysis.

Sample Preparation:
  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. For carboxylic acids, DMSO-d₆ is often preferred due to its ability to dissolve polar compounds and the acidic proton is often observed as a broad singlet.

  • Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be employed.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition:
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay is crucial for the quantitative observation of quaternary carbons, such as the carboxylic acid carbon.

    • Number of Scans: 1024-4096 scans, or more, may be necessary due to the low natural abundance of the ¹³C isotope and the presence of quaternary carbons.

Data Processing:
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum to obtain pure absorption line shapes.

  • Perform baseline correction to ensure a flat baseline.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Conclusion

This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopic features of this compound, supported by predicted data and a comparative analysis with the experimental data of 2-chloronicotinic acid. The detailed interpretation and standardized experimental protocol serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, facilitating the accurate and efficient characterization of this important class of molecules. The principles discussed herein are broadly applicable to the structural elucidation of other substituted heterocyclic compounds.

References

A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of 6-Bromo-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing profound insights into molecular weight and fragmentation patterns, which are critical for confirming chemical structures and identifying unknown compounds. This guide offers an in-depth analysis of the expected mass spectrum of 6-Bromo-2-chloronicotinic acid, a halogenated pyridine derivative of interest in medicinal chemistry.

While a publicly available, experimentally derived mass spectrum for this specific compound is not readily accessible, this guide leverages fundamental principles of mass spectrometry and extensive data from related molecules to provide a robust, predictive interpretation. This approach empowers researchers to anticipate and interpret their own experimental data with a higher degree of confidence.

The Structural Influence on Fragmentation: A Predictive Overview

This compound (C₆H₃BrClNO₂) possesses a molecular weight of 236.45 g/mol .[1] Its structure, featuring a pyridine ring substituted with a carboxylic acid, a bromine atom, and a chlorine atom, presents a rich tapestry for mass spectrometric fragmentation. The interplay of these functional groups dictates the fragmentation pathways under ionization.

The presence of both chlorine and bromine is a key feature. Due to the natural isotopic abundances of these halogens (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1), any fragment containing these atoms will exhibit a characteristic isotopic pattern, aiding in its identification.[2][3]

Anticipated Fragmentation Pathways

Under electron ionization (EI), the initial event is the formation of a molecular ion (M⁺•). The stability of the aromatic pyridine ring suggests that the molecular ion peak should be observable. Subsequent fragmentation is likely to proceed through several key pathways driven by the lability of the substituents.

A primary fragmentation event for carboxylic acids is the loss of the hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO).[4][5] Another common pathway is the direct loss of the entire carboxyl group (•COOH). For pyridine carboxylic acids, fragmentation can also be influenced by the nitrogen atom in the ring.[6]

The carbon-halogen bonds are also susceptible to cleavage. The relative ease of cleavage is typically I > Br > Cl > F.[3] Therefore, we can anticipate the loss of a bromine radical (•Br) or a chlorine radical (•Cl) from the molecular ion.

Based on these principles, a predicted fragmentation pathway is proposed and visualized in the diagram below.

G M [M]+• m/z 235/237/239 M_minus_OH [M-OH]+ m/z 218/220/222 M->M_minus_OH - •OH M_minus_COOH [M-COOH]+ m/z 190/192/194 M->M_minus_COOH - •COOH M_minus_Br [M-Br]+ m/z 156/158 M->M_minus_Br - •Br M_minus_Cl [M-Cl]+ m/z 200/202 M->M_minus_Cl - •Cl M_minus_OH_minus_CO [M-OH-CO]+ m/z 190/192/194 M_minus_OH->M_minus_OH_minus_CO - CO

Figure 1. Predicted fragmentation pathway for this compound.

Predicted Mass Spectrum Data

The following table summarizes the key ions anticipated in the mass spectrum of this compound. The m/z values reflect the major isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br). The isotopic peaks at M+2 and M+4 are also noted.

m/z (relative to major isotopes) Proposed Fragment Ion Neutral Loss Notes
235[C₆H₃⁷⁹Br³⁵ClNO₂]⁺•-Molecular Ion (M⁺•)
237[C₆H₃⁸¹Br³⁵ClNO₂]⁺• / [C₆H₃⁷⁹Br³⁷ClNO₂]⁺•-Isotopic peak of M⁺•
239[C₆H₃⁸¹Br³⁷ClNO₂]⁺•-Isotopic peak of M⁺•
218[C₆H₂⁷⁹Br³⁵ClNO]⁺•OHLoss of hydroxyl radical
200[C₆H₃⁷⁹BrNO₂]⁺•ClLoss of chlorine radical
190[C₅H₂⁷⁹Br³⁵ClN]⁺•COOHLoss of carboxyl group
156[C₆H₃³⁵ClNO₂]⁺•BrLoss of bromine radical

Comparative Analysis: Insights from Related Structures

To further ground our interpretation, we can compare the expected fragmentation of this compound with that of simpler, related molecules.

Compound Key Fragmentation Pathways Reference
2-Pyridinecarboxylic acid Loss of •CH₂O from the methyl ester, followed by elimination of CO.[6] The free acid shows loss of H₂O and CO₂.[7]--INVALID-LINK--[7]
6-Chloronicotinic acid Expected to show loss of •OH, CO, and •Cl. The presence of a single chlorine atom will result in a characteristic M+2 peak with a 3:1 intensity ratio.--INVALID-LINK--[8]
Halogenated Purines General fragmentation involves the loss of the halogen atom (as a radical or hydrogen halide) and cleavage of the purine ring.[2]--INVALID-LINK--

This comparative analysis reinforces our predictions. The presence of multiple halogens in our target molecule will lead to a more complex spectrum but the fundamental fragmentation patterns of the carboxylic acid and pyridine moieties are expected to be conserved.

Experimental Protocol: A Blueprint for Analysis

For researchers seeking to acquire a mass spectrum of this compound, the following protocol outlines a robust starting point.

1. Sample Preparation:

  • Dissolve a small quantity (approximately 1 mg/mL) of this compound in a suitable solvent such as methanol or acetonitrile.

  • Ensure the sample is fully dissolved to prevent clogging of the instrument's introduction system.

2. Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to accurately resolve the isotopic patterns of the bromine- and chlorine-containing fragments.

  • Electron ionization (EI) is a suitable technique for this relatively volatile and thermally stable compound. Electrospray ionization (ESI) could also be employed, likely in negative ion mode to deprotonate the carboxylic acid.

3. Mass Spectrometry Parameters (EI):

  • Ionization Energy: 70 eV (standard for creating reproducible fragmentation patterns).

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 50-350.

4. Data Analysis:

  • Identify the molecular ion peak cluster.

  • Analyze the isotopic patterns to confirm the presence of bromine and chlorine in the molecular ion and its fragments.

  • Propose fragmentation pathways based on the observed neutral losses and compare them to the predicted patterns outlined in this guide.

Figure 2. Recommended workflow for mass spectrometric analysis.

Conclusion: A Predictive Framework for Confident Analysis

This guide provides a comprehensive, predictive interpretation of the mass spectrum of this compound. By understanding the fundamental principles of fragmentation and drawing comparisons with related structures, researchers can approach the analysis of this and similar molecules with a well-grounded set of expectations. The provided experimental protocol offers a practical starting point for obtaining high-quality data. Ultimately, the synergy between predictive analysis and empirical data is the key to confident structural elucidation in the dynamic field of drug discovery and development.

References

A Comparative Guide to the Infrared (IR) Spectroscopy of 6-Bromo-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) absorption peaks of 6-Bromo-2-chloronicotinic acid. Designed for researchers and professionals in drug development, this document moves beyond a simple peak listing. It establishes a comparative framework, analyzing the vibrational characteristics of the parent molecule, nicotinic acid, and its mono-substituted analogues to logically deduce and interpret the spectrum of the target compound. This approach illuminates the distinct spectral contributions of each functional group and substituent, providing a robust methodology for structural verification.

The Principle: Why IR Spectroscopy is a Cornerstone in Structural Elucidation

Infrared (IR) spectroscopy is an indispensable technique in chemical analysis, leveraging the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes, such as stretching and bending.[1] The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint."

For a multifunctional molecule like this compound, the IR spectrum provides direct evidence for its key structural components: the carboxylic acid group, the substituted pyridine ring, and the carbon-halogen bonds. By understanding how electronic and mass effects of substituents alter these vibrational frequencies, we can confidently assign spectral peaks and confirm molecular identity.

Deconstructing the Spectrum: A Stepwise Comparative Analysis

To accurately interpret the spectrum of this compound, we will first examine the spectra of its simpler precursors. This comparative logic allows for the unambiguous assignment of vibrations by observing how peak positions shift with the addition of each substituent.

G cluster_0 Spectral Interpretation Workflow A Nicotinic Acid (Baseline Spectrum) B 2-Chloronicotinic Acid (Effect of C-Cl) A->B + Cl substituent C 6-Bromonicotinic Acid (Effect of C-Br) A->C + Br substituent D This compound (Final Synthesized Spectrum) B->D + Second Halogen C->D + Second Halogen

Figure 1: Logical workflow for interpreting the IR spectrum by comparing the parent molecule with its substituted derivatives.

The Foundation: Nicotinic Acid (Vitamin B3)

Nicotinic acid provides the fundamental spectral features of the pyridine-3-carboxylic acid core. Its spectrum is dominated by the carboxylic acid group and the aromatic pyridine ring.

  • O-H Stretch: A very broad and strong absorption band is typically observed from 2500 to 3300 cm⁻¹.[2][3][4] This breadth is a hallmark of the hydrogen-bonded carboxylic acid dimer that exists in the solid state.

  • C=O Stretch: A strong, sharp peak appears around 1710-1680 cm⁻¹.[5][6] For nicotinic acid, this is often seen near 1698 cm⁻¹.[5] Its position below 1760 cm⁻¹ confirms the presence of hydrogen bonding and conjugation with the aromatic ring.[7]

  • Pyridine Ring Stretches (C=C and C=N): Multiple bands of medium intensity appear in the 1600-1400 cm⁻¹ region.[6] For nicotinic acid, characteristic peaks are found near 1617 cm⁻¹ and 1594 cm⁻¹.[5][6]

Introducing the Substituents: Chloro and Bromo Effects

Halogen substituents influence the spectrum in two primary ways:

  • Inductive Effect: As electronegative atoms, they withdraw electron density from the ring, which can slightly increase the force constant of ring bonds, shifting C=C and C=N stretching frequencies.

  • Mass Effect: The heavier halogen atoms (Br > Cl) lead to lower frequency stretching vibrations for the C-X bond itself. These peaks appear in the fingerprint region.

  • 2-Chloronicotinic Acid: The introduction of a chlorine atom at the 2-position introduces a C-Cl stretching vibration. These are typically found in the 850-550 cm⁻¹ range.[8] The electron-withdrawing nature of chlorine can also subtly shift the C=O and ring stretching frequencies.

  • 6-Bromonicotinic Acid: The bromine atom introduces a C-Br stretching vibration, which is expected at a lower frequency than the C-Cl stretch, generally between 690-515 cm⁻¹.[8]

The Target Molecule: Predicted IR Spectrum of this compound

By combining the foundational spectrum of nicotinic acid with the known effects of chloro and bromo substituents, we can construct a detailed and reliable prediction of the key IR absorption peaks for this compound.

Figure 2: Structures of nicotinic acid and its halogenated derivatives used for comparative spectral analysis.

The following table summarizes the expected characteristic IR absorption peaks, integrating data from the parent and intermediate compounds.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale and Comparative Notes
3300 - 2500 Strong, Very BroadO-H stretch (Carboxylic Acid Dimer)This signature broad band confirms the presence of the hydrogen-bonded carboxylic acid.[3][4] Its appearance is fundamental to all four molecules in the comparison.
~1715 - 1690 StrongC=O stretch (Carboxylic Acid)Expected to be strong and sharp. The position reflects conjugation with the pyridine ring and dimerization.[7] The combined electron-withdrawing effects of Cl and Br may slightly shift this frequency compared to nicotinic acid (~1698 cm⁻¹).[5]
~1600 - 1550 MediumC=C and C=N Ring StretchThe pyridine ring vibrations are sensitive to substitution. Multiple bands are expected here.[9]
~1550 - 1400 Medium-WeakC=C and C=N Ring StretchFurther ring stretching modes. The specific pattern of peaks in this region (1600-1400 cm⁻¹) is diagnostic of the substitution pattern on the pyridine ring.[8]
~850 - 750 Medium-StrongC-Cl StretchThis peak provides clear evidence for the chlorine substituent. The typical range for aryl chlorides is 850-550 cm⁻¹.[8]
~900 - 675 StrongC-H Out-of-Plane BendingThe position of these strong bands is highly characteristic of the number of adjacent hydrogen atoms on the aromatic ring, confirming the substitution pattern.
~690 - 550 MediumC-Br StretchThis peak confirms the bromine substituent. Its lower frequency compared to the C-Cl stretch is due to the greater mass of the bromine atom.[8]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The trustworthiness of spectral data hinges on a meticulous experimental procedure. The following protocol for Fourier-Transform Infrared (FT-IR) analysis using the potassium bromide (KBr) pellet method is a self-validating standard for solid samples.

Objective: To obtain a high-resolution, low-noise FT-IR spectrum of this compound.

Materials:

  • This compound (1-2 mg)

  • Dry, IR-grade Potassium Bromide (KBr) (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR Spectrometer

Procedure:

  • Background Spectrum Acquisition: Ensure the sample compartment of the FT-IR spectrometer is empty. Acquire a background spectrum. This is a critical step to computationally subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring they do not appear as artifacts in the final sample spectrum.[1]

  • Sample Preparation:

    • Gently grind 100-200 mg of dry KBr in the agate mortar to a fine powder. This minimizes scattering of IR radiation.

    • Add 1-2 mg of the this compound sample to the mortar.

    • Thoroughly grind the mixture for 1-2 minutes until it is a homogenous, fine powder. Inadequate mixing will result in a poor-quality spectrum.

  • Pellet Formation:

    • Transfer a portion of the sample-KBr mixture into the die of a pellet press.

    • Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. An opaque or cloudy pellet indicates poor mixing or insufficient pressure and will result in a noisy, sloping baseline.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • To improve the signal-to-noise ratio, co-add a sufficient number of scans (e.g., 16 or 32).[1]

  • Data Processing: The spectrometer's software will perform a Fourier transform on the raw data (the interferogram) to generate the final spectrum. The background is automatically subtracted. Label the significant peaks with their wavenumbers for analysis.

Conclusion

The IR spectrum of this compound is uniquely defined by a combination of features. The unmistakable broad O-H and strong C=O stretching bands confirm the carboxylic acid moiety. The specific pattern of vibrations in the 1600-1400 cm⁻¹ region, coupled with the strong out-of-plane C-H bending bands, corroborates the trisubstituted pyridine ring. Finally, the presence of distinct absorption bands in the lower fingerprint region for C-Cl and C-Br stretches provides definitive evidence for both halogen substituents. By using the comparative analytical approach outlined in this guide, researchers can confidently verify the structure of this and other complex substituted aromatic compounds.

References

A Comparative Guide to the Reactivity of 6-Bromo-2-chloronicotinic Acid and 2,6-Dichloronicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the functionalization of pyridine scaffolds is a cornerstone of molecular design. Dihalonicotinic acids, in particular, serve as versatile building blocks for introducing molecular complexity. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 6-Bromo-2-chloronicotinic acid and 2,6-dichloronicotinic acid. This analysis, supported by established chemical principles and experimental data from analogous systems, aims to inform strategic decisions in synthetic route development.

At a Glance: Structural and Electronic Differences

The reactivity of these two molecules is fundamentally dictated by the nature and position of the halogen substituents on the pyridine ring.

CompoundStructureKey Features
This compound Contains two different halogens, offering inherent differential reactivity. The C-Br bond is weaker than the C-Cl bond.
2,6-Dichloronicotinic acid Contains two identical halogens, leading to competitive reactivity at the 2- and 6-positions.

The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the presence of the electron-withdrawing carboxylic acid and halogen substituents. This electron deficiency makes the ring susceptible to nucleophilic attack, a key reaction pathway for these substrates.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are pivotal for forming carbon-carbon bonds. The reactivity of halopyridines in these reactions is predominantly governed by the carbon-halogen (C-X) bond strength.[1]

The generally accepted order of reactivity for halogens is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for weaker bonds.

Bond TypeAverage Bond Dissociation Energy (kJ/mol)
C-Cl339 - 346
C-Br276 - 290

Data sourced from multiple chemistry resources.[1]

This disparity in bond energy is the primary determinant of the differential reactivity between our two compounds of interest.

This compound: Inherent Regioselectivity

For this compound, the significant difference in bond strength between the C-Br and C-Cl bonds provides a basis for predictable regioselectivity. The weaker C-Br bond at the 6-position is expected to undergo oxidative addition with the palladium catalyst much more readily than the stronger C-Cl bond at the 2-position. This allows for selective functionalization at the 6-position while leaving the 2-chloro substituent intact for subsequent transformations.

This inherent selectivity is a significant advantage in multistep syntheses, as it often eliminates the need for protecting groups or complex reaction tuning to differentiate between the two halogenated sites.

2,6-Dichloronicotinic acid: A Matter of Control

In contrast, 2,6-dichloronicotinic acid possesses two identical C-Cl bonds at the electronically distinct 2- and 6-positions. While both positions are activated towards oxidative addition, achieving selective monofunctionalization can be challenging and often results in mixtures of mono- and di-substituted products.

However, a fascinating aspect of the reactivity of 2,6-dichloronicotinic acid is the ability to use the carboxylic acid moiety as a tunable directing group. Research has shown that the carboxylate anion can influence the regioselectivity of cross-coupling reactions, allowing for the selective synthesis of either 2- or 6-substituted nicotinic acids under different reaction conditions.[2] This provides a level of synthetic flexibility that is not inherently present in the bromo-chloro analogue.

Suzuki_Coupling_Comparison cluster_0 This compound cluster_1 2,6-Dichloronicotinic acid A This compound B 6-Aryl-2-chloronicotinic acid A->B Pd Catalyst, Arylboronic acid Preferential reaction at C6 (C-Br) C 2,6-Dichloronicotinic acid D 2-Aryl-6-chloronicotinic acid C->D Pd Catalyst, Arylboronic acid Condition A (Directing effect) E 6-Aryl-2-chloronicotinic acid C->E Pd Catalyst, Arylboronic acid Condition B (Directing effect)

Caption: Comparative Suzuki-Miyaura coupling pathways.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another critical transformation for these substrates. In this reaction, a nucleophile displaces a halide on the aromatic ring. The pyridine ring's electron-deficient nature facilitates this reaction, particularly when electron-withdrawing groups are present.[3][4]

The positions ortho and para to the nitrogen atom (C2/C6 and C4) are particularly activated for nucleophilic attack because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.

This compound

In this compound, both the 2- and 6-positions are activated for SNAr. The relative reactivity will depend on a combination of factors, including the nature of the nucleophile and the leaving group ability of the halogens. While bromide is a better leaving group in many contexts due to the weaker C-Br bond, the electronic activation at the 2-position, being directly adjacent to the nitrogen, is very strong. The outcome of a competitive SNAr reaction on this substrate would likely be highly dependent on the specific reaction conditions and the nucleophile employed.

2,6-Dichloronicotinic acid

For 2,6-dichloronicotinic acid, both chloro groups are at activated positions. Similar to cross-coupling reactions, achieving selective mono-substitution via SNAr can be challenging and may require careful control of stoichiometry and reaction conditions to avoid the formation of di-substituted products.

Caption: Generalized SNAr mechanism on a dihalonicotinic acid.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and may require optimization for specific substrates and boronic acids.

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the dihalonicotinic acid (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if required, a ligand (e.g., SPhos, XPhos, 2-10 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Summary and Conclusion

The choice between this compound and 2,6-dichloronicotinic acid as a synthetic intermediate will largely depend on the desired synthetic strategy.

  • This compound is the substrate of choice when a predictable and inherent regioselectivity is required. The greater reactivity of the C-Br bond at the 6-position allows for straightforward, selective functionalization in palladium-catalyzed cross-coupling reactions.

  • 2,6-Dichloronicotinic acid offers a different kind of synthetic utility. While selective monofunctionalization can be more challenging due to the presence of two identical halogens, the ability to direct substitution to either the 2- or 6-position through the influence of the carboxylic acid group provides a unique level of synthetic control.[2]

Ultimately, a thorough understanding of the electronic and steric factors governing the reactivity of these dihalonicotinic acids is paramount for the efficient and strategic construction of complex molecules in drug discovery and development.

References

A Senior Application Scientist's Guide to Alternatives for 6-Bromo-2-chloronicotinic Acid in Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. 6-Bromo-2-chloronicotinic acid is a versatile and widely utilized intermediate, prized for its differentiated reactivity at the C2 and C6 positions. This guide provides an in-depth technical comparison of viable alternatives to this scaffold, focusing on their performance in palladium-catalyzed cross-coupling reactions. The insights and data presented herein are designed to empower chemists to make informed decisions when designing and executing complex synthetic routes.

The Strategic Value of Differentiated Halogen Reactivity

This compound is a valuable building block due to the distinct reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making it more susceptible to oxidative addition to a Pd(0) catalyst. This inherent difference allows for selective functionalization at the C6 position, leaving the C2 chloro substituent available for subsequent transformations. This sequential, regioselective approach is a cornerstone of modern synthetic strategy, enabling the controlled construction of highly substituted pyridine cores.

However, the choice of starting material is not always straightforward. Factors such as cost, availability, and the specific electronic and steric requirements of a target molecule may necessitate the consideration of alternatives. This guide will explore these alternatives, comparing their performance in the two most common and impactful cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Head-to-Head Comparison in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The choice of halogen on the nicotinic acid scaffold significantly impacts the reaction conditions required and the expected yields.

Halogenated Alternatives

The most direct alternatives to this compound are other dihalogenated nicotinic acids. The reactivity of these compounds is primarily governed by the carbon-halogen bond strength, which follows the trend C-I > C-Br > C-Cl.

Starting MaterialTypical Reaction ConditionsExpected Yield (C6-Arylation)Remarks
This compound Ester Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-90 °CGood to ExcellentStandard, reliable conditions. Selective reaction at the C-Br bond is readily achieved.
2,6-Dichloronicotinic Acid Ester Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100-110 °CModerate to GoodRequires more forcing conditions and often more sophisticated catalyst systems (e.g., with bulky, electron-rich phosphine ligands) to activate the C-Cl bond. Selectivity can be an issue.[1]
6-Bromo-2-iodonicotinic Acid Ester Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, RT to 60 °CExcellentThe C-I bond is highly reactive, allowing for very mild reaction conditions. However, the starting material is generally less common and more expensive. Selective reaction at the C-I bond is highly favored.
6-Bromo-2-fluoronicotinic Acid Not typically used in Suzuki couplingPoor to No ReactionThe C-F bond is generally unreactive in palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of Methyl 6-bromo-2-chloronicotinate

  • To a reaction vessel, add methyl 6-bromo-2-chloronicotinate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) under the inert atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_Reagents Reagent Assembly cluster_Reaction Reaction Execution cluster_Workup Workup & Purification Start Methyl 6-bromo-2-chloronicotinate, Arylboronic Acid, Base Inert Purge with Inert Gas Start->Inert Solvent Add Degassed Dioxane/Water Inert->Solvent Catalyst Add Pd(PPh₃)₄ Solvent->Catalyst Heat Heat to 90°C, Monitor Progress Catalyst->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product Methyl 2-chloro-6-aryl-nicotinate Purify->Product

Suzuki-Miyaura Experimental Workflow
Sulfonyloxy Analogs: A Non-Halogen Alternative

Aryl triflates and other sulfonate esters are excellent alternatives to halides in Suzuki-Miyaura couplings. They can be readily prepared from the corresponding hydroxypyridines. A 6-bromo-2-(trifluoromethanesulfonyloxy)nicotinate would be expected to show high reactivity at the C2 position, offering an inverted regioselectivity compared to 6-bromo-2-chloronicotinate.

Starting MaterialTypical Reaction ConditionsExpected Yield (C2-Arylation)Remarks
Methyl 6-bromo-2-(trifluoromethanesulfonyloxy)nicotinate Pd(OAc)₂, PCy₃, K₃PO₄, Toluene, RT to 80 °CGood to ExcellentThe triflate group is a highly effective leaving group, often more reactive than bromide. This allows for selective arylation at the C2 position.[2]

A Comparative Look at Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial for the synthesis of many pharmaceuticals. Similar to the Suzuki coupling, the reactivity of the halogenated nicotinic acid is a key determinant of the reaction's success.

Halogenated Alternatives

The principles of C-X bond reactivity observed in Suzuki couplings generally apply to Buchwald-Hartwig aminations.

Starting MaterialTypical Reaction ConditionsExpected Yield (C6-Amination)Remarks
This compound Ester Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °CGood to ExcellentSelective amination at the C6 position is well-established, as demonstrated in analogous systems like 6-bromo-2-chloroquinoline.[3][4]
2,6-Dichloronicotinic Acid Ester Pd₂(dba)₃, RuPhos, NaOtBu, Dioxane, 110 °CModerate to GoodRequires more specialized and often more expensive ligands to achieve efficient coupling at the C-Cl bond.[5]
6-Bromo-2-iodonicotinic Acid Ester Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 80-100 °CExcellentThe high reactivity of the C-I bond allows for milder conditions and generally higher yields for C-N bond formation at the C2 position.

Experimental Protocol: Regioselective Buchwald-Hartwig Amination of Methyl 6-bromo-2-chloronicotinate

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv) to a reaction vessel.

  • Add methyl 6-bromo-2-chloronicotinate (1.0 equiv) and the desired amine (1.2 equiv).

  • Add anhydrous toluene.

  • Seal the vessel and heat to 110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[6][7]

Buchwald_Hartwig_Pathway Start Methyl 6-bromo-2-chloronicotinate Intermediate Selectiv C-Br Oxidative Addition Start->Intermediate Amine R₂NH Amine->Intermediate Catalyst Pd(0) Catalyst + Ligand, Base Catalyst->Intermediate Product Methyl 2-chloro-6-(dialkylamino)nicotinate Intermediate->Product Reductive Elimination

Buchwald-Hartwig Amination Pathway

Exploring Beyond Halogens: Bioisosteres and C-H Functionalization

For drug discovery programs, exploring alternatives that modulate physicochemical properties can be highly beneficial. Bioisosteric replacement is a powerful strategy in this regard.

Bioisosteric Alternatives

Bioisosteres are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological properties. For nicotinic acid, a common bioisostere is pyridazine-3-carboxylic acid.

BioisostereSynthetic UtilityRemarks
Pyridazine-3-carboxylic Acid Derivatives Can be synthesized and functionalized using similar cross-coupling methodologies.[8][9][10]The introduction of an additional nitrogen atom can significantly alter properties like pKa, solubility, and metabolic stability, offering a valuable tool for lead optimization.[8]
C-H Functionalization: A Halogen-Free Approach

Direct C-H functionalization is an increasingly powerful strategy in organic synthesis that avoids the need for pre-installed halogen atoms. While still a developing area for this specific scaffold, C-H arylation of 6-halonicotinic acids at other positions on the ring could offer novel synthetic routes. This approach can provide access to isomers that are difficult to obtain through traditional cross-coupling of dihalo precursors.[11][12][13]

Conclusion and Future Outlook

This compound remains a highly valuable and versatile building block in synthetic chemistry due to its well-defined and predictable regioselectivity in cross-coupling reactions. However, a thorough understanding of the available alternatives is crucial for any drug development professional or research scientist.

  • 2,6-Dichloronicotinic acid offers a more cost-effective, albeit less reactive, alternative that may require more specialized catalytic systems.

  • Iodo-containing analogs provide enhanced reactivity, allowing for milder reaction conditions, but at a higher cost and with potentially lower availability.

  • Sulfonyloxy derivatives present a viable non-halogen alternative, offering a different regioselectivity profile.

  • Bioisosteres and C-H functionalization represent cutting-edge strategies that can provide access to novel chemical space and improved physicochemical properties.

The choice of the optimal building block will always be a multifactorial decision, balancing reactivity, cost, availability, and the specific goals of the synthetic campaign. This guide provides the foundational knowledge and comparative data to empower chemists to make the most strategic choices for their research.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Nicotinic Acids: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotinic acids and their derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic synthesis of these pyridine-3-carboxylic acid frameworks is therefore a critical endeavor in drug discovery and development. This guide provides an in-depth, objective comparison of various synthetic pathways to substituted nicotinic acids, moving beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices. We will explore both classical ring-forming strategies and modern functionalization techniques, supported by experimental data, to empower researchers in selecting the optimal synthetic route for their target molecules.

Choosing Your Path: An Overview of Synthetic Strategies

The synthesis of substituted nicotinic acids can be broadly categorized into two main approaches: de novo synthesis, which involves the construction of the pyridine ring, and the functionalization of a pre-existing pyridine or nicotinic acid core. The choice between these strategies is dictated by the desired substitution pattern, required scale, availability of starting materials, and tolerance for specific reaction conditions.

Synthetic_Approaches Target Nicotinic Acid Target Nicotinic Acid De Novo Synthesis De Novo Synthesis Target Nicotinic Acid->De Novo Synthesis Core Functionalization Core Functionalization Target Nicotinic Acid->Core Functionalization Guareschi-Thorpe Guareschi-Thorpe De Novo Synthesis->Guareschi-Thorpe Bohlmann-Rahtz Bohlmann-Rahtz De Novo Synthesis->Bohlmann-Rahtz Hantzsch Synthesis Hantzsch Synthesis De Novo Synthesis->Hantzsch Synthesis Oxidation of Alkylpyridines Oxidation of Alkylpyridines Core Functionalization->Oxidation of Alkylpyridines C-H Functionalization C-H Functionalization Core Functionalization->C-H Functionalization Cross-Coupling Cross-Coupling Core Functionalization->Cross-Coupling

Figure 1: High-level overview of synthetic strategies to substituted nicotinic acids.

I. De Novo Synthesis: Building the Pyridine Core

Classical named reactions that construct the pyridine ring from acyclic precursors offer a powerful way to access highly substituted nicotinic acid derivatives. These methods often provide a high degree of complexity in a single transformation.

The Guareschi-Thorpe Condensation: A Versatile Route to 3-Cyanopyridones

The Guareschi-Thorpe condensation is a multicomponent reaction that typically involves the condensation of a β-dicarbonyl compound, a cyanoacetate or cyanoacetamide, and an ammonia source.[1][2][3] This method is particularly valuable as it directly installs a cyano group at the 3-position, which can be readily hydrolyzed to the desired carboxylic acid functionality of nicotinic acid.

Mechanism and Rationale: The reaction proceeds through a series of condensations and cyclization. The use of ammonium carbonate is advantageous as it serves as both the nitrogen source for the pyridine ring and as a mild, buffered catalyst.[1][3] This avoids the need for harsh basic or acidic conditions that could compromise sensitive functional groups on the starting materials.

Guareschi-Thorpe_Mechanism β-Dicarbonyl β-Dicarbonyl Knoevenagel Condensation Knoevenagel Condensation β-Dicarbonyl->Knoevenagel Condensation Cyanoacetamide Cyanoacetamide Cyanoacetamide->Knoevenagel Condensation Ammonia Ammonia Michael Addition Michael Addition Ammonia->Michael Addition Knoevenagel Condensation->Michael Addition Cyclization/Dehydration Cyclization/Dehydration Michael Addition->Cyclization/Dehydration 3-Cyano-2-pyridone 3-Cyano-2-pyridone Cyclization/Dehydration->3-Cyano-2-pyridone Hydrolysis Hydrolysis 3-Cyano-2-pyridone->Hydrolysis Substituted Nicotinic Acid Substituted Nicotinic Acid Hydrolysis->Substituted Nicotinic Acid

Figure 2: Mechanistic workflow of the Guareschi-Thorpe synthesis and subsequent hydrolysis.

Advantages:

  • Direct introduction of a nitrile group at the 3-position.

  • Inexpensive and readily available starting materials.[3]

  • User-friendly and can be performed under environmentally benign aqueous conditions.[3]

Limitations:

  • Typically yields 2-pyridone or 2-hydroxypyridine derivatives.

  • The subsequent hydrolysis of the nitrile requires acidic or basic conditions, which may not be suitable for all substrates.

The Bohlmann-Rahtz Pyridine Synthesis: A Convergent Approach

The Bohlmann-Rahtz synthesis offers a pathway to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone.[4][5][6] By choosing an enamine with a substituent that can be converted to a carboxylic acid (e.g., an ester), this method can be adapted for the synthesis of nicotinic acid derivatives.

Mechanism and Rationale: The reaction proceeds in two main stages: a Michael addition of the enamine to the ethynylketone to form an aminodiene intermediate, followed by a heat-induced cyclodehydration.[4][6] The initial reaction is often carried out at a lower temperature, and the intermediate can sometimes be isolated. The subsequent cyclization requires higher temperatures to facilitate the necessary E/Z isomerization for ring closure.[4] The use of acid catalysis can significantly lower the temperature required for the cyclodehydration step, allowing for a one-pot procedure.[7]

Bohlmann-Rahtz_Mechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclodehydration Enamine Enamine Aminodiene Intermediate Aminodiene Intermediate Enamine->Aminodiene Intermediate Ethynylketone Ethynylketone Ethynylketone->Aminodiene Intermediate Isomerization Isomerization Aminodiene Intermediate->Isomerization Cyclization Cyclization Isomerization->Cyclization Dehydration Dehydration Cyclization->Dehydration Substituted Pyridine Substituted Pyridine Dehydration->Substituted Pyridine

Figure 3: Two-stage mechanism of the Bohlmann-Rahtz pyridine synthesis.

Advantages:

  • High convergence, building a complex core in one or two steps.[8]

  • Good control over the substitution pattern.

  • Modifications allow for one-pot syntheses under milder conditions.[7][9]

Limitations:

  • Traditionally requires high temperatures for the cyclodehydration step.[4][6]

  • The substitution pattern is limited to 2,3,6-trisubstitution.[4]

  • The availability of the required enamine and ethynylketone starting materials can be a limitation.

II. Core Functionalization: Modifying the Pyridine Ring

For many applications, it is more efficient to start with a pre-formed, readily available pyridine derivative and introduce the desired functionality.

Oxidation of Substituted 3-Picolines

One of the most direct and industrially relevant methods for the synthesis of nicotinic acids is the oxidation of 3-picoline (3-methylpyridine) and its derivatives.[5][10] This approach is attractive due to the low cost and availability of picolines.

Mechanism and Rationale: The oxidation can be achieved using various oxidizing agents, including nitric acid, potassium permanganate, or catalytic oxygen with a heterogeneous catalyst.[11] The choice of oxidant and reaction conditions is crucial to achieve high selectivity for the carboxylic acid without over-oxidation or degradation of the pyridine ring.[12] For example, vapor-phase oxidation over a Cr0.5Al0.5VO4 catalyst has shown high yields and selectivities.[4] The addition of water to the reaction mixture can enhance the yield of nicotinic acid.[4]

Picoline_Oxidation_Workflow Substituted 3-Picoline Substituted 3-Picoline Reaction Reaction Substituted 3-Picoline->Reaction Oxidizing Agent Oxidizing Agent Oxidizing Agent->Reaction Purification Purification Reaction->Purification Substituted Nicotinic Acid Substituted Nicotinic Acid Purification->Substituted Nicotinic Acid

Figure 4: General workflow for the oxidation of 3-picoline to nicotinic acid.

Advantages:

  • Atom-economical, especially with catalytic oxygen.

  • Scalable and industrially viable.[10]

  • Direct conversion of a simple starting material to the final product.

Limitations:

  • Often requires harsh reaction conditions (high temperature and pressure).

  • Can generate significant waste, particularly with stoichiometric oxidants like nitric acid.[11]

  • The substrate scope may be limited by the stability of other functional groups to the oxidative conditions.

Modern Catalytic Approaches: C-H Functionalization and Cross-Coupling

Recent advances in transition-metal catalysis have opened up new avenues for the synthesis of substituted nicotinic acids with high precision and efficiency.

The direct carboxylation of a C-H bond on the pyridine ring with CO2 is a highly attractive, atom-economical strategy.[13][14][15] This approach avoids the need for pre-functionalized substrates. Recent developments have shown promise in achieving regioselective carboxylation. For instance, an electrochemical approach allows for selective C4 or C5 carboxylation by simply changing the electrochemical reactor setup.[14][15]

Advantages:

  • High atom economy, utilizing CO2 as a C1 source.[15]

  • Avoids pre-functionalization of the pyridine ring.

  • Can offer high regioselectivity under optimized conditions.[14]

Limitations:

  • Can be challenging to control regioselectivity.

  • May require specialized equipment, such as in electrochemical methods.[14]

  • The substrate scope and functional group tolerance are still under active investigation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl substituents onto a nicotinic acid scaffold.[8] This is typically achieved by using a halogenated nicotinic acid derivative (e.g., a bromo- or chloronicotinic acid) and coupling it with a boronic acid or ester.

Mechanism and Rationale: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the halonicotinic acid, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and preventing catalyst deactivation.

Suzuki_Coupling_Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-Ar' Aryl-Pd(II)-Ar' Transmetalation->Aryl-Pd(II)-Ar' Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0) Coupled Product Coupled Product Reductive Elimination->Coupled Product Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-Ar'->Reductive Elimination Aryl Halide Aryl Halide Aryl Halide->Oxidative Addition Boronic Acid Boronic Acid Boronic Acid->Transmetalation

Figure 5: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Advantages:

  • Excellent functional group tolerance.[8]

  • Mild reaction conditions.[8]

  • Wide availability of boronic acids allows for the introduction of a diverse range of substituents.[8]

Limitations:

  • Requires a pre-halogenated nicotinic acid derivative.[8]

  • The pyridine nitrogen can sometimes coordinate to the palladium catalyst, potentially inhibiting the reaction.[8]

Quantitative Comparison of Synthetic Pathways

The following table provides a comparative summary of typical reaction conditions and yields for the synthesis of nicotinic acid and its derivatives via the discussed pathways. It is important to note that yields are highly substrate-dependent and the conditions listed are representative examples.

Synthetic PathwayStarting MaterialsKey Reagents/CatalystsTypical ConditionsYield RangeReference(s)
Guareschi-Thorpe β-Dicarbonyl, Cyanoacetamide, Ammonium Carbonate(NH4)2CO3Aqueous ethanol, 80 °CHigh[3]
Bohlmann-Rahtz Enamine, EthynylketoneAcetic acid or Amberlyst-15Toluene/AcOH, 50-160 °C65-95%[4][7]
Oxidation of 3-Picoline 3-PicolineHNO3 or O2 with catalyst (e.g., V2O5/TiO2)High temp. (165-350 °C), high pressure31-91%[11]
Direct C-H Carboxylation Pyridine derivative, CO2Electrochemical cell or photocatalystRoom temperature, 1 atm CO2Moderate[13]
Suzuki-Miyaura Coupling Halonicotinic acid, Arylboronic acidPd catalyst (e.g., Pd(PPh3)4), base (e.g., K3PO4)DMF, 80-100 °CGood-Exc.[8]

Experimental Protocols

Protocol 1: Guareschi-Thorpe Synthesis of a 3-Cyano-2-pyridone Derivative

This protocol is adapted from an advanced, eco-friendly procedure.[3]

  • Reaction Setup: In a round-bottom flask, combine the β-dicarbonyl compound (1 mmol), cyanoacetamide (1 mmol), and ammonium carbonate (1-2 mmol).

  • Solvent Addition: Add a 1:1 mixture of water and ethanol (e.g., 10 mL).

  • Reaction: Heat the mixture to 80 °C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. Wash the solid with cold water/ethanol and dry.

  • Hydrolysis: The resulting 3-cyano-2-pyridone can be hydrolyzed to the corresponding nicotinic acid derivative by heating with aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH).

Protocol 2: Oxidation of 3-Picoline to Nicotinic Acid

This protocol is a general representation of a laboratory-scale oxidation.[11]

  • Reaction Setup: In a high-pressure reactor (autoclave), place 3-picoline and the oxidizing agent (e.g., nitric acid). Caution: This reaction can be highly exothermic and generate corrosive gases. It should only be performed by trained personnel with appropriate safety precautions.

  • Reaction: Seal the reactor and heat to the desired temperature (e.g., 180 °C). The reaction is typically run for several hours.

  • Work-up: After cooling, carefully vent the reactor. The crude nicotinic acid can be isolated by crystallization, often after adjusting the pH of the reaction mixture.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain pure nicotinic acid.

Protocol 3: Suzuki-Miyaura Coupling of a Bromonicotinic Acid Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling.[8]

  • Reaction Setup: To a dry Schlenk flask, add the bromonicotinic acid derivative (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a base (e.g., K3PO4, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., DMF) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with water and acidify with HCl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Conclusion

The synthesis of substituted nicotinic acids is a mature field with a rich diversity of available methodologies. Classical ring-forming reactions like the Guareschi-Thorpe and Bohlmann-Rahtz syntheses provide powerful tools for constructing complex pyridine cores. For simpler derivatives or large-scale production, the oxidation of 3-picolines remains a viable, albeit often harsh, option. Modern transition-metal-catalyzed methods, including direct C-H carboxylation and cross-coupling reactions, offer unparalleled efficiency, selectivity, and functional group tolerance, enabling the late-stage functionalization of complex molecules.

As a senior application scientist, I advise that the optimal choice of synthetic pathway is not a one-size-fits-all decision. It requires a careful analysis of the target molecule's substitution pattern, the desired scale of the synthesis, and the available starting materials and equipment. By understanding the underlying principles, advantages, and limitations of each method presented in this guide, researchers can make informed decisions to design and execute efficient and effective synthetic strategies for novel nicotinic acid derivatives.

References

HPLC and LC-MS methods for analyzing the purity of 6-Bromo-2-chloronicotinic acid.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide to HPLC and LC-MS Methods for the Purity Analysis of 6-Bromo-2-chloronicotinic Acid

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. The compound this compound is a key building block in the synthesis of various pharmaceutical agents. Its impurity profile can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive purity analysis of this critical intermediate. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide your analytical strategy.

The Analytical Imperative: Why Purity Matters for this compound

This compound is a halogenated pyridine derivative. Impurities can arise from its synthesis, such as residual starting materials (e.g., 6-hydroxynicotinic acid derivatives), byproducts from bromination or chlorination steps, or subsequent degradation.[1] Regulatory bodies like the ICH have stringent guidelines on the identification and quantification of impurities in drug substances.[2][3] Therefore, robust and reliable analytical methods are paramount.

The two primary workhorses for purity assessment in the pharmaceutical industry are HPLC and LC-MS. While both leverage liquid chromatography for separation, their detection principles differ significantly, offering complementary strengths.

High-Performance Liquid Chromatography (HPLC-UV): The Gold Standard for Quantification

HPLC with a UV detector is the cornerstone of quality control for its robustness, precision, and cost-effectiveness.[4] It excels at quantifying known impurities and determining the overall purity of a sample based on area percent.

The Rationale Behind Method Design for HPLC-UV

The goal is to develop a method that separates the main component, this compound, from all potential process-related impurities and degradation products. Given the polar, ionizable nature of the analyte (a carboxylic acid and a pyridine ring), reversed-phase HPLC is the logical choice.[5][6]

  • Stationary Phase: A C18 column is the universal starting point for reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules.[4]

  • Mobile Phase: A gradient of a weak acid in water and an organic solvent like acetonitrile is typical. The acid (e.g., formic acid or phosphoric acid) serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[5] Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.

  • Detection: The pyridine ring in this compound contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is superior to a simple UV detector as it provides spectral data, which can help in peak tracking and assessing peak purity.

Experimental Workflow: HPLC-UV Purity Method

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample 1. Prepare Sample (1 mg/mL in Diluent) prep_mpA 2. Prepare Mobile Phase A (e.g., 0.1% H3PO4 in H2O) prep_mpB 3. Prepare Mobile Phase B (Acetonitrile) equilibrate 4. Equilibrate C18 Column prep_mpB->equilibrate System Setup inject 5. Inject Sample (10 µL) equilibrate->inject separate 6. Gradient Elution Separation inject->separate detect 7. UV/PDA Detection separate->detect integrate 8. Integrate Peaks detect->integrate Chromatogram calculate 9. Calculate Purity (% Area) integrate->calculate report 10. Generate Report calculate->report

Caption: HPLC-UV workflow for purity analysis.

Detailed Protocol: HPLC-UV Method

1. Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column for good resolution and efficiency.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidifier to ensure consistent ionization state and good peak shape for the acidic analyte.[5]
Mobile Phase B Acetonitrile Common organic modifier with good UV transparency.
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B A shallow gradient ensures separation of closely eluting impurities.
Flow Rate 1.0 mL/min Typical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 254 nm Wavelength where pyridine derivatives often show strong absorbance.

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

2. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. System Suitability: Before sample analysis, inject a standard solution to verify the system's performance. System suitability parameters are governed by pharmacopeial guidelines like USP <621>.[7][8][9]

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000 for the main peak.

  • Reproducibility: Relative Standard Deviation (%RSD) of peak areas from replicate injections should be ≤ 2.0%.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Identification

While HPLC-UV is excellent for quantification, it provides limited structural information. An unknown peak in the chromatogram is just a peak. This is where LC-MS becomes indispensable. It combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[10][11] For impurity profiling, LC-MS is crucial for identifying unknown impurities and confirming the identity of known ones, which is a regulatory expectation.[12]

The Rationale Behind Method Design for LC-MS

The primary consideration when adapting an HPLC method to LC-MS is the volatility of the mobile phase additives. Non-volatile buffers like phosphate will precipitate in and damage the mass spectrometer source.[12]

  • Mobile Phase Modification: The non-volatile phosphoric acid from the HPLC-UV method must be replaced with a volatile acid, such as formic acid or acetic acid.[12] These additives are compatible with electrospray ionization (ESI), the most common ionization technique for this type of molecule.

  • Ionization Mode: this compound has a carboxylic acid group, which readily loses a proton, and a pyridine nitrogen, which can gain a proton. Therefore, it can be detected in both negative ESI mode ([M-H]⁻) and positive ESI mode ([M+H]⁺). Both should be screened during development, though negative mode is often more sensitive for carboxylic acids.

  • High-Resolution Mass Spectrometry (HRMS): Using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) provides highly accurate mass measurements.[12] This allows for the determination of the elemental composition of an impurity, which is a powerful tool for structural elucidation.[10]

Experimental Workflow: LC-MS Impurity Identification

LCMS_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep_sample 1. Prepare Sample (0.1 mg/mL in Diluent) prep_mpA 2. Prepare Volatile MP A (0.1% Formic Acid in H2O) prep_mpB 3. Prepare Volatile MP B (0.1% Formic Acid in ACN) equilibrate 4. Equilibrate C18 Column prep_mpB->equilibrate System Setup inject 5. Inject Sample equilibrate->inject separate 6. Gradient Separation inject->separate ionize 7. ESI Ionization separate->ionize analyze 8. Mass Analysis (MS1 Scan) ionize->analyze fragment 9. MS/MS Fragmentation analyze->fragment Precursor Ion Selection extract_ion 10. Extract Ion Chromatograms fragment->extract_ion Mass Spectra propose_formula 11. Propose Formula (from Accurate Mass) extract_ion->propose_formula elucidate 12. Elucidate Structure (from Fragments) propose_formula->elucidate

Caption: LC-MS workflow for impurity identification.

Detailed Protocol: LC-MS Method

1. LC-MS Conditions:

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µm Smaller ID and particle size for higher sensitivity and compatibility with MS flow rates.
Mobile Phase A 0.1% Formic Acid in Water Volatile acidifier compatible with ESI-MS.[12]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Volatile organic modifier.
Gradient (Scaled from HPLC method) Gradient must be adjusted for the smaller column volume.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Higher temperature can improve peak shape and reduce viscosity.
Ionization Source Electrospray Ionization (ESI) Standard for polar, ionizable compounds.
Polarity Positive and Negative Screen both to determine optimal sensitivity for parent and impurities.

| MS Scan Mode | Full Scan (m/z 100-1000) followed by data-dependent MS/MS | Full scan detects all ions; MS/MS provides structural fragments for identification.[11] |

2. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample Solution: Prepare a more dilute solution than for HPLC-UV, typically 0.1 mg/mL, due to the higher sensitivity of MS detectors.

Comparative Analysis: HPLC-UV vs. LC-MS

FeatureHPLC-UVLC-MS
Primary Use Quantitative Purity Analysis, AssayImpurity Identification, Structure Elucidation, Trace Analysis
Strengths • Robust & reproducible• Cost-effective• Simple operation• Gold standard for quantitation• High sensitivity & specificity• Provides molecular weight info• Structural info from MS/MS• Can identify unknown peaks
Weaknesses • Provides no structural information for unknowns• Co-eluting impurities may be missed• Requires chromophores for detection• More complex & expensive• Ionization suppression can affect quantitation• Requires volatile mobile phases• Less robust for routine QC
Regulatory Standing Required for purity assay and release testing.[3][13]Required for impurity characterization and identification.[2][12]

Conclusion: An Integrated Approach

For the comprehensive analysis of this compound, neither HPLC-UV nor LC-MS alone is sufficient. A synergistic approach is required.

  • Method Development: Develop a primary HPLC-UV method for routine purity testing and quantification. This method should be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[3][13][14]

  • Impurity Identification: Use a compatible LC-MS method, often by simply switching the non-volatile buffer for a volatile one, to analyze the same sample. This will confirm the identity of the main peak and provide mass data for all impurity peaks observed in the UV chromatogram.

  • Structure Elucidation: For any significant unknown impurities, use high-resolution LC-MS/MS to obtain accurate mass and fragmentation data, enabling the elucidation of their structures.[10][11]

By integrating these two powerful techniques, researchers and drug developers can build a complete and scientifically sound purity profile for this compound, ensuring the quality of their processes and the safety of the final pharmaceutical product. This dual-methodology approach provides the trustworthiness and authoritative grounding demanded by global regulatory standards.

References

Navigating Bioisosteric Replacement for 6-Bromo-2-chloronicotinic Acid: A Guide to Strategy and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. One of the most powerful tools in this endeavor is bioisosteric replacement, a process of substituting one functional group for another with similar physicochemical properties to enhance a molecule's efficacy, selectivity, or metabolic stability.[1][2] This guide focuses on the bioisosteric replacement of the carboxylic acid moiety in 6-Bromo-2-chloronicotinic acid, a halogenated pyridine derivative with potential as a scaffold in drug discovery.[3][4]

The carboxylic acid group, while often crucial for target engagement through hydrogen bonding and ionic interactions, can also introduce challenges such as poor membrane permeability, rapid metabolism, and potential for toxicity.[5][6] Its replacement with bioisosteres like tetrazoles and N-acylsulfonamides can mitigate these issues while preserving or even enhancing biological activity.[7][8] This guide will provide a comparative overview of these two prominent bioisosteres, outlining the synthetic rationale and methodologies required to access these novel analogs of this compound.

The Strategic Imperative: Why Replace the Carboxylic Acid?

The decision to replace a carboxylic acid is driven by a multi-faceted analysis of its inherent properties. At physiological pH, carboxylic acids are typically ionized, which can be advantageous for aqueous solubility but detrimental to passive diffusion across biological membranes.[1] Furthermore, the carboxyl group is susceptible to metabolic transformations, most notably glucuronidation, which can lead to rapid clearance from the body and, in some cases, the formation of reactive metabolites.[8]

Bioisosteres are designed to mimic the key electronic and steric features of the carboxylic acid group, thereby maintaining the desired interactions with the biological target. The goal is to fine-tune the molecule's acidity (pKa) and lipophilicity (logP) to achieve a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[9][10]

Key Bioisosteric Replacements: A Comparative Overview

This guide will focus on two of the most successful and widely employed carboxylic acid bioisosteres: the 5-substituted-1H-tetrazole and the N-acylsulfonamide.

FeatureCarboxylic Acid5-substituted-1H-tetrazoleN-acylsulfonamide
Acidity (pKa) ~4-5~4.5-5.5~3-5
Geometry PlanarPlanarNon-planar
Hydrogen Bonding Acceptor/DonorAcceptor/DonorAcceptor/Donor
Metabolic Stability Susceptible to glucuronidationGenerally more stableGenerally more stable
Lipophilicity (logP) Generally lowerCan be higher or lower depending on substitutionGenerally higher

Table 1. General comparison of physicochemical properties of carboxylic acid and its bioisosteres.

5-substituted-1H-tetrazole: A Close Mimic

The tetrazole ring is arguably the most common and well-established bioisostere for the carboxylic acid group.[11][12] Its pKa is very similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and thus maintain similar ionic interactions with target proteins.[2] The planar geometry of the tetrazole ring also closely mimics the sp² hybridized carboxylate group. A key advantage of the tetrazole moiety is its generally enhanced metabolic stability compared to the carboxylic acid.[13]

N-acylsulfonamide: A Versatile Modulator

The N-acylsulfonamide group offers a more significant departure from the carboxylic acid in terms of its three-dimensional structure.[14] While still acidic, the pKa of N-acylsulfonamides can be modulated over a wider range by varying the substituents on the sulfonamide nitrogen.[15] This tunability allows for a finer optimization of the molecule's ionization state. The non-planar geometry of the N-acylsulfonamide can also introduce new interactions with the target protein that may not be possible with the planar carboxylic acid or tetrazole. Furthermore, this bioisostere generally exhibits improved metabolic stability.[14]

Synthetic Pathways to Bioisosteric Analogs of this compound

The synthesis of the target bioisosteres from this compound requires a multi-step approach. The following sections outline the proposed synthetic workflows, supported by established chemical principles.

Workflow for Bioisostere Synthesis

G cluster_0 Starting Material cluster_1 Tetrazole Synthesis cluster_2 Acylsulfonamide Synthesis A This compound B 6-Bromo-2-chloronicotinamide A->B 1. SOCl₂ or (COCl)₂ 2. NH₄OH E 6-Bromo-2-chloronicotinoyl chloride A->E SOCl₂ or (COCl)₂ C 6-Bromo-2-chloro-3-cyanopyridine B->C Dehydration (e.g., P₂O₅, POCl₃) D 6-Bromo-2-chloro-3-(1H-tetrazol-5-yl)pyridine C->D [3+2] Cycloaddition (e.g., NaN₃, ZnCl₂) F N-((6-Bromo-2-chloropyridin-3-yl)carbonyl)sulfonamide E->F Sulfonamide, Base

References

The Halogen Hitch: A Cost-Effectiveness Guide to Chloro- vs. Bromo-Nicotinic Acid Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, nicotinic acid and its derivatives represent a cornerstone scaffold. The strategic functionalization of the pyridine ring is paramount to achieving desired biological activity. This guide provides a detailed, evidence-based comparison of the cost-effectiveness of using chlorinated versus brominated nicotinic acid derivatives as synthetic precursors. As Senior Application Scientists, our goal is to move beyond mere procedural descriptions to illuminate the causal factors—from bond energies to catalyst economics—that should inform your synthetic strategy.

The Economic Starting Point: A Tale of Two Halogens

The primary driver in selecting a starting material, particularly for scale-up and process development, is often its bulk cost and availability. A survey of commercial suppliers reveals a stark and consistent price disparity between chloro- and bromo-nicotinic acids.

2-Chloronicotinic acid is significantly more economical than its bromo-counterpart. For instance, bulk pricing for 2-chloronicotinic acid can be found at approximately ₹2,200/kg (~


88 for 5 grams  or $173 for 100 grams .[1] This initial cost difference of up to 50-100x establishes a powerful economic incentive to utilize chlorinated derivatives whenever chemically feasible.

Table 1: Representative Cost Comparison of Halogenated Nicotinic Acid Precursors

CompoundCAS NumberRepresentative Lab-Scale Price (USD)Representative Bulk Price (USD/kg)
2-Chloronicotinic Acid2942-59-8~$19 for 10g[2]~$26/kg[3]
2-Bromonicotinic Acid35905-85-2~$88 for 5gNot widely available/quoted
6-Chloronicotinic Acid5326-23-8~$18.50 for 25g~$384/kg

Note: Prices are approximate and subject to change based on supplier and market volatility. Lab-scale prices are compiled from various chemical suppliers.[1][2]

However, the upfront cost of the starting material is only one part of the total cost equation. The true cost-effectiveness is revealed by examining the total synthesis cost, which is heavily influenced by the reactivity of the carbon-halogen bond.

The Reactivity Divide: Understanding the Carbon-Halogen Bond

The fundamental difference in synthetic utility between chloro- and bromo-nicotinic acid derivatives lies in the strength of the carbon-halogen (C-X) bond. This single parameter dictates the energetics of the most critical step in modern cross-coupling reactions: oxidative addition to a palladium(0) catalyst.[4]

  • C-Cl Bond Energy: ~339 kJ/mol

  • C-Br Bond Energy: ~276 kJ/mol

The C-Br bond is significantly weaker than the C-Cl bond.[4] Consequently, less energy is required to cleave it, making brominated pyridines inherently more reactive in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.[4] This higher reactivity often translates to:

  • Milder reaction conditions (lower temperatures).

  • Shorter reaction times.

  • The ability to use less activated, and often cheaper, palladium catalysts and ligands.

Conversely, the stronger C-Cl bond makes chlorinated pyridines less reactive, necessitating more sophisticated and expensive catalytic systems to achieve comparable yields and reaction rates.[5]

Comparative Analysis of Key Cross-Coupling Transformations

The true test of cost-effectiveness comes from comparing performance in the essential bond-forming reactions used to build molecular complexity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a workhorse for creating biaryl structures. Here, the trade-off between starting material cost and catalyst complexity is most apparent.

Bromo-nicotinic acid derivatives readily undergo Suzuki coupling with a variety of boronic acids using "traditional" catalyst systems like Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands.[6] In contrast, the coupling of chloro-nicotinic acids often requires advanced, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) or highly active N-heterocyclic carbene (NHC) based pre-catalysts (e.g., PEPPSI-IPr) to facilitate the challenging oxidative addition step.[7]

Suzuki_Comparison cluster_bromo Bromo-Nicotinic Acid Derivative cluster_chloro Chloro-Nicotinic Acid Derivative b_start 2-Bromonicotinic Acid (Higher Cost) b_cat Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ (Lower Cost Catalyst) b_start->b_cat Suzuki Coupling b_cond Milder Conditions (e.g., 80-90 °C) b_cat->b_cond b_prod High Yield Product b_cond->b_prod c_start 2-Chloronicotinic Acid (Lower Cost) c_cat Pd₂(dba)₃/SPhos or PEPPSI-IPr (Higher Cost Catalyst) c_start->c_cat Suzuki Coupling c_cond Forcing Conditions (e.g., 100-110 °C) c_cat->c_cond c_prod High Yield Product c_cond->c_prod

Table 2: Comparative Performance in Suzuki-Miyaura Coupling

Substrate TypeCatalyst SystemCatalyst Loading (mol%)Temp (°C)Time (h)Typical Yield (%)Catalyst System Cost
Bromo-Nicotinate Pd(PPh₃)₄3 - 580 - 1004 - 1285 - 95Low
Chloro-Nicotinate Pd(OAc)₂ / SPhos1 - 2100 - 1104 - 12>90High
Chloro-Nicotinate PEPPSI™-IPr0.5 - 21002 - 8>90High[8][9]

Data is representative and compiled from typical conditions for analogous halopyridine substrates.[6][10]

The economic calculation becomes clear: the savings from using a cheaper chloro-nicotinic acid must outweigh the expenditure on a more expensive catalyst system. For example, triphenylphosphine can cost around €169/kg (~


532 for 5 grams .[11] For small-scale discovery chemistry, the higher reactivity and reliability of the bromo-derivative may justify its cost. For large-scale production, the investment in developing a highly efficient catalytic system for the chloro-analog is almost always the more cost-effective path.

Buchwald-Hartwig Amination: Building C-N Bonds

The formation of C-N bonds via Buchwald-Hartwig amination follows a similar trend. This reaction is crucial for the synthesis of countless active pharmaceutical ingredients (APIs). The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base.[12]

Again, bromo-nicotinic acids react under more lenient conditions.[13] Activating the C-Cl bond for amination typically requires a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand, such as XantPhos or a Buchwald-type ligand.[14] A strong base, like sodium tert-butoxide (NaOtBu), is essential for catalyst turnover.[13]

Buchwald_Hartwig_Cycle

Case Study: The Industrial Synthesis of Flunixin

A compelling real-world example of this economic decision-making is the industrial synthesis of Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID). The key step in its synthesis is the coupling of 2-chloronicotinic acid with 2-methyl-3-(trifluoromethyl)aniline.[15]

Multiple patents and publications detail methods for this transformation, consistently opting for the cheaper chloro-starting material despite the challenging coupling.[15][16][17] One optimized, solvent-free protocol uses boric acid as a safe and inexpensive catalyst at 120 °C, achieving excellent yields.[15] Another method uses p-toluenesulfonic acid and copper oxide in water.[17] These examples underscore that for commercial production, the cost benefits of using 2-chloronicotinic acid are so significant that process chemists will invest considerable effort to develop bespoke, cost-effective catalytic methods rather than default to the more reactive but prohibitively expensive bromo-analog.

Experimental Protocols

The following are generalized, representative protocols. Note: These must be optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Nicotinic Ester
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the bromo-nicotinic ester (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Chloro-Nicotinic Ester
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (10 mL). Add the chloro-nicotinic ester (1.0 mmol, 1.0 equiv.) and the desired amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.).

  • Degassing: Briefly bubble argon through the solution for 10-15 minutes.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion and Strategic Recommendations

The choice between chloro- and bromo-nicotinic acid derivatives is a classic synthesis problem that balances upfront cost against reactivity and process complexity.

  • Bromo-Nicotinic Acid Derivatives are the substrates of choice for early-stage discovery chemistry . Their high reactivity ensures reliable coupling under mild conditions with less complex catalysts, prioritizing speed and yield to generate novel compounds for screening. The higher material cost is justified by the reduced development time and higher probability of success.

  • Chloro-Nicotinic Acid Derivatives are the clear winners for process development and large-scale manufacturing . The substantial cost savings on the starting material provide a powerful economic incentive that justifies the initial investment in process optimization. This involves screening for and developing highly active, often proprietary, catalyst systems that can efficiently activate the robust C-Cl bond under scalable and safe conditions.

Ultimately, a comprehensive cost-effectiveness analysis must account for the price of starting materials, catalysts, ligands, solvents, and the operational costs associated with reaction time and temperature. By understanding the fundamental chemical principles outlined in this guide, researchers and drug development professionals can make more informed and economically sound decisions in their synthetic campaigns.

References

A Comparative Structural Analysis of 6-Bromo-2-chloronicotinic Acid and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the nuanced differences between structural isomers can dictate the efficacy, selectivity, and safety of a molecule. Halogenated nicotinic acids, in particular, serve as versatile scaffolds in drug discovery, where the precise placement of halide substituents on the pyridine ring can profoundly influence physicochemical properties, reactivity, and biological activity. This guide provides an in-depth structural analysis of 6-Bromo-2-chloronicotinic acid and its key positional isomers, offering a comparative framework supported by experimental data to aid researchers in the strategic design and synthesis of novel compounds.

Introduction to Halogenated Nicotinic Acids

Nicotinic acid, a form of Vitamin B3, and its derivatives are of significant interest due to their diverse biological activities. The introduction of halogen atoms, such as bromine and chlorine, into the nicotinic acid framework creates a class of compounds with altered electronic properties, lipophilicity, and metabolic stability. These modifications are crucial in modulating the interaction of these molecules with biological targets. This compound is a prime example of a di-halogenated nicotinic acid with potential as a key intermediate in the synthesis of complex bioactive molecules. However, its utility and function are intrinsically linked to its structure relative to its isomers.

This guide will focus on a comparative analysis of this compound and the following positional isomers:

  • 5-Bromo-2-chloronicotinic acid

  • 2-Bromo-6-chloronicotinic acid

  • 5-Bromo-6-chloronicotinic acid

  • 4-Bromo-6-chloronicotinic acid

We will delve into their synthesis, physicochemical properties, spectral characteristics, and the subtle yet critical differences in their molecular architecture.

Comparative Physicochemical Properties

The position of the bromine and chlorine atoms on the pyridine ring significantly impacts the physicochemical properties of these isomers, which in turn affects their solubility, permeability, and pharmacokinetic profiles. A summary of key properties is presented below.

PropertyThis compound5-Bromo-2-chloronicotinic acid2-Bromo-6-chloronicotinic acid5-Bromo-6-chloronicotinic acid4-Bromo-6-chloronicotinic acid
Molecular Formula C₆H₃BrClNO₂C₆H₃BrClNO₂C₆H₃BrClNO₂C₆H₃BrClNO₂C₆H₃BrClNO₂
Molecular Weight 236.45 g/mol 236.45 g/mol [1]236.45 g/mol 236.45 g/mol [2]236.45 g/mol
CAS Number 1060815-67-929241-65-4[1]1060815-61-329241-62-11256834-13-5
Melting Point Not available173-176°C[1]Not availableNot availableNot available
Predicted Boiling Point Not available345.1±42.0°C[1]Not availableNot availableNot available
Predicted pKa Not available1.61±0.25[1]Not availableNot availableNot available
Appearance SolidOff-white powder[1]Not availableWhite to yellow powder or crystalsSolid

Data for some isomers is limited in publicly available literature, highlighting the need for further experimental characterization.

Synthesis and Mechanistic Considerations

The synthetic routes to these isomers often involve multi-step processes, including halogenation, oxidation, and functional group interconversion. The choice of starting materials and reaction conditions is critical for achieving regioselectivity.

Conceptual Synthetic Workflow

Caption: Generalized synthetic strategies for bromo-chloro-nicotinic acids.

Exemplary Protocol: Synthesis of 5-Bromo-2-chloronicotinic Acid

This protocol is based on the conversion of 5-Bromo-2-hydroxynicotinic acid.[1]

Rationale: The hydroxyl group at the 2-position can be readily converted to a chloro group using a chlorinating agent like thionyl chloride. This is a common and effective method for the synthesis of 2-chloropyridines.

Procedure:

  • A mixture of 5-bromo-2-hydroxynicotinic acid (0.151 mol), thionyl chloride (167 mL), and N,N-dimethylformamide (10.5 mL) is prepared in a suitable reaction vessel.[1]

  • The mixture is heated to reflux at 70°C for 4 hours.[1] The reaction progress should be monitored by a suitable technique like TLC or LC-MS.

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove excess thionyl chloride.[1]

  • The residue is cooled to 0°C, and the reaction is quenched by the slow addition of water, resulting in the precipitation of the product.[1]

  • The precipitate is stirred in water for 1 hour, collected by filtration, and dried under vacuum to yield 5-bromo-2-chloronicotinic acid.[1]

Comparative Spectral Analysis

The substitution pattern of the halogen atoms leads to distinct "fingerprints" in various spectroscopic analyses. These differences are fundamental for the unambiguous identification of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative for distinguishing between these isomers.

¹H NMR Spectral Data (Predicted and Experimental)

IsomerH-4 Chemical Shift (ppm)H-5 Chemical Shift (ppm)H-6 Chemical Shift (ppm)
This compound Expected doubletExpected doublet-
5-Bromo-2-chloronicotinic acid 8.43 (d, J = 2.5 Hz)[1]-8.66 (d, J = 2.5 Hz)[1]
2-Bromo-6-chloronicotinic acid Expected doubletExpected doublet-
5-Bromo-6-chloronicotinic acid 8.85 (d, J = 2.02 Hz)--
4-Bromo-6-chloronicotinic acid -Expected singletExpected singlet

Note: The ¹H NMR data for 5-Bromo-6-chloronicotinic acid was reported as δ 8.53 (d, J = 2.02 Hz, 1H), 8.85 (d, J = 2.02 Hz, 1H), which likely correspond to H-2 and H-4, but requires further confirmation.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the electronic effects of the halogen substituents.

Predicted ¹³C NMR Chemical Shift Ranges

Carbon AtomExpected Chemical Shift Range (ppm)
C-COOH165-175
C-Cl150-160
C-Br110-125
C-H120-145
Quaternary C130-150
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational bands for these acids include:

  • O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong absorption typically between 1700-1725 cm⁻¹.

  • C=C and C=N stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-Cl and C-Br stretches: These appear in the fingerprint region (< 1000 cm⁻¹) and can be complex.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all isomers, the molecular ion peak (M⁺) would be expected around m/z 234 and 236, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The fragmentation patterns will differ based on the stability of the resulting fragments, which is influenced by the positions of the halogens. Common fragmentation pathways would involve the loss of COOH, Cl, and Br radicals.

Conceptual Fragmentation Pathway

Fragmentation M [M]+• M_COOH [M-COOH]+ M->M_COOH - COOH• M_Br [M-Br]+ M->M_Br - Br• M_Cl [M-Cl]+ M->M_Cl - Cl•

Caption: Potential fragmentation pathways for bromo-chloro-nicotinic acids in MS.

Structural Insights from X-ray Crystallography

To date, a publicly available crystal structure for this compound or its direct positional isomers discussed here has not been reported. However, analysis of related structures, such as 5-bromonicotinic acid, reveals important information about intermolecular interactions.[3] In the solid state, nicotinic acid derivatives often form hydrogen-bonded dimers between their carboxylic acid groups. The halogen atoms can participate in halogen bonding, which can influence the crystal packing and ultimately the physical properties of the solid.

The pursuit of single-crystal X-ray diffraction studies on these isomers is a critical next step to definitively elucidate their three-dimensional structures and intermolecular interactions.

Reactivity and Biological Implications

The electronic nature of the pyridine ring is significantly modulated by the positions of the electron-withdrawing halogen substituents. This, in turn, affects the acidity of the carboxylic acid and the susceptibility of the ring to nucleophilic or electrophilic attack.

  • Acidity: The pKa of the carboxylic acid is influenced by the proximity of the electron-withdrawing halogens. A halogen at the 2- or 6-position will have a more pronounced effect on increasing acidity compared to a halogen at the 4- or 5-position due to proximity to the carboxyl group.

  • Nucleophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly with activating groups. The positions of the halogens will direct incoming nucleophiles to specific sites on the ring.

  • Biological Activity: The spatial arrangement of the functional groups is critical for molecular recognition by biological targets such as enzymes and receptors. Even a subtle shift in the position of a halogen atom can lead to a significant change in binding affinity and biological response. For instance, halogenated nicotinic acid derivatives have been investigated for their potential as anti-inflammatory and analgesic agents, where the specific substitution pattern is key to their activity.[4][5]

Conclusion and Future Directions

This guide has provided a comparative overview of the structural and physicochemical properties of this compound and its key positional isomers. While some experimental data is available, particularly for the 5-bromo-2-chloro isomer, there are significant gaps in the literature for the other isomers, including the primary compound of interest.

For researchers in drug discovery and materials science, a systematic experimental characterization of this family of compounds is warranted. This should include:

  • Development and optimization of regioselective synthetic routes for each isomer.

  • Comprehensive spectral analysis (¹H NMR, ¹³C NMR, IR, and MS) to create a robust and publicly available dataset for identification purposes.

  • Single-crystal X-ray diffraction to provide definitive structural information and insights into solid-state packing.

  • Comparative studies on their chemical reactivity and biological activity to establish clear structure-activity relationships.

By filling these knowledge gaps, the scientific community can better leverage the potential of these versatile halogenated nicotinic acid building blocks in the design of next-generation pharmaceuticals and functional materials.

References

A Comparative Guide to Alternative Brominating Agents for the Synthesis of Bromonicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Indispensable Role of Bromonicotinic Acids and the Need for Safer Synthesis

Bromonicotinic acids are invaluable building blocks in the synthesis of a wide range of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries.[1][2][3][4] Their utility as versatile intermediates stems from the presence of three key functional handles: the pyridine ring, the carboxylic acid, and the bromine atom. This unique combination allows for a multitude of subsequent chemical transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the bromine site and amide or ester formation at the carboxylic acid.[2][5] These capabilities make them essential for constructing complex molecular architectures found in numerous active pharmaceutical ingredients (APIs) and other specialty chemicals.[6][7]

Historically, the synthesis of these vital compounds has often relied on direct bromination using elemental bromine (Br₂). However, the use of liquid bromine in a laboratory or industrial setting is fraught with challenges. It is a highly volatile, corrosive, and toxic substance that poses significant safety and handling risks.[8][9] Beyond the operational hazards, reactions with elemental bromine can be difficult to control, often leading to over-bromination or the generation of corrosive hydrogen bromide (HBr) gas as a byproduct, complicating purification and waste disposal.[9][10]

This guide provides a comparative analysis of safer, more selective, and easier-to-handle alternative brominating agents for the synthesis of bromonicotinic acids. We will delve into the mechanistic nuances of these reagents, provide field-proven experimental protocols, and offer a logical framework for selecting the optimal agent for your specific synthetic needs.

The Chemistry of the Target: Regioselectivity in Nicotinic Acid Bromination

To effectively choose a brominating agent, one must first understand the electronic landscape of the nicotinic acid substrate. The outcome of the electrophilic aromatic substitution (SEAr) is governed by the interplay between the electron-withdrawing effects of the pyridine nitrogen and the carboxylic acid group.[11][12]

  • Pyridine Ring Deactivation: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density and thus deactivating the ring towards electrophilic attack compared to benzene. This deactivation is most pronounced at the α (C2, C6) and γ (C4) positions.[11][12]

  • Carboxylic Acid Directing Effect: The carboxylic acid group is a meta-directing deactivator. In the case of nicotinic acid (pyridine-3-carboxylic acid), it directs incoming electrophiles to the C5 position (meta) and C2/C4 positions (ortho/para).

When these effects are combined, the C5 position emerges as the most electronically favorable site for bromination. It is meta to the carboxylic acid and avoids the strong deactivating influence of the nitrogen atom at the C2, C4, and C6 positions. This inherent regioselectivity is a cornerstone of synthesizing 5-bromonicotinic acid.[12]

Caption: Regioselectivity of electrophilic bromination on nicotinic acid.

Comparative Analysis of Alternative Brominating Agents

The selection of a brominating agent is a critical decision that impacts reaction efficiency, safety, and scalability. While elemental bromine is a powerful reagent, its hazardous nature has driven the adoption of solid, more manageable alternatives.

ReagentFormulaM.W.Physical StateKey AdvantagesKey Considerations
N-Bromosuccinimide (NBS) C₄H₄BrNO₂177.98Crystalline SolidEasy to handle, high selectivity, safer than Br₂, provides low Br₂ concentration.[8][10][13]Less reactive for highly deactivated rings; radical initiator may be needed.[14]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) C₅H₆Br₂N₂O₂285.92Crystalline SolidInexpensive, stable, delivers two Br equivalents, effective for electron-rich arenes.[15][16][17]Reactivity may need enhancement with Lewis acids for some substrates.[18]
H₂O₂ / HBr System H₂O₂ / HBr-Aqueous SolutionIn-situ Br₂ generation, environmentally benign, cost-effective.[19][20]Requires careful control of conditions to prevent side reactions (oxidation).[20][21]
Pyridinium Tribromide C₅H₅N·HBr₃319.82Crystalline SolidStable, non-volatile solid source of Br₂, easier to handle than liquid Br₂.[22]Pyridine byproduct may complicate purification.
N-Bromosuccinimide (NBS)

NBS is arguably the most common alternative to liquid bromine. It is a crystalline solid that is significantly easier and safer to handle.[10][13] In solution, particularly in the presence of an acid catalyst like HBr, NBS serves as a source for a low, steady concentration of electrophilic bromine, which minimizes the risk of over-bromination.[8][9] While renowned for allylic and benzylic brominations via radical pathways, it is also highly effective for the electrophilic bromination of activated aromatic and heterocyclic rings.[8]

Mechanism Insight: The reaction is typically initiated by a trace amount of HBr, which reacts with NBS to generate Br₂. This Br₂ then acts as the electrophile. The HBr byproduct from the substitution reaction regenerates the cycle, making the process self-sustaining.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH is another excellent solid bromine source, offering an inexpensive and stable alternative to NBS.[15][17] It possesses two reactive N-Br bonds, effectively delivering two equivalents of bromine per molecule. DBDMH is particularly useful for the bromination of various aromatic compounds and has been shown to be highly effective for brominating heterocycles like pyrimidines and purines, often with enhanced reactivity in the presence of a Lewis acid.[16][18]

Causality in Experimental Choice: The use of a Lewis acid catalyst (e.g., TMSOTf) with DBDMH enhances the electrophilicity of the bromine atom, making it more reactive towards deactivated rings.[18] This allows for milder reaction conditions compared to uncatalyzed reactions.

Hydrogen Peroxide / Hydrobromic Acid (H₂O₂/HBr)

This system represents a greener approach to bromination. It generates electrophilic bromine in situ through the oxidation of HBr with hydrogen peroxide.[21][23] This method avoids the handling of elemental bromine entirely and uses water as a potential solvent, aligning with principles of green chemistry.[19] The reactivity of this system can be tuned by adjusting the stoichiometry of H₂O₂ and HBr, making it versatile for various substrates.[20][24]

Trustworthiness of the Protocol: The key to a successful H₂O₂/HBr bromination is the controlled, often portion-wise, addition of H₂O₂. This maintains a low concentration of the active brominating species, preventing runaway reactions and minimizing the formation of byproducts from oxidation of the substrate itself.[20][21]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key procedural steps.

Protocol 1: Synthesis of 5-Bromonicotinic Acid using N-Bromosuccinimide (NBS)

This protocol is adapted from general procedures for the bromination of activated heteroaromatics using NBS.

Workflow Diagram:

G cluster_workflow Protocol 1: NBS Bromination Workflow A 1. Charge Reactor Nicotinic Acid + Solvent (e.g., Acetic Acid) B 2. Add NBS Add N-Bromosuccinimide portion-wise at RT A->B Control addition C 3. Heat Reaction Heat to 60-80°C and monitor by TLC/HPLC B->C Exothermic potential D 4. Quench & Isolate Cool, pour into water, filter precipitate C->D Reaction completion E 5. Purify Recrystallize from aqueous ethanol D->E Crude product

Caption: Step-by-step workflow for NBS-mediated bromination.

Step-by-Step Methodology:

  • Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, condenser, and thermometer, charge nicotinic acid (1.0 eq) and glacial acetic acid (5-10 volumes).

    • Rationale: Acetic acid serves as a polar protic solvent that can facilitate the electrophilic substitution mechanism.

  • Reagent Addition: At room temperature, add N-Bromosuccinimide (1.1 eq) to the stirred suspension in several portions.

    • Rationale: Portion-wise addition helps to control any initial exotherm and ensures a homogenous reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80°C and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

    • Rationale: Heating provides the necessary activation energy for the electrophilic attack on the moderately deactivated pyridine ring.

  • Work-up and Isolation: Once complete, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water (10 volumes). The product will precipitate.

    • Rationale: 5-bromonicotinic acid has low solubility in cold water, allowing for its precipitation and separation from the succinimide byproduct, which is water-soluble.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Further purify by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield pure 5-bromonicotinic acid.

Protocol 2: Synthesis of 5-Bromonicotinic Acid using the H₂O₂/HBr System

This protocol is based on environmentally benign bromination methods.[20][23]

Step-by-Step Methodology:

  • Reactor Setup: In a flask equipped with a stirrer, thermometer, and dropping funnel, suspend nicotinic acid (1.0 eq) in an aqueous solution of hydrobromic acid (48%, 1.2 eq).

    • Rationale: HBr acts as both a bromine source and an acid catalyst. The initial formation of the pyridinium salt can increase solubility.

  • Reagent Addition: Cool the mixture in an ice bath to 10-15°C. Slowly add hydrogen peroxide (35% aq., 1.5-2.0 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 20°C.

    • Rationale: The oxidation of HBr by H₂O₂ is exothermic. Slow, controlled addition is crucial for safety and to prevent unwanted side reactions or degradation of the product.[23]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Work-up and Isolation: Quench the reaction by adding a solution of sodium sulfite until the orange/brown color of excess bromine dissipates. Adjust the pH of the solution to ~3 with a base (e.g., NaOH solution).

    • Rationale: Sodium sulfite reduces any remaining Br₂ to Br⁻. Adjusting the pH to the isoelectric point of the amino acid product minimizes its solubility, causing it to precipitate.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to obtain 5-bromonicotinic acid. Recrystallization may be performed if necessary.

Strategic Synthesis of Other Bromonicotinic Acid Isomers

Direct electrophilic bromination is highly regioselective for the C-5 position. Therefore, the synthesis of 2- and 6-bromonicotinic acids requires fundamentally different strategies, typically involving the oxidation of a pre-functionalized pyridine ring.

  • Synthesis of 2-Bromonicotinic Acid: A common route involves the oxidation of 2-bromo-3-methylpyridine using a strong oxidizing agent like potassium permanganate (KMnO₄).[25] Alternatively, direct carboxylation of 2-bromopyridine via lithiation followed by quenching with CO₂ can be employed.[26]

  • Synthesis of 6-Bromonicotinic Acid: Similar to the 2-isomer, this compound is often prepared by the oxidation of 2-bromo-5-methylpyridine.[3][27] Another classic approach involves the reaction of 6-hydroxynicotinic acid with a strong brominating agent like phosphorus pentabromide (PBr₅).[28]

G cluster_strategies Synthetic Strategies for Bromonicotinic Acid Isomers Start_5 Nicotinic Acid React_5 Electrophilic Bromination (NBS, DBDMH, H₂O₂/HBr) Start_5->React_5 Prod_5 5-Bromonicotinic Acid React_5->Prod_5 Start_2 2-Bromo-3-methylpyridine React_2 Oxidation (e.g., KMnO₄) Start_2->React_2 Prod_2 2-Bromonicotinic Acid React_2->Prod_2 Start_6 2-Bromo-5-methylpyridine React_6 Oxidation (e.g., KMnO₄) Start_6->React_6 Prod_6 6-Bromonicotinic Acid React_6->Prod_6

Caption: Contrasting synthetic routes for bromonicotinic acid isomers.

Conclusion and Future Outlook

The transition from elemental bromine to solid, stable, and in-situ generated brominating agents represents a significant advancement in chemical synthesis, prioritizing safety, selectivity, and environmental responsibility. Reagents like NBS and DBDMH offer operational simplicity and control, while systems such as H₂O₂/HBr provide a greener alternative.

The choice of the optimal brominating agent is not a one-size-fits-all decision. It requires a thorough understanding of the substrate's reactivity, the desired regiochemical outcome, and practical considerations of scale, cost, and safety. For the synthesis of 5-bromonicotinic acid, the alternatives presented here offer robust and reliable methods. For other isomers, a shift in synthetic strategy from direct bromination to the functionalization of pre-brominated precursors is essential. As the fields of drug discovery and materials science continue to evolve, the development of even more efficient, selective, and sustainable halogenation methods will remain a critical area of research.

References

A Comparative Guide to the Antimicrobial Properties of Bromo-, Chloro-, and Nitro-Substituted Flavonoids

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the scientific community is in a constant search for novel antimicrobial agents. Flavonoids, a diverse group of polyphenolic compounds of plant origin, have long been recognized for their broad spectrum of biological activities, including their potential as antimicrobials.[1][2] However, the therapeutic application of native flavonoids is often limited by factors such as modest potency and suboptimal pharmacokinetic properties. To address these limitations, synthetic modifications of the flavonoid scaffold have been extensively explored, with halogen and nitro group substitutions emerging as particularly promising strategies to enhance antimicrobial efficacy.[3][4][5]

This guide provides an in-depth, objective comparison of the antimicrobial properties of bromo-, chloro-, and nitro-substituted flavonoids. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective agents. The information presented herein is a synthesis of experimental data from peer-reviewed literature, aimed at elucidating the structure-activity relationships and mechanistic underpinnings that govern the antimicrobial potential of these fascinating molecules.

The Rationale for Flavonoid Substitution: Enhancing Nature's Blueprint

The basic flavonoid structure, a C6-C3-C6 skeleton, offers numerous sites for chemical modification.[1] The introduction of electron-withdrawing groups, such as halogens (bromine and chlorine) and the nitro group, can significantly alter the electronic distribution, lipophilicity, and steric profile of the flavonoid molecule. These modifications, in turn, can profoundly influence the compound's ability to interact with microbial targets, leading to enhanced antimicrobial activity.[3][5]

The choice of bromine, chlorine, or a nitro group as a substituent is not arbitrary. Halogenation, for instance, is a well-established strategy in medicinal chemistry to improve the pharmacological profile of lead compounds.[6] Bromine and chlorine, being electronegative, can modulate the acidity of nearby hydroxyl groups and enhance the compound's ability to form hydrogen bonds or engage in halogen bonding with biological targets. The nitro group, a strong electron-withdrawing moiety, can significantly impact the molecule's electronic properties and redox potential, potentially leading to different mechanisms of antimicrobial action.

Comparative Antimicrobial Potency: A Data-Driven Analysis

The antimicrobial efficacy of substituted flavonoids is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following tables summarize representative MIC data for bromo-, chloro-, and nitro-substituted flavonoids against common pathogenic bacteria, compiled from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Gram-Positive Bacteria
Flavonoid DerivativeSubstitutionTest OrganismMIC (µg/mL)Reference
Chloro-Substituted
4'-Chloroflavanone4'-ClStaphylococcus aureus30[7]
4'-Chloroflavone4'-ClEnterococcus faecalisComplete Inhibition[8]
6-Chloroflavone6-ClEnterococcus faecalisComplete Inhibition[8]
5,7-dihydroxy-3',4'-dichloroflavanone3',4'-diClStaphylococcus aureusPotent Activity[7]
Bromo-Substituted
Brominated ChalconeC6'-BrStaphylococcus aureus31.25 - 125[9][10]
6-Bromo-8-nitroflavanone6-Br, 8-NO2Probiotic BacteriaStimulated Growth[3][5]
Nitro-Substituted
6-Chloro-8-nitroflavone6-Cl, 8-NO2Staphylococcus aureusPotent Inhibition[3][5]
6-Chloro-8-nitroflavone6-Cl, 8-NO2Enterococcus faecalisPotent Inhibition[3][5]
Gram-Negative Bacteria
Flavonoid DerivativeSubstitutionTest OrganismMIC (µg/mL)Reference
Chloro-Substituted
4'-Chloroflavanone4'-ClEscherichia coli70 (with efflux pump inhibitor)[7]
4'-Chloroflavone4'-ClEscherichia coliEffective Inhibition[8]
6-Chloroflavone6-ClEscherichia coliEffective Inhibition[8]
Nitro-Substituted
6-Chloro-8-nitroflavone6-Cl, 8-NO2Escherichia coliPotent Inhibition[3][5]

Analysis of Structure-Activity Relationships (SAR):

From the compiled data and numerous studies, several key SAR trends can be identified:

  • Impact of Halogenation: The introduction of chlorine or bromine atoms into the flavonoid scaffold generally enhances antibacterial activity, particularly against Gram-positive bacteria.[9] The position of the halogen substituent is critical, with substitution on the B-ring often leading to a significant increase in potency.[1] For instance, 4'-chloroflavanone and 4'-chloroflavone have demonstrated strong antimicrobial effects.[7][8] Some studies suggest that brominated flavonoids may exhibit superior activity compared to their chlorinated counterparts, possibly due to the higher lipophilicity and polarizability of bromine.[9][10]

  • The Role of the Nitro Group: The presence of a nitro group, especially in combination with a halogen, can lead to potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.[3][5] The strong electron-withdrawing nature of the nitro group likely plays a crucial role in its mechanism of action.

  • Flavonoid Backbone Matters: The antimicrobial activity is not solely dependent on the substituent but also on the core flavonoid structure (e.g., flavone, flavanone, chalcone). Chalcones, the open-chain precursors of flavonoids, have often been reported to exhibit greater antimicrobial potency than their cyclized flavone and flavanone counterparts.[9][10]

  • Lipophilicity is Key: The ability of a compound to traverse the bacterial cell membrane is a critical determinant of its antimicrobial activity. The introduction of halogens and other lipophilic groups can enhance this property, leading to increased intracellular concentrations of the flavonoid.

Mechanistic Insights: How Do These Compounds Work?

The precise mechanisms of action for many substituted flavonoids are still under investigation; however, several key microbial targets have been identified. Flavonoids, in general, are known to exert their antimicrobial effects through a multi-targeted approach, which is advantageous in combating the development of resistance.[2][11]

Proposed Mechanisms of Action for Substituted Flavonoids:

cluster_flavonoid Substituted Flavonoid cluster_targets Bacterial Cell Targets Flavonoid Bromo-, Chloro-, or Nitro-Substituted Flavonoid Membrane Cytoplasmic Membrane (Disruption, Permeabilization) Flavonoid->Membrane Alters fluidity & integrity DNA Nucleic Acid Synthesis (DNA Gyrase Inhibition) Flavonoid->DNA Inhibits replication Energy Energy Metabolism (ATP Synthesis Inhibition) Flavonoid->Energy Disrupts energy production Efflux Efflux Pump Inhibition Flavonoid->Efflux Prevents drug extrusion

Caption: Potential multi-target mechanisms of action for substituted flavonoids.

  • Inhibition of Nucleic Acid Synthesis: A well-documented mechanism for some flavonoids is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2] The substituted flavonoid may bind to these enzymes, preventing their normal function and leading to cell death.

  • Disruption of Cytoplasmic Membrane Function: Many antimicrobial flavonoids are believed to target the bacterial cytoplasmic membrane.[1] They can intercalate into the lipid bilayer, altering its fluidity and permeability, which leads to the leakage of essential intracellular components and dissipation of the membrane potential.[9][10]

  • Inhibition of Energy Metabolism: Some flavonoids can interfere with the bacterial electron transport chain and inhibit ATP synthase, thereby disrupting cellular energy production.[1]

  • Inhibition of Efflux Pumps: Bacterial efflux pumps are a major mechanism of antibiotic resistance, actively transporting antimicrobial agents out of the cell. Certain flavonoids have been shown to inhibit these pumps, thereby increasing the intracellular concentration of the antimicrobial agent and restoring its efficacy.

The specific substitutions (bromo-, chloro-, or nitro-) likely modulate the affinity of the flavonoid for these various targets and may even introduce novel mechanisms of action. For instance, the high electrophilicity of nitro-substituted compounds could make them more reactive towards cellular nucleophiles, leading to a distinct mode of action compared to their halogenated counterparts.

Experimental Protocols for Antimicrobial Evaluation

To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized protocols are essential. The following are detailed, step-by-step methodologies for two commonly employed assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Workflow for MIC Determination:

A Prepare serial two-fold dilutions of the test flavonoid in a 96-well microtiter plate. B Inoculate each well with a standardized suspension of the test microorganism. A->B C Include positive (microorganism, no flavonoid) and negative (medium only) controls. B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). C->D E Visually inspect the plate for turbidity. The MIC is the lowest concentration with no visible growth. D->E

Caption: Workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Preparation of Test Compound Stock Solution: Dissolve the substituted flavonoid in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells except the first column. In the first and second columns, add 180 µL and 100 µL of MHB, respectively.

  • Serial Dilution: Add 20 µL of the flavonoid stock solution to the first well of a row and mix. Then, perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the flavonoid dilutions.

  • Controls: Include a positive control (wells with bacteria and no flavonoid) and a negative control (wells with MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the flavonoid at which there is no visible turbidity.

Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Workflow for Disk Diffusion Assay:

A Prepare a lawn of the test bacterium on an agar plate. B Impregnate sterile paper disks with a known concentration of the test flavonoid. A->B C Place the disks onto the surface of the inoculated agar plate. B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). C->D E Measure the diameter of the zone of inhibition around each disk. D->E

Caption: Workflow for the disk diffusion susceptibility test.

Detailed Steps:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of growth.

  • Preparation of Disks: Aseptically apply a known amount of the substituted flavonoid solution to sterile paper disks (6 mm in diameter) and allow the solvent to evaporate.

  • Application of Disks: Place the impregnated disks onto the surface of the inoculated MHA plate, ensuring firm contact.

  • Incubation: Invert the plate and incubate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. The size of the zone is proportional to the susceptibility of the bacterium to the flavonoid.

Conclusion and Future Directions

The substitution of the flavonoid scaffold with bromo-, chloro-, and nitro- groups represents a highly effective strategy for enhancing antimicrobial potency. The available data strongly suggest that these modifications can lead to the development of compounds with significant activity against a range of pathogenic bacteria, including drug-resistant strains.

  • Chlorinated and brominated flavonoids have consistently demonstrated improved antibacterial effects, with the position of halogenation being a critical determinant of activity.

  • Nitro-substituted flavonoids , particularly in combination with halogens, have emerged as exceptionally potent antimicrobial agents.

  • The multi-targeted nature of flavonoid action is a significant advantage in the context of rising antimicrobial resistance.

Future research should focus on a more systematic and direct comparison of bromo-, chloro-, and nitro-substituted flavonoids within large, homologous series to delineate more precise structure-activity relationships. Further elucidation of their specific mechanisms of action will be crucial for rational drug design and the development of the next generation of flavonoid-based antimicrobial agents. The insights provided in this guide aim to facilitate these endeavors and contribute to the ongoing fight against infectious diseases.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel compounds is only half the battle. Rigorous adherence to safety protocols, particularly in waste management, is paramount to ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides an in-depth, procedural framework for the proper disposal of 6-Bromo-2-chloronicotinic acid, moving beyond a simple checklist to explain the critical reasoning behind each step.

Foundational Safety: Hazard Identification and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a halogenated pyridine carboxylic acid derivative. Its hazard profile, derived from Safety Data Sheets (SDS), dictates the necessary precautions for handling and disposal.[1][2][3] The primary risks associated with this compound are the foundation for the stringent disposal procedures that follow.

Corrosive materials, like this acidic compound, can cause destruction of tissue at the point of contact.[4] It is classified as an irritant, with specific warnings for skin, eye, and respiratory tract irritation.[3][5][6]

Hazard ClassificationDescriptionGHS Hazard Statement
Skin Irritation Causes skin irritation upon contact.H315[3][5][6]
Eye Irritation Causes serious eye irritation.H319[3][5][6]
Respiratory Irritation May cause respiratory tract irritation if inhaled.H335[3][5][6]

This initial assessment confirms that this compound cannot be discarded as common waste. It falls under the purview of hazardous waste regulations enforced by bodies such as the U.S. Environmental Protection Agency (EPA).[7]

The Regulatory Imperative: Compliance with EPA and OSHA

The disposal of laboratory chemicals is strictly governed by federal and state regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) is the primary law governing hazardous waste management from "cradle-to-grave."[7][8] This means that the generator of the waste (your laboratory) is responsible for its safe management until its final, documented disposal.[9]

Similarly, the Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes implementing clear plans for hazardous waste handling and emergency preparedness.[10][11][12][13] Failure to comply with these regulations can lead to significant fines and endanger personnel.

Core Disposal Workflow: From Generation to Collection

The proper disposal of this compound follows a systematic workflow. This process ensures that the waste is safely segregated, contained, and stored pending collection by a certified hazardous waste disposal service.

cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Storage & Documentation cluster_3 Step 4: Final Disposal gen Waste Generation (e.g., residual solid, contaminated labware) assess Hazard Assessment (Review SDS: Corrosive, Irritant) gen->assess segregate Segregate as 'Halogenated Organic Solid Waste' assess->segregate contain Place in a Labeled, Leak-Proof Container segregate->contain store Store in Satellite Accumulation Area (Secondary Containment) contain->store log Maintain Waste Log store->log request Request Pickup from EHS or Certified Vendor log->request pickup Documented Transfer ('Cradle-to-Grave' Complete) request->pickup

Caption: High-level workflow for hazardous chemical disposal.
Personal Protective Equipment (PPE): Your First Line of Defense

Handling any hazardous chemical waste requires stringent adherence to PPE protocols to mitigate exposure risks.[14] Before beginning any disposal-related tasks, ensure you are outfitted with the appropriate protective gear.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.[2][15]Protects against accidental splashes of rinsate or contact with airborne dust particles.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[15][16]Provides a barrier against direct skin contact, preventing irritation.[3]
Body Protection A long-sleeved laboratory coat.[17]Protects skin and personal clothing from contamination.
Respiratory Protection Use within a certified chemical fume hood.All handling of this solid compound and its waste should be done in a well-ventilated area to avoid inhaling dust.[2][18]
Step-by-Step Disposal Protocol

This protocol details the actions required to safely prepare this compound waste for final disposal.

Step 1: Waste Segregation

  • Action: Designate a specific waste stream for "Halogenated Organic Solids."

  • Causality: Halogenated compounds (containing bromine, chlorine, etc.) require specific high-temperature incineration processes for complete destruction and to prevent the formation of toxic byproducts like dioxins. Mixing them with non-halogenated waste can complicate and increase the cost of disposal. Never mix incompatible wastes.[19]

Step 2: Containment and Labeling

  • Action:

    • Carefully transfer solid this compound waste (e.g., residual powder from weighing boats, contaminated silica gel) into a designated, chemically resistant, leak-proof container with a secure screw-top cap.[19][20]

    • Affix a properly completed "Hazardous Waste" label. This label MUST include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The specific hazard characteristics (e.g., "Irritant," "Corrosive")

      • The accumulation start date.

  • Causality: Proper containment prevents accidental spills or exposure.[19] Accurate labeling is a legal requirement under RCRA and ensures that waste handlers are aware of the container's contents and associated dangers.[8]

Step 3: Managing Contaminated Materials

  • Action:

    • Disposable Items: Any disposable items (e.g., gloves, weigh boats, absorbent pads) that are grossly contaminated must be placed in the same solid waste container.

    • Non-Disposable Glassware: Glassware should be decontaminated by triple rinsing with a suitable organic solvent (e.g., acetone or ethanol). The first rinsate is considered hazardous and must be collected in a separate, labeled "Halogenated Organic Solvent Waste" container.[19] Subsequent rinses can typically be collected in the same container. Do not pour the rinsate down the drain. [20]

  • Causality: Cross-contamination must be avoided. Treating all contaminated items as hazardous waste ensures that no residual chemical inadvertently enters the environment.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed and labeled waste container in a designated SAA. This area must:

    • Be at or near the point of generation.

    • Be under the control of the laboratory personnel.

    • Have secondary containment (e.g., a larger plastic tub) to capture any potential leaks.[19]

    • Be located away from incompatible materials, such as strong bases or oxidizing agents.[21]

  • Causality: SAAs are a provision of RCRA that allows for the safe accumulation of small quantities of waste without requiring a full storage facility permit. Secondary containment is a critical safeguard against spills spreading.

Step 5: Arranging for Final Disposal

  • Action: Once the waste container is full, or if you are approaching the time limit for accumulation (which varies by your generator status), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor to schedule a pickup.

  • Causality: Only certified and permitted vendors are legally allowed to transport and dispose of hazardous waste, completing the "cradle-to-grave" responsibility.[9]

Emergency Protocol: Small Spill Management

Prompt and correct response to a spill is critical for safety.[4] The following procedure applies to small spills (less than 500 grams) of solid this compound that can be managed by trained laboratory personnel.

start Spill Occurs alert Alert Personnel & Isolate Area start->alert ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) alert->ppe contain Cover Spill with Inert Absorbent (e.g., Vermiculite, Sand) ppe->contain sweep Gently Sweep Material into a Waste Container contain->sweep decon Wipe Area with Soap & Water sweep->decon dispose Dispose of All Cleanup Materials as Hazardous Waste decon->dispose report Report Incident to Supervisor/EHS dispose->report

Caption: Step-by-step emergency response for a small chemical spill.

Detailed Spill Cleanup Steps:

  • Isolate and Alert: Immediately alert others in the vicinity and restrict access to the spill area.[22]

  • Don PPE: Before approaching the spill, put on all required personal protective equipment.

  • Minimize Dust: If necessary, slightly moisten the solid powder with an inert liquid (like water, if the material is not water-reactive) to prevent it from becoming airborne.[22]

  • Contain and Collect: Gently sweep up the material using spark-proof tools and place it into a designated hazardous waste container.[22] You can also use an absorbent material like sand or vermiculite to pick up the solid.[23]

  • Neutralize and Clean: Because the compound is acidic, the spill area can be neutralized.

    • Carefully check the pH of the area. If it is acidic (pH < 6), apply an acid neutralizer or a dilute solution of sodium bicarbonate until the pH is between 6 and 10.[22][23]

    • Wipe the area with soap and water, collecting all cleaning materials (paper towels, pads) for disposal as hazardous waste.[24]

  • Dispose and Report: Seal and label the container with all spill cleanup debris and manage it as hazardous waste. Report the incident to your supervisor or EHS department as per your institution's policy.[22]

By integrating these scientifically-grounded and regulation-compliant procedures into your laboratory's standard operating protocols, you build a culture of safety and ensure that your critical research does not come at the cost of personal or environmental health.

References

A Senior Application Scientist's Guide to Handling 6-Bromo-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, experience-driven safety and logistical information for the handling of 6-Bromo-2-chloronicotinic acid, a halogenated pyridine derivative commonly used in the synthesis of complex organic molecules. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind these crucial safety protocols.

Hazard Assessment: Understanding the Risks

This compound is a solid organic compound. While comprehensive toxicological data is not always available for every novel compound, the known hazards associated with its structural motifs—halogenated pyridines and carboxylic acids—necessitate a cautious approach. Based on available Safety Data Sheets (SDS), the primary hazards include:

  • Acute Oral Toxicity : The compound is classified as harmful if swallowed.[1]

  • Skin Irritation : Direct contact with the skin is likely to cause irritation.[1][2]

  • Serious Eye Irritation : The compound can cause significant eye irritation upon contact.[1][2]

  • Respiratory Tract Irritation : Inhalation of the dust may lead to respiratory irritation.[1][2]

It is crucial to recognize that the absence of extensive toxicity data does not imply safety. The chemical structure suggests that upon decomposition, it could release hazardous gases such as nitrogen oxides, carbon oxides, hydrogen bromide, and hydrogen chloride gas.[2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, which should be considered the minimum requirement.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Chemical safety goggles with side-shieldsProtects against dust particles and potential splashes. For larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.[5][6]
Skin/Body Flame-resistant lab coat and impervious clothingA standard lab coat protects against minor spills. For significant handling, chemically resistant aprons or suits may be necessary. Ensure clothing is laundered separately.[5][7]
Hands Chemically resistant gloves (e.g., Nitrile)Prevents skin contact and irritation. Regularly inspect gloves for any signs of degradation or puncture before and during use.[7]
Respiratory NIOSH-approved respiratorRequired when engineering controls are insufficient to maintain exposure below acceptable limits, or when experiencing irritation. A full-face respirator may be necessary if exposure limits are exceeded.[2][5]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a well-defined operational plan minimizes the risk of exposure and contamination. The following workflow is designed to guide the user through the safe handling of this compound from receipt to disposal.

Handling_Workflow_6_Bromo_2_chloronicotinic_acid cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep Review SDS and Establish Work Area Weighing Weighing in a Vented Enclosure Prep->Weighing Don PPE Reaction Addition to Reaction (in a Fume Hood) Weighing->Reaction Transfer Decontamination Decontaminate Glassware and Surfaces Reaction->Decontamination Post-Reaction Waste_Disposal Segregate and Dispose of Waste Decontamination->Waste_Disposal Collect Waste

Caption: Workflow for Safe Handling of this compound.

Step 1: Preparation

  • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.[2][8]

  • Designate a Work Area: All handling of this compound should occur in a well-ventilated laboratory, preferably within a chemical fume hood.[5][7]

  • Assemble Materials: Have all necessary equipment, including PPE, spill cleanup materials, and waste containers, readily available.

Step 2: Weighing and Transfer

  • Control Dust: Due to the risk of respiratory irritation, weighing should be performed in a vented balance enclosure or a fume hood to minimize the generation and inhalation of dust.[1][7]

  • Use Appropriate Tools: Employ spark-proof tools and equipment to prevent ignition sources.[5]

  • Prevent Static Discharge: Take precautionary measures against static discharge, which can ignite fine dust particles.[5]

Step 3: In-Reaction Handling

  • Maintain Ventilation: All subsequent manipulations, such as addition to a reaction vessel, must be conducted in a certified chemical fume hood.[9]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous and potentially hazardous reactions.[3]

  • Container Sealing: Keep the container tightly closed when not in use to prevent the release of dust and absorption of moisture.[2][7]

Emergency Procedures: Being Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Spill: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[7] For major spills, evacuate the area and contact your institution's environmental health and safety department.[7]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Segregation: Collect all waste material, including unused product and contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. This typically involves collection by a licensed hazardous waste disposal company.[1][2] Do not dispose of this material down the drain or in the general trash.[1]

By integrating these safety protocols into your laboratory practices, you can confidently and safely handle this compound, ensuring a secure environment for groundbreaking research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-chloronicotinic acid
Reactant of Route 2
6-Bromo-2-chloronicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.